molecular formula C9H18O3S2 B611361 THP-SS-alcohol

THP-SS-alcohol

Cat. No.: B611361
M. Wt: 238.4 g/mol
InChI Key: HUXQKDXLBYDKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THP-SS-alcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQKDXLBYDKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The THP-SS-Alcohol Linker in Antibody-Drug Conjugates: A Technical Guide to a Dual-Release Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their efficacy and safety. This technical guide provides an in-depth exploration of the THP-SS-alcohol linker, a cleavable linker system designed for the controlled release of alcohol-containing payloads. This linker class incorporates a dual-release mechanism, leveraging both the acidic environment of the endo-lysosomal pathway and the reducing conditions of the cytoplasm. This document details the proposed mechanism of action, summarizes key quantitative parameters for similar linker technologies, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Introduction to ADC Linker Technology

The efficacy of an Antibody-Drug Conjugate (ADC) is contingent on the stability of the linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target cancer cell. Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells. These linkers can be categorized based on their cleavage mechanism, including sensitivity to pH, redox potential, or specific enzymes.[1] The this compound linker is a sophisticated system that integrates two distinct cleavage triggers: an acid-labile tetrahydropyranyl (THP) ether and a glutathione-sensitive disulfide (SS) bond. This dual-trigger design aims to enhance tumor-specific payload release while minimizing premature drug release in circulation.

Chemistry and Mechanism of Action of the this compound Linker

The this compound linker is designed to conjugate alcohol-containing payloads to an antibody. Its core structure consists of three key components: a thiol-reactive moiety for conjugation to the antibody, a disulfide bond, and a tetrahydropyranyl ether that masks the hydroxyl group of the payload.

The proposed mechanism of action follows a sequential cleavage process initiated upon internalization of the ADC into the target cell:

  • Endo-lysosomal Acid-Catalyzed Cleavage: Following antigen binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the acidic environment of the endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2] The THP group, which is an acetal, is susceptible to acid-catalyzed hydrolysis under these conditions, exposing the hydroxyl group of the payload.[3][4]

  • Cytosolic Glutathione-Mediated Disulfide Reduction: After the initial cleavage or upon transport to the cytoplasm, the disulfide bond is exposed to the high intracellular concentration of glutathione (GSH) (0.5-10 mM), which is significantly higher than in the plasma (~5 µM).[5] This reducing environment facilitates the cleavage of the disulfide bond, ultimately releasing the active, alcohol-containing payload into the cytosol.

This dual-release strategy provides a two-layered safeguard against premature payload release, potentially enhancing the therapeutic window of the ADC.

THP-SS-Alcohol_Linker_Structure Antibody Antibody Thiol_Reactive_Group Thiol-Reactive Group (e.g., Maleimide) Antibody->Thiol_Reactive_Group Conjugation Disulfide_Bond Disulfide Bond (-S-S-) Thiol_Reactive_Group->Disulfide_Bond Spacer Spacer Disulfide_Bond->Spacer THP_Group THP Group Spacer->THP_Group Payload Alcohol-Containing Payload THP_Group->Payload Protection

Figure 1: General structure of a this compound linker in an ADC.

Signaling and Experimental Workflows

The mechanism of action of an ADC with a this compound linker involves a series of steps from administration to payload release. The following diagram illustrates this pathway.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Target Cancer Cell ADC_Circulation ADC in Circulation (Linker Stable) Antigen_Binding 1. Antigen Binding ADC_Circulation->Antigen_Binding Internalization 2. Internalization (Endocytosis) Antigen_Binding->Internalization Endosome 3. Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome 4. Lysosome (pH 4.5-5.0) Endosome->Lysosome THP_Cleavage 5. Acid-Catalyzed THP Cleavage Lysosome->THP_Cleavage Cytosol 6. Cytosol (High GSH) THP_Cleavage->Cytosol SS_Cleavage 7. Disulfide Bond Reduction Cytosol->SS_Cleavage Payload_Release 8. Active Payload Release SS_Cleavage->Payload_Release Apoptosis 9. Cell Death Payload_Release->Apoptosis

Figure 2: Signaling pathway of an ADC with a this compound linker.

The preclinical evaluation of an ADC with a this compound linker involves a series of in vitro and in vivo experiments to assess its stability, efficacy, and safety.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Acid_Cleavage Acidic Buffer Cleavage Assay GSH_Cleavage GSH Cleavage Assay Cytotoxicity Cytotoxicity Assay (Antigen +/- cells) PK_Study Pharmacokinetics (PK) Study Cytotoxicity->PK_Study Efficacy_Study Xenograft Model Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study ADC_Synthesis ADC Synthesis and Characterization ADC_Synthesis->Plasma_Stability ADC_Synthesis->Acid_Cleavage ADC_Synthesis->GSH_Cleavage ADC_Synthesis->Cytotoxicity

Figure 3: Experimental workflow for ADC evaluation.

Quantitative Data Summary

ParameterLinker ComponentConditionTypical Value/ObservationReference
Stability Disulfide BondHuman PlasmaHalf-life > 100 hours (with steric hindrance)
THP EtherNeutral pH (7.4)Stable
Cleavage Disulfide Bond5 mM GSHRapid cleavage (minutes to hours)
THP EtherpH 4.5-5.0Labile, cleavage within hours
Efficacy ADC with Cleavable LinkerIn vitro CytotoxicityIC50 in the picomolar to nanomolar range

Experimental Protocols

Detailed experimental protocols are essential for the robust evaluation of ADCs. Below are methodologies for key experiments to characterize an ADC with a this compound linker.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A).

  • Quantify the amount of intact ADC and released payload using techniques such as Hydrophobic Interaction Chromatography (HIC) and/or LC-MS.

  • Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.

In Vitro Cleavage Assays

Objective: To confirm the dual-cleavage mechanism of the linker.

A. Acid-Labile Cleavage:

  • Incubate the ADC in buffers at pH 7.4 (control) and pH 5.0 at 37°C.

  • Collect samples at different time points.

  • Analyze the samples by LC-MS to detect the cleavage of the THP group.

B. Glutathione-Mediated Cleavage:

  • Incubate the ADC in PBS (pH 7.4) with and without 5 mM glutathione (GSH) at 37°C.

  • Monitor the release of the payload over time using RP-HPLC or LC-MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and antigen-specificity of the ADC.

Methodology:

  • Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate for 72-120 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Calculate the IC50 (half-maximal inhibitory concentration) values for each condition.

Conclusion

The this compound linker represents a promising strategy in ADC design, offering a dual-release mechanism that is responsive to both the acidic and reducing environments characteristic of the intracellular space of cancer cells. This layered approach to payload release holds the potential for improved tumor cell selectivity and a wider therapeutic window. The successful development of ADCs utilizing such sophisticated linker technologies requires rigorous characterization of their stability and cleavage kinetics through detailed in vitro and in vivo studies. Further research into novel dual-cleavable linkers will continue to advance the field of targeted cancer therapy.

References

The Strategic Application of THP-SS-Alcohol in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually advancing, with a persistent demand for novel linker technologies that offer enhanced stability, specificity, and controlled release of therapeutic payloads. This technical guide delves into the core principles and applications of a specialized, cleavable linker strategy conceptually termed "THP-SS-alcohol." This linker system integrates a tetrahydropyranyl (THP) protected alcohol with a disulfide (SS) bond, offering a multi-faceted approach to bioconjugation, particularly in the realm of antibody-drug conjugates (ADCs). We will explore the underlying chemistry, a plausible structural framework, and the strategic advantages of this linker in ensuring plasma stability and facilitating targeted intracellular payload release. This guide will also provide hypothetical, yet mechanistically sound, experimental protocols and quantitative data to illustrate its practical application in drug development.

Introduction to Cleavable Linkers in Bioconjugation

The efficacy and safety of bioconjugates, such as ADCs, are critically dependent on the linker that connects the biological targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload (e.g., a cytotoxic drug).[1] Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers within the target cell.[2] This controlled release mechanism is paramount for maximizing the therapeutic window by ensuring that the potent payload is delivered specifically to the site of action, thereby minimizing off-target toxicity.[2]

Disulfide-based linkers have emerged as a prominent class of cleavable linkers, exploiting the significant redox potential difference between the extracellular environment and the intracellular cytosol.[] The intracellular milieu, rich in reducing agents like glutathione (GSH), provides a specific trigger for the cleavage of disulfide bonds.[]

The "this compound" Linker: A Conceptual Framework

While a linker explicitly named "this compound" is not a standard commercially available reagent, its name suggests a functional combination of three key chemical motifs:

  • Tetrahydropyranyl (THP) group: A common and robust protecting group for alcohols. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

  • Disulfide (SS) bond: A redox-sensitive linkage that is stable in the oxidizing environment of the bloodstream but is cleaved in the reducing environment of the cell's cytoplasm.

  • Alcohol (-OH) group: A versatile functional handle for the attachment of a payload. The "alcohol" in the name likely refers to the functional group on the payload that is released, or a hydroxyl group on the linker itself that is initially protected by the THP group.

Based on these components, a plausible application of a "this compound" system in bioconjugation involves a self-immolative disulfide linker. In this construct, the disulfide bond acts as the trigger, and its cleavage initiates a cascade of reactions that ultimately liberates a payload containing a hydroxyl group. The THP group would likely be used during the synthesis of the linker-payload complex to protect a reactive alcohol, and would be removed prior to the final bioconjugation step.

A more direct, albeit less common, interpretation could involve a linker where the THP-protected alcohol is an integral part of the linker that becomes reactive upon disulfide cleavage, but the self-immolative mechanism is more chemically probable and versatile.

Mechanism of Action

The strategic design of a this compound linker system allows for a two-stage release mechanism, ensuring both stability in circulation and specific payload delivery.

3.1. Extracellular Stability: The disulfide bond within the linker remains intact in the bloodstream due to the low concentration of reducing agents. This ensures that the cytotoxic payload remains conjugated to the antibody, preventing premature release and associated off-target toxicity.

3.2. Intracellular Cleavage and Payload Release: Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, it is trafficked to endosomes and then lysosomes. The key event for payload release is the exposure of the disulfide linker to the high concentration of glutathione (GSH) in the cytosol. The thiol-disulfide exchange reaction with GSH cleaves the disulfide bond. This cleavage initiates a self-immolative cascade, leading to the release of the unmodified, alcohol-containing payload.

Quantitative Data in Bioconjugation

The performance of bioconjugates is assessed through various quantitative parameters. The following tables summarize key data relevant to the design and evaluation of ADCs with disulfide linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeStability in Human Plasma (Half-life)Cleavage TriggerReference
Disulfide Generally stable, but can vary with steric hindrance (hours to days)High glutathione (GSH) concentration
HydrazonepH-dependent; less stable at physiological pH (hours)Low pH (endosomes/lysosomes)
PeptideHighly stable (days)Specific proteases (e.g., cathepsins)
β-glucuronideHighly stable (days)β-glucuronidase

Table 2: Glutathione (GSH) Concentrations

EnvironmentGSH ConcentrationSignificance for Disulfide LinkersReference
Intracellular (Cytosol)1-10 mMHigh concentration drives disulfide bond cleavage.
Extracellular (Plasma)~2-20 µMLow concentration ensures linker stability in circulation.

Table 3: Typical Drug-to-Antibody Ratios (DAR) for ADCs

Conjugation MethodTypical Average DARHomogeneityReference
Cysteine (via disulfide reduction)2-4Heterogeneous mixture of DARs (0, 2, 4, 6, 8)
Lysine (amide bond formation)0-8 (average ~3.5)Highly heterogeneous
Site-specific engineeringPrecisely controlled (e.g., 2 or 4)Homogeneous

Experimental Protocols

The following are generalized, yet detailed, protocols for the key experimental stages involving a hypothetical self-immolative disulfide linker designed to release an alcohol-containing payload.

5.1. Protocol 1: Synthesis of a Pyridyl Disulfide-Activated Self-Immolative Linker

This protocol describes the synthesis of a common type of disulfide linker activated with a pyridyl disulfide group for reaction with thiols.

  • Synthesis of the Self-Immolative Moiety: A p-aminobenzyl alcohol derivative is reacted with a bifunctional reagent containing a protected thiol and an activated ester. The alcohol of the p-aminobenzyl group is the point of attachment for the payload.

  • Introduction of the Disulfide: The protected thiol is deprotected, and the resulting free thiol is reacted with 2,2'-dipyridyl disulfide to generate the pyridyl disulfide-activated linker.

  • Purification: The final linker is purified by column chromatography.

5.2. Protocol 2: Conjugation of the Linker-Payload to a Monoclonal Antibody

This protocol outlines the steps for conjugating the linker-payload to a monoclonal antibody via thiol-disulfide exchange.

  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (in a suitable buffer like PBS, pH 7.4) are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The molar equivalents of the reducing agent are optimized to achieve the desired average DAR.

  • Buffer Exchange: The reduced antibody is purified from the excess reducing agent using a desalting column.

  • Conjugation Reaction: The pyridyl disulfide-activated linker-payload is added to the reduced antibody solution. The reaction proceeds via thiol-disulfide exchange, forming a new disulfide bond between the antibody's cysteine residues and the linker. The reaction is typically incubated for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the ADC: The resulting ADC is purified from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

5.3. Protocol 3: In Vitro Plasma Stability Assay

This protocol is for assessing the stability of the ADC in plasma.

  • Incubation: The purified ADC is incubated in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: The amount of intact ADC at each time point is quantified using methods like HIC-HPLC or LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

Visualizations

Diagram 1: General Workflow for ADC Synthesis with a Disulfide Linker

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduction mAb Reduction (e.g., TCEP) mAb->Reduction Reduce interchain disulfides LinkerPayload Linker-Payload Synthesis Conjugation Thiol-Disulfide Exchange LinkerPayload->Conjugation Reduction->Conjugation Generate free thiols Purification Purification (HIC/SEC) Conjugation->Purification Crude ADC Characterization Characterization (DAR, Stability) Purification->Characterization FinalADC Final ADC Characterization->FinalADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a disulfide linker.

Diagram 2: Mechanism of Action of a Self-Immolative Disulfide Linker

Disulfide_Cleavage_Mechanism ADC Antibody-Drug Conjugate (ADC) with Disulfide Linker Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Binding to target cell Endosome Endosome/Lysosome Internalization->Endosome 2. Internalization Cytosol Cytosol (High GSH) Endosome->Cytosol 3. Trafficking Cleavage Disulfide Cleavage (Thiol-Disulfide Exchange) Cytosol->Cleavage 4. GSH-mediated SelfImmolation Self-Immolation Cascade Cleavage->SelfImmolation 5. Triggering PayloadRelease Release of Alcohol-Containing Payload SelfImmolation->PayloadRelease 6. Payload liberation

Caption: The intracellular activation pathway of an ADC with a self-immolative disulfide linker.

Conclusion

The conceptual "this compound" linker system represents a sophisticated strategy in bioconjugation, leveraging the principles of disulfide chemistry and self-immolation to achieve controlled drug release. By ensuring stability in the systemic circulation and triggering payload release in the reducing intracellular environment, such linkers hold significant promise for the development of next-generation ADCs and other targeted therapies. The successful implementation of this technology relies on a thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and rigorous quantitative characterization of the resulting bioconjugates. This guide provides a foundational framework for researchers and drug development professionals to explore and harness the potential of this advanced linker strategy.

References

An In-depth Technical Guide to Cleavable ADC Linkers Containing Disulfide Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cleavable antibody-drug conjugate (ADC) linkers that incorporate disulfide bonds. It details their mechanism of action, design and synthesis, stability, and the critical role they play in the targeted delivery of cytotoxic payloads to tumor cells. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.

Introduction to Disulfide Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site.[] Disulfide linkers are a type of cleavable linker designed to remain stable in the bloodstream and release the cytotoxic payload within the reducing environment of the tumor cell.[]

The primary mechanism driving the cleavage of disulfide linkers is the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment and the intracellular cytoplasm.[] The concentration of GSH in the cytoplasm of tumor cells (1-10 mM) is substantially higher than in the blood plasma (~5 µmol/L), facilitating the selective reduction of the disulfide bond and release of the active drug inside the target cell.[4]

Mechanism of Action

The targeted delivery and payload release of an ADC with a disulfide linker involves a series of steps, beginning with systemic administration and culminating in the cytotoxic effect on the tumor cell.

ADC Internalization Pathway

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release Degradation & Cleavage Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity Target Interaction

Intracellular Cleavage by Glutathione

Once the ADC is internalized and trafficked to the lysosome, the disulfide bond of the linker is exposed to the high intracellular concentration of glutathione. Glutathione, a tripeptide with a free thiol group, reduces the disulfide bond, leading to the release of the cytotoxic payload in its active form.

Disulfide_Cleavage ADC_Linker Antibody-S-S-Payload Cleavage Reduction ADC_Linker->Cleavage GSH 2 GSH (Glutathione) GSH->Cleavage Released_Payload Antibody-SH + HS-Payload Cleavage->Released_Payload GSSG GSSG (Oxidized Glutathione) Cleavage->GSSG

Design and Synthesis of Disulfide Linkers

The design of disulfide linkers is a critical aspect of ADC development, aiming to balance stability in circulation with efficient cleavage within the tumor cell.

Key Design Considerations
  • Steric Hindrance: Introducing steric hindrance, such as methyl groups, adjacent to the disulfide bond can enhance its stability in plasma and reduce premature drug release.

  • Hydrophilicity: The inclusion of hydrophilic spacers, like polyethylene glycol (PEG), can improve the solubility and pharmacokinetic properties of the ADC.

  • Payload Compatibility: The linker must be compatible with the chosen cytotoxic payload, allowing for efficient conjugation without compromising the drug's activity.

Synthesis of a Representative Disulfide Linker: SPDB

N-succinimidyl-4-(2-pyridyldithio)butanoate (SPDB) is a commonly used heterobifunctional linker in ADC development. Its synthesis typically involves two key steps:

  • Preparation of 4-(2-pyridyldithio)butanoic acid: This intermediate is synthesized through reactions involving pyridine derivatives and thiol-containing reagents.

  • Formation of the Succinimidyl Ester: The carboxylic acid group of 4-(2-pyridyldithio)butanoic acid is activated by converting it into an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).

SPDB_Synthesis Reactant1 Pyridine Derivative + Thiol Reagent Intermediate 4-(2-pyridyldithio)butanoic acid Reactant1->Intermediate Step 1 SPDB SPDB Linker Intermediate->SPDB Step 2 Reactant2 NHS + DCC Reactant2->SPDB

Quantitative Data Summary

The following tables summarize key quantitative data related to disulfide-containing ADC linkers, providing a basis for comparison and informed decision-making in ADC design.

Table 1: Glutathione Concentrations in Normal vs. Tumor Tissues
Tissue TypeGlutathione Concentration (µmol/g wet weight or mg/ml)Reference
Normal Breast TissueLower levels
Primary Breast TumorsMore than twice the levels of normal tissue
Lymph Node Metastases (Breast Cancer)More than four times the levels of normal tissue
Normal Spleen (Mouse)7.86 ± 1.64
Spleen of Tumor-bearing Mouse9.95 ± 0.14
Normal Blood (Mouse)0.85 ± 0.09
Blood of Tumor-bearing Mouse0.64 ± 0.10
Normal Testes (Mouse)10.16 ± 0.28
Testes of Tumor-bearing Mouse9.28 ± 0.15
Dalton's Lymphoma Cells (Mouse)4.43 ± 0.26
Normal Splenocytes (Mouse)3.62 ± 0.41
Table 2: Stability and Efficacy of Disulfide-Linked ADCs
ADC ConstructLinkerPayloadAverage DARIn Vivo Stability (% Drug Loss after 7 days)In Vivo EfficacyReference
V205C-DM1Direct DisulfideDM11.8 - 2.0HighModest tumor growth delay
K149C-DM1Direct DisulfideDM11.8 - 2.0LowComplete tumor regression
V205C-DM3Direct Disulfide (methylated)DM31.8 - 2.0LowComplete tumor regression
anti-Her2-K149C-DM3Direct Disulfide (methylated)DM31.8 - 2.0LowNo detectable activity (non-target control)
huC242-SPDB-DM4SPDBDM4Not SpecifiedNot SpecifiedHigh

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with disulfide linkers.

Synthesis of SPDB-DM4 Drug-Linker

Objective: To synthesize the SPDB-DM4 drug-linker conjugate for subsequent conjugation to an antibody.

Materials:

  • DM4 (Maytansinoid payload)

  • SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate) linker

  • Dimethylacetamide (DMA)

  • 50 mM Sodium Succinate buffer, pH 5.0

Procedure:

  • Prepare the reaction mixture by combining 60% DMA and 40% 50 mM sodium succinate buffer (pH 5.0).

  • Dissolve SPDB in DMA to a final concentration of 1.0 mM.

  • Dissolve DM4 in DMA to a final concentration of 1.2 mM.

  • Add the SPDB and DM4 solutions to the reaction mixture.

  • The reaction proceeds to form the SPDB-DM4 adduct.

Antibody-Drug Conjugation

Objective: To conjugate the SPDB-DM4 drug-linker to a monoclonal antibody.

Materials:

  • Monoclonal antibody (0.25–1.0 mg/mL)

  • SPDB-DM4 adduct

  • 0.2 M Sodium Phosphate buffer, pH 8.0

  • Phosphate-buffered saline (PBS)

  • Dimethylacetamide (DMA)

  • Microtiter plate with a 30 kDa MWCO membrane bottom

Procedure:

  • In a microtiter plate, combine 100 µL of the antibody solution, 50 µL of 0.2 M sodium phosphate buffer (pH 8.0), 25 µL of PBS, 5 µL of the SPDB-DM4 adduct, and 20 µL of DMA.

  • Incubate the reaction to allow for the conjugation of the drug-linker to the antibody.

  • Purify the resulting ADC to remove unconjugated components.

ADC_Conjugation_Workflow Start Start Prepare_Reagents Prepare Antibody, SPDB-DM4, Buffers Start->Prepare_Reagents Conjugation Mix Reagents in Microtiter Plate Prepare_Reagents->Conjugation Incubation Incubate for Conjugation Conjugation->Incubation Purification Purify ADC Incubation->Purification Characterization Characterize ADC (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Purified ADC

  • Human or rodent plasma

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the ADC at a specific concentration in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of the ADC against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium

  • ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control.

  • Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Conclusion

Disulfide-containing linkers represent a crucial and versatile class of cleavable linkers for the development of effective and safe antibody-drug conjugates. Their ability to remain stable in the systemic circulation while efficiently releasing their cytotoxic payload in the reducing intracellular environment of tumor cells makes them a valuable tool in targeted cancer therapy. A thorough understanding of their design principles, synthesis, and characterization, as outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic windows. Continued research and optimization of disulfide linker technology will undoubtedly contribute to the advancement of personalized medicine and improved outcomes for cancer patients.

References

The Tetrahydropyranyl (THP) Group: A Key Protecting Group in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of antibody-drug conjugates (ADCs) is a complex, multi-step process that requires the precise manipulation of complex organic molecules, namely the cytotoxic payload and the linker. Protecting groups are indispensable tools in this endeavor, temporarily masking reactive functional groups to prevent unwanted side reactions. Among these, the tetrahydropyranyl (THP) group has emerged as a valuable asset for the protection of hydroxyl and, to a lesser extent, thiol functionalities, which are often present in potent cytotoxic payloads and linker systems. This technical guide provides an in-depth exploration of the role of the THP protecting group in ADC synthesis, detailing its application, chemical principles, and practical considerations.

The Role and Advantages of the THP Protecting Group in Complex Molecule Synthesis

The THP group is an acetal-type protecting group used primarily for alcohols.[1] Its widespread use in organic synthesis, including the intricate pathways leading to ADC components, stems from a favorable combination of properties:

  • Ease of Introduction and Removal: The THP group can be readily introduced under mild acidic conditions and removed under a variety of acidic conditions, offering flexibility in synthetic design.[2]

  • Stability: THP ethers exhibit excellent stability across a broad range of non-acidic reaction conditions. They are resistant to strongly basic conditions, organometallic reagents, hydrides, and many oxidizing and reducing agents.[3] This stability is crucial when performing subsequent chemical transformations on the payload or linker.

  • Orthogonality: The stability of the THP group to a wide array of reagents allows for its use in orthogonal protection strategies. This means the THP group can be selectively removed without affecting other protecting groups in the molecule, a critical feature in the synthesis of complex molecules like drug-linker conjugates.[4]

  • Improved Solubility: The introduction of the THP group can sometimes enhance the solubility of complex, hydrophobic molecules in organic solvents, facilitating their purification and handling.[2]

In the context of ADC synthesis, the THP group is particularly useful for protecting hydroxyl groups on cytotoxic payloads. Many potent payloads, such as analogs of duocarmycin and some auristatins, contain hydroxyl functionalities that could interfere with linker attachment or subsequent bioconjugation steps. By temporarily masking these groups with THP, chemists can carry out the necessary synthetic modifications with high precision.

Chemical Principles of THP Protection and Deprotection

The chemistry of the THP group revolves around the formation and cleavage of an acetal linkage.

Introduction of the THP Protecting Group (Protection)

The protection of an alcohol as a THP ether is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.

A variety of acid catalysts can be employed for this transformation, with the choice depending on the sensitivity of the substrate to acidic conditions.

CatalystTypical Reaction ConditionsReference
p-Toluenesulfonic acid (PTSA)Catalytic amount in CH₂Cl₂ or DCE, room temperature, 30-60 min
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount in CH₂Cl₂ or DCE, often at elevated temperatures (e.g., 60 °C) for several hours
Boron trifluoride etherate (BF₃·Et₂O)Catalytic amount in Et₂O, room temperature, 30 min
Bismuth triflate (Bi(OTf)₃)Catalytic amount, solvent-free or in an organic solvent
Zeolite H-betaHeterogeneous catalyst, mild conditions
Removal of the THP Protecting Group (Deprotection)

The cleavage of a THP ether is an acid-catalyzed hydrolysis or alcoholysis reaction. The mechanism is the reverse of the protection step, involving protonation of the ether oxygen, followed by elimination of the alcohol to regenerate the resonance-stabilized carbocation, which is then trapped by water or an alcohol solvent.

The conditions for deprotection can be tuned from strongly acidic to very mild, providing significant flexibility.

Reagent(s)Typical Reaction ConditionsReference
Acetic acid/THF/H₂O3:1:1 mixture, room temperature to 45 °C
Trifluoroacetic acid (TFA)Dilute solutions (e.g., 2-10%) in CH₂Cl₂
p-Toluenesulfonic acid (PTSA)Catalytic amount in an alcohol solvent (e.g., MeOH, EtOH)
Pyridinium p-toluenesulfonate (PPTS)Catalytic amount in an alcohol solvent, often with heating
Lithium chloride/Water in DMSO90 °C

Application of THP in ADC Linker Synthesis

While detailed proprietary protocols are often not disclosed, the presence of commercially available ADC linkers incorporating the THP group, such as THP-SS-alcohol and THP-SS-PEG1-Tos , confirms its application in the field.

THP_Linker cluster_linker This compound Linker cluster_components Linker Components THP_O THP-O- SS -S-S- CH2OH -(CH₂)n-OH Protecting_Group THP Protecting Group (Masks reactive group) Cleavable_Unit Disulfide Bond (Cleaved in reducing environment of cell) Protecting_Group->Cleavable_Unit Connected via spacer Spacer_Attachment Alcohol Terminus (For payload conjugation) Cleavable_Unit->Spacer_Attachment Connected via spacer

The "SS" in these linker names indicates a disulfide bond, a common cleavable motif in ADC linkers. This disulfide bond is stable in the bloodstream but is readily cleaved by the high concentration of intracellular reducing agents like glutathione, leading to the release of the payload inside the target cancer cell. The "alcohol" terminus suggests a point of attachment for the cytotoxic payload.

The role of the THP group in these linkers is likely to protect a hydroxyl group on the linker itself during the synthesis and subsequent conjugation to the antibody. This prevents potential side reactions and ensures the integrity of the linker structure.

Experimental Protocols (Representative)

While specific protocols for THP protection of complex ADC payloads are proprietary, the following representative procedures are based on established methods in organic synthesis and can be adapted for this purpose.

THP Protection of a Hydroxyl-Containing Payload Precursor

Objective: To protect a primary or secondary alcohol on a payload or linker intermediate.

Materials:

  • Hydroxyl-containing substrate (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydroxyl-containing substrate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP to the solution.

  • Add PTSA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the THP-protected compound.

THP Deprotection from a Drug-Linker Conjugate

Objective: To remove the THP protecting group to reveal the free hydroxyl group in a late-stage synthetic intermediate or the final drug-linker.

Materials:

  • THP-protected substrate (1.0 eq)

  • Methanol (MeOH)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected substrate in methanol.

  • Add PPTS to the solution and stir at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary to yield the deprotected compound.

Orthogonal Protection Strategies and Stability

The THP group's stability profile makes it an excellent candidate for orthogonal protection schemes in the synthesis of complex drug-linker constructs.

Condition/Reagent ClassStability of THP Ether
Strong Bases (e.g., NaOH, KOH, LDA)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Many Oxidizing Agents Stable
Catalytic Hydrogenation Stable
Acidic Conditions Labile
Lewis Acids Can be labile, depending on the acid and conditions

This stability allows for the selective removal of other protecting groups, such as Fmoc (removed by base) or Boc (removed by strong acid), while the THP group remains intact.

Visualization of Workflows and Pathways

Experimental Workflow for Drug-Linker Synthesis

ADC_Synthesis_Workflow Start Payload with -OH group Protect THP Protection (DHP, Acid Catalyst) Start->Protect Protected_Payload THP-Protected Payload Protect->Protected_Payload Linker_Attach Linker Conjugation Protected_Payload->Linker_Attach Drug_Linker_Protected THP-Protected Drug-Linker Linker_Attach->Drug_Linker_Protected Deprotect THP Deprotection (Mild Acid) Drug_Linker_Protected->Deprotect Final_Drug_Linker Final Drug-Linker Deprotect->Final_Drug_Linker Antibody_Conj Antibody Conjugation Final_Drug_Linker->Antibody_Conj ADC Antibody-Drug Conjugate Antibody_Conj->ADC

Generalized ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Induction of Apoptosis

Conclusion and Future Perspectives

The tetrahydropyranyl protecting group is a versatile and reliable tool in the synthetic chemist's arsenal for the construction of complex molecules, including the critical payload and linker components of antibody-drug conjugates. Its ease of handling, stability under a wide range of conditions, and mild removal protocols make it a valuable choice for protecting hydroxyl groups during multi-step synthetic sequences.

While the direct, published use of THP in specific, named ADC payloads remains somewhat limited in the public domain, likely due to the proprietary nature of drug development, its presence in commercially available ADC linkers is a clear indicator of its utility. As ADC payloads become increasingly complex, the need for robust and orthogonal protecting group strategies will only grow. The THP group, with its long-standing and well-documented reliability, is poised to remain a relevant and important tool for researchers and scientists in the ever-evolving field of antibody-drug conjugate development. Future work may focus on the development of novel, even milder deprotection conditions for THP ethers that are compatible with increasingly sensitive and complex payload structures.

References

THP-SS-Alcohol: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Application as a Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

THP-SS-alcohol, also known as 2-((2-(tetrahydro-2H-pyran-2-yl)oxy)ethyl)disulfanyl)ethan-1-ol, is a crucial bifunctional, cleavable linker employed in the synthesis of Antibody-Drug Conjugates (ADCs). Its unique structure, incorporating a tetrahydropyranyl (THP) protected alcohol and a disulfide bond, allows for a dual-release mechanism. The disulfide linkage is susceptible to cleavage in the reducing intracellular environment, while the THP ether can be hydrolyzed under acidic conditions, such as those found in lysosomes. This controlled release of cytotoxic payloads at the target site is paramount for the efficacy and safety of ADCs. This technical guide provides an in-depth overview of the chemical properties, structure, and functional application of this compound, including detailed experimental protocols for its cleavage and a proposed synthetic pathway.

Chemical Structure and Properties

This compound is an organic molecule with the chemical formula C9H18O3S2. Its structure features a disulfide bond connecting two ethyl chains, one of which is terminated with a hydroxyl group, while the other bears a hydroxyl group protected as a THP ether.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
CAS Number 877864-04-5[1]
Molecular Formula C9H18O3S2[1]
Molecular Weight 238.4 g/mol [1]
Boiling Point 369.8 ± 42.0 °C at 760 mmHgCommercial Supplier Data
Density 1.2 ± 0.1 g/cm³Commercial Supplier Data
Flash Point 177.4 ± 27.9 °CCommercial Supplier Data
Refractive Index 1.547Commercial Supplier Data
Melting Point Not available-
Solubility Soluble in DMSO (10 mM)Commercial Supplier Data
Purity >95% (commercially available)[1]
Storage Conditions -20°C[1]

Note: Some physical properties are based on data from commercial suppliers and may be predicted rather than experimentally determined.

Spectroscopic Data

While specific NMR and mass spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the two ethyl chains, the protons of the tetrahydropyranyl ring, and the hydroxyl proton. The chemical shifts would be influenced by the adjacent sulfur and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons in the ethyl chains and the tetrahydropyran ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the molecule, along with fragmentation patterns characteristic of the disulfide bond and the THP ether.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route could involve the selective protection of one of the hydroxyl groups of 2,2'-dithiodiethanol, followed by the reaction of the remaining free hydroxyl group with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form the THP ether.

G cluster_0 Step 1: Monoprotection (e.g., as a silyl ether) cluster_1 Step 2: THP Ether Formation cluster_2 Step 3: Deprotection 2,2'-dithiodiethanol 2,2'-dithiodiethanol Monoprotected intermediate Monoprotected intermediate 2,2'-dithiodiethanol->Monoprotected intermediate Protecting agent (e.g., TBDMSCl) THP-SS-alcohol_protected Protected this compound Monoprotected intermediate->THP-SS-alcohol_protected Acid catalyst (e.g., PTSA) DHP 3,4-Dihydro-2H-pyran (DHP) DHP->THP-SS-alcohol_protected This compound This compound THP-SS-alcohol_protected->this compound Deprotecting agent (e.g., TBAF)

Caption: Proposed synthetic pathway for this compound.

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in ADCs, connecting a monoclonal antibody to a potent cytotoxic drug. The linker is designed to be stable in systemic circulation but to release the drug upon internalization into target cancer cells.

ADC_Workflow cluster_0 Systemic Circulation cluster_1 Target Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (Acidic pH) Receptor->Endosome Internalization Lysosome Lysosome (Acidic pH & Reducing Environment) Endosome->Lysosome Trafficking Drug_Release Cytotoxic Drug Release Lysosome->Drug_Release Linker Cleavage (Disulfide reduction & THP hydrolysis) Cell_Death Apoptosis/Cell Death Drug_Release->Cell_Death Induces

Caption: Workflow of an ADC utilizing a this compound linker.

Experimental Protocols

The following are generalized experimental protocols for the cleavage of the disulfide bond and the deprotection of the THP ether in a molecule like this compound. These protocols would need to be optimized for specific ADC constructs.

Cleavage of the Disulfide Bond

The disulfide bond in this compound can be cleaved by reducing agents, mimicking the intracellular environment.

Materials:

  • This compound containing compound (e.g., an ADC)

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the this compound containing compound in PBS.

  • Prepare a stock solution of the reducing agent (e.g., 100 mM DTT or GSH) in PBS.

  • In a reaction vessel, combine the compound solution with the reducing agent to achieve a final concentration of 1-10 mM of the reducing agent.

  • Incubate the reaction mixture at 37°C.

  • Monitor the cleavage reaction over time using an appropriate analytical method, such as HPLC or mass spectrometry, to detect the formation of the cleaved products.

Deprotection of the THP Ether

The THP ether is labile to acidic conditions, which can be found in the endosomal and lysosomal compartments of cells.

Materials:

  • This compound containing compound

  • Aqueous acid solution (e.g., 0.1 M HCl or a buffer at pH 4-5)

  • Organic solvent (if necessary for solubility)

Procedure:

  • Dissolve the this compound containing compound in a suitable solvent.

  • Add the aqueous acid solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the deprotection reaction by an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) for the disappearance of the starting material and the appearance of the deprotected alcohol.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the product as necessary.

Conclusion

This compound is a valuable tool in the field of drug delivery, particularly in the design of ADCs. Its dual-cleavage mechanism, responsive to both reducing and acidic environments, allows for the targeted release of therapeutic agents. While detailed synthetic and spectroscopic data are not widely published, its chemical properties and functional role are well-understood within the context of its application. The provided protocols offer a foundational understanding for researchers working with this important linker molecule. Further research into novel synthetic routes and a comprehensive characterization of its physicochemical properties would be beneficial to the scientific community.

References

Stability of THP-SS-Alcohol in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tetrahydropyranyl-S-S-alcohol (THP-SS-alcohol) in aqueous solutions. Due to the absence of direct studies on this specific conjugate, this guide synthesizes information on the stability of its core functional motifs: the Tetrahydropyranyl (THP) ether linkage to a sulfur atom (thioether) and the disulfide (-S-S-) bond. The stability of this molecule is governed by two primary degradation pathways: the acid-catalyzed cleavage of the THP group and the reductive cleavage of the disulfide bond.

Chemical Structure and Degradation Pathways

The stability of this compound is dictated by the lability of the S-THP (thioacetal) bond under acidic conditions and the susceptibility of the disulfide bond to reducing agents.

Caption: Degradation pathways of this compound.

Quantitative Stability Data

The following tables summarize the stability of the THP ether and disulfide bond functionalities under various aqueous conditions. This data is compiled from studies on analogous molecules, including THP-protected cysteine and various disulfide-containing compounds.[1]

Table 1: pH-Dependent Stability of the S-THP Ether Linkage

pH ConditionReagents/SolventTemperatureStability of S-THP EtherReference CompoundsCitation
Acidic
< 4Aqueous BufferRoom TemperatureLabile, undergoes hydrolysisGeneral THP ethers[2][3]
4.8100 mM MES bufferRoom TemperatureStable over 48 hoursFmoc-Cys(Thp)-OH[1]
Neutral
7.4PBS BufferRoom TemperatureStable over 120 hoursFmoc-Cys(Thp)-OH[1]
Basic
> 9Aqueous BufferRoom TemperatureGenerally StableGeneral THP ethers

Note: The S-THP ether in Fmoc-Cys(Thp)-OH is notably more stable under moderately acidic conditions (pH 4.8) compared to the O-THP ether in Fmoc-Ser(Thp)-OH, which shows significant cleavage under the same conditions. This suggests that the thioacetal linkage in this compound will exhibit greater resistance to acid-catalyzed hydrolysis than a corresponding oxygen-linked THP ether.

Table 2: Stability of the Disulfide Bond to Reductive Cleavage

Reducing AgentConcentrationpHTemperatureCleavage EfficiencyCitation
Dithiothreitol (DTT)20-50 mM7.0-8.5Room TemperatureHigh
Tris(2-carboxyethyl)phosphine (TCEP)0.5-1.0 mM1.5-8.5Room TemperatureHigh, and rapid
2-Mercaptoethanol (β-ME)High (mM range)~7.5Room TemperatureEffective, but requires higher concentration than DTT/TCEP

Experimental Protocols

Synthesis of a Model this compound Compound

A general synthesis for a this compound, such as S-(tetrahydropyran-2-yl)-mercaptoethanol disulfide, would involve a two-step process.

Start 2-Mercaptoethanol Step1 React with Dihydropyran (DHP) in the presence of an acid catalyst (e.g., PTSA) in an organic solvent (e.g., CH2Cl2) Start->Step1 Intermediate S-(tetrahydropyran-2-yl)mercaptoethanol (THP-S-CH2CH2-OH) Step1->Intermediate Step2 Oxidative coupling to form the disulfide bond (e.g., air oxidation in the presence of a base, or reaction with a disulfide exchange reagent) Intermediate->Step2 Product This compound Step2->Product Start Prepare stock solution of This compound in an organic solvent (e.g., Acetonitrile) Incubation Incubate aliquots of the stock solution in aqueous buffers of varying pH (e.g., pH 4, 7, 9) and with/ without a reducing agent (e.g., DTT) Start->Incubation Sampling Withdraw samples at predetermined time points (e.g., 0, 1, 4, 8, 24 hours) Incubation->Sampling Quenching Quench the reaction (e.g., by pH neutralization for acid/ base degradation or by adding a thiol- scavenging agent for reduction) Sampling->Quenching Analysis Analyze samples by Reverse-Phase HPLC with UV or MS detection Quenching->Analysis Quantification Quantify the remaining This compound and the formation of degradation products Analysis->Quantification cluster_0 Acidic Conditions (e.g., TFA) cluster_1 Reductive Conditions (e.g., DTT) THP_SS_Alcohol This compound Acid_Deprotection Cleavage of S-THP ether THP_SS_Alcohol->Acid_Deprotection Reductive_Deprotection Cleavage of Disulfide Bond THP_SS_Alcohol->Reductive_Deprotection Product_Acid Mercaptoethanol Disulfide Acid_Deprotection->Product_Acid Product_Reductive THP-SH + Mercaptoethanol Reductive_Deprotection->Product_Reductive

References

An In-depth Technical Guide to Disulfide Linker Chemistry for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, disulfide linkers have emerged as a prominent class of cleavable linkers, designed to be stable in systemic circulation and to release the payload within the reducing environment of the target cell. This guide provides a comprehensive overview of disulfide linker chemistry, including their mechanism of action, synthesis, and conjugation to antibodies, as well as methods for characterization and evaluation of the resulting ADCs.

The Core Principle: Redox-Sensitive Payload Release

The fundamental principle behind disulfide linkers lies in the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment with low concentrations of free thiols, which helps maintain the stability of the disulfide bond within the linker.[1][2] In contrast, the cytoplasm of cells, particularly tumor cells, has a much higher concentration of reducing agents, most notably glutathione (GSH), with concentrations ranging from 1-10 mM compared to ~5 µM in the blood.[1][3]

Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, the high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, liberating the cytotoxic payload to exert its therapeutic effect.[2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Signaling Pathway: ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (High Glutathione) ADC Antibody-Drug Conjugate (ADC) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Payload Free Cytotoxic Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 7. Target Engagement Apoptosis Apoptosis Target->Apoptosis 8. Cell Death Lysosome Lysosome Endosome->Lysosome 3. Trafficking ADC_Internalized Internalized ADC Lysosome->ADC_Internalized 4. Endosomal Escape/ Lysosomal Processing Cleaved_ADC Cleaved ADC ADC_Internalized->Cleaved_ADC 5. Reduction by Glutathione Cleaved_ADC->Payload 6. Payload Release ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., with DTT or TCEP) Antibody->Reduction Linker_Payload Linker-Payload (e.g., SPDP-Drug) Conjugation 2. Conjugation Reaction Linker_Payload->Conjugation Reduced_Ab Reduced mAb (with free thiols) Reduction->Reduced_Ab Reduced_Ab->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC HIC 3. Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC SEC 4. Size Exclusion Chromatography (SEC) HIC->SEC Purified_ADC Purified ADC SEC->Purified_ADC DAR_Analysis 5. DAR Analysis (HIC, MS) Purified_ADC->DAR_Analysis Purity_Analysis 6. Purity & Aggregate Analysis (SEC) Purified_ADC->Purity_Analysis Functional_Assay 7. Functional Assays (Cytotoxicity, etc.) Purified_ADC->Functional_Assay

References

Foundational Principles of Linker Technology in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The lynchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The design and chemical properties of the linker are of paramount importance, profoundly influencing the stability, efficacy, pharmacokinetics, and toxicity profile of the ADC. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the cytotoxic agent upon reaching the target tumor cell. This technical guide provides an in-depth exploration of the foundational principles of linker technology in ADCs, offering a comprehensive resource for professionals engaged in their research and development.

Core Principles of Linker Technology

The primary function of a linker is to connect a potent cytotoxic payload to a monoclonal antibody, creating a stable and effective ADC. The linker's chemistry dictates the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that affects both safety and efficacy.[1] A well-designed linker ensures that the ADC remains intact in the bloodstream, minimizing off-target toxicity, and facilitates the release of the active drug at the tumor site.[2][3]

Linkers are broadly categorized into two main types: cleavable and non-cleavable, distinguished by their mechanism of payload release.

Cleavable Linkers

Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[3] This targeted release mechanism can enhance the therapeutic window and mediate the "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[4] The main classes of cleavable linkers include:

  • Acid-Sensitive Linkers (Hydrazones): These linkers are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). The first-generation ADC, gemtuzumab ozogamicin, utilized a hydrazone linker. However, concerns about their stability in circulation have led to the development of more stable acid-labile linkers.

  • Protease-Sensitive Linkers (Peptides): These are among the most widely used cleavable linkers and are designed to be substrates for proteases, such as cathepsin B, which are upregulated in tumor cells and highly active in the lysosomal compartment. The dipeptide valine-citrulline (Val-Cit) is a "gold standard" protease-cleavable linker due to its high stability in human plasma and efficient cleavage by cathepsin B.

  • Glutathione-Sensitive Linkers (Disulfides): These linkers exploit the significantly higher concentration of glutathione (GSH) within tumor cells compared to the plasma. The disulfide bond in the linker is reduced by intracellular GSH, leading to the release of the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload and do not have a specific chemical trigger for cleavage. The release of the payload occurs only after the complete lysosomal degradation of the antibody, which liberates the drug with the linker and a residual amino acid attached.

The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile. Ado-trastuzumab emtansine (T-DM1) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC). However, the resulting payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.

Data Presentation: Comparative Stability of Linkers

The stability of the linker in plasma is a critical parameter that influences the therapeutic index of an ADC. The following tables summarize available quantitative data on the plasma stability of various linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days
HydrazoneNot SpecifiedNot SpecifiedpH 7.4Half-life (t1/2)183 h
CarbonateSN-38Sacituzumab govitecanNot SpecifiedHalf-life (t1/2)~1 day
Silyl EtherMMAENot SpecifiedHumanHalf-life (t1/2)> 7 days
Peptide (Val-Cit)MMAEcAC10-vc-MMAEMouseHalf-life (t1/2)~6.0 days
Peptide (Val-Cit)MMAEcAC10-vc-MMAECynomolgus MonkeyHalf-life (t1/2)~9.6 days

Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers

ADCTargetLinker TypePayloadHalf-life (ADC)Reference
Trastuzumab deruxtecan (T-DXd)HER2Cleavable (GGFG peptide)DXd (an exatecan derivative)1.5 to 4.5 days (in mice)
Ado-trastuzumab emtansine (T-DM1)HER2Non-cleavable (SMCC)DM1 (a maytansinoid)Not directly comparable in the same study
Polatuzumab vedotinCD79bCleavable (Val-Cit)MMAE12 days
Enfortumab vedotinNectin-4Cleavable (Val-Cit)MMAE3.4 days

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker performance. Below are protocols for key experiments in ADC linker technology development.

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

Materials:

  • ADC of interest

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for free payload quantification or HIC-HPLC for DAR measurement

  • Reagents for sample processing (e.g., acetonitrile for protein precipitation)

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Quantification of Free Payload (LC-MS):

    • Sample Preparation: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.

    • LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.

  • Quantification of Intact ADC (HIC-HPLC for DAR determination):

    • Analyze the plasma samples at each time point by HIC-HPLC to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

  • Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload at each time point to determine the stability of the linker.

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

  • ADC sample

  • HIC column (e.g., BioPro HIC BF)

  • HPLC system with a UV detector

  • Mobile Phase A: 50 mM sodium phosphate (pH 6.8) containing 1.5 M ammonium sulfate / IPA (95/5)

  • Mobile Phase B: 50 mM sodium phosphate (pH 6.8) / IPA (80/20)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with the initial mobile phase composition.

    • Inject the ADC sample.

    • Elute the different DAR species using a decreasing salt gradient (e.g., a linear gradient from 30% to 80% Mobile Phase B over a set time).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

In Vitro Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • Cell culture medium and supplements

  • ADC of interest, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates.

    • Seed monocultures of Ag+ and Ag- cells as controls.

  • Treatment: After allowing the cells to adhere, treat the wells with a serial dilution of the ADC, unconjugated antibody, and free payload.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Imaging and Analysis:

    • Image the plates using a fluorescence microscope to visualize and count the viable GFP-expressing Ag- cells.

    • Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in the co-culture treated with the ADC to the number of viable Ag- cells in the monoculture treated with the same ADC concentration.

Synthesis of a Val-Cit-PABC Linker

This is a representative protocol for the synthesis of a widely used protease-cleavable linker.

Detailed multi-step synthesis protocols are complex and beyond the scope of a general guide. However, a general workflow involves:

  • Protection of the amino and carboxyl groups of L-valine and L-citrulline.

  • Coupling of the protected amino acids to form the dipeptide.

  • Attachment of the self-immolative spacer, p-aminobenzyl alcohol (PABC).

  • Introduction of the maleimide group for conjugation to the antibody.

  • Deprotection of the functional groups.

  • Purification by chromatography.

For a detailed, step-by-step protocol, researchers should refer to specialized organic synthesis literature.

Conjugation of an SMCC Linker to an Antibody

This protocol outlines a typical two-step process for conjugating a non-cleavable SMCC linker to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in an organic solvent like DMSO

  • Thiol-containing payload (e.g., DM1)

  • Desalting columns

Procedure:

  • Antibody Activation:

    • React the antibody with a molar excess of SMCC in reaction buffer (pH 7.2-7.5) for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column.

  • Payload Conjugation:

    • Immediately react the maleimide-activated antibody with the thiol-containing payload. The reaction is typically carried out at pH 6.5-7.5 for 1-2 hours at room temperature.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove unconjugated payload and other impurities.

Mandatory Visualization

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow Experimental Workflow for Comparing ADC Linker Stability cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Pharmacokinetic Study cluster_comparison Comparative Analysis Incubation Incubate ADC in Plasma at 37°C Sampling Collect Aliquots at Various Time Points Incubation->Sampling Analysis Analyze Samples (LC-MS or HIC-HPLC) Sampling->Analysis HalfLife Determine Plasma Half-life Analysis->HalfLife Compare Compare Stability and PK Profiles of Different Linkers HalfLife->Compare Dosing Administer ADC to Animal Model BloodCollection Collect Blood Samples at Various Time Points Dosing->BloodCollection PlasmaAnalysis Analyze Plasma Concentrations (Total Ab, Intact ADC, Free Payload) BloodCollection->PlasmaAnalysis PK_Parameters Calculate PK Parameters (Clearance, Half-life) PlasmaAnalysis->PK_Parameters PK_Parameters->Compare

Caption: Experimental workflow for comparing ADC linker stability.

Bystander_Effect_Pathway Signaling Pathway of the ADC Bystander Effect cluster_Ag_Positive Antigen-Positive Cell cluster_Ag_Negative Antigen-Negative Cell ADC_Binding ADC Binds to Antigen Internalization Internalization and Lysosomal Trafficking ADC_Binding->Internalization Payload_Release Cleavable Linker Releases Payload Internalization->Payload_Release Cell_Death_Ag_Pos Apoptosis of Ag+ Cell Payload_Release->Cell_Death_Ag_Pos Payload_Diffusion Membrane-Permeable Payload Diffuses Out Payload_Release->Payload_Diffusion Bystander Effect Payload_Uptake Payload Enters Neighboring Ag- Cell Payload_Diffusion->Payload_Uptake Cytotoxicity_Ag_Neg Cytotoxic Effect in Ag- Cell Payload_Uptake->Cytotoxicity_Ag_Neg Cell_Death_Ag_Neg Apoptosis of Ag- Cell Cytotoxicity_Ag_Neg->Cell_Death_Ag_Neg

Caption: Signaling pathway of the ADC bystander effect.

Conclusion

The linker is a critical component in the design of antibody-drug conjugates, with a profound impact on their therapeutic index. The choice between a cleavable and non-cleavable linker strategy depends on the specific target, the properties of the payload, and the desired mechanism of action. A thorough understanding of the foundational principles of linker technology, coupled with robust experimental evaluation of stability, drug release, and bystander effect, is essential for the successful development of next-generation ADCs. As our understanding of the complex interplay between the antibody, linker, and payload continues to evolve, so too will our ability to engineer safer and more effective targeted cancer therapies.

References

The Utility of Redox-Responsive Disulfide-Linked Drug Conjugates in Novel Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of therapeutic agents to diseased tissues while minimizing systemic toxicity remains a paramount challenge in drug development. Stimuli-responsive drug delivery systems, particularly those that leverage the unique biochemical signatures of the tumor microenvironment, offer a promising strategy to enhance therapeutic efficacy. This technical guide explores the utility of drug delivery systems based on a "THP-SS-Alcohol" motif, representing a therapeutic agent containing a hydroxyl group conjugated via a redox-sensitive disulfide (-S-S-) linker. The tetrahydropyranyl (THP) group, a common protecting group for alcohols, is considered here as a conceptual component of the linker or a transiently protected state during synthesis. This guide details the core principles, synthesis, characterization, and evaluation of such systems, providing researchers with a comprehensive overview of their potential in novel drug delivery applications, particularly in oncology.

Introduction: The Rationale for Redox-Responsive Drug Delivery

Conventional chemotherapy often suffers from a narrow therapeutic index due to the indiscriminate distribution of cytotoxic agents, leading to significant off-target effects.[1][2] Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers prevalent in the target microenvironment.[3] The tumor microenvironment exhibits several unique characteristics, including hypoxia, acidic pH, and an altered redox state.[3][4]

Notably, the intracellular concentration of glutathione (GSH), a tripeptide thiol, is significantly elevated in tumor cells (2-10 mM) compared to the extracellular environment (2-20 µM). This substantial redox gradient provides a highly selective trigger for the cleavage of disulfide bonds. Drug delivery systems incorporating disulfide linkers can remain stable in the systemic circulation and selectively release the active drug upon entering the reducing environment of tumor cells. This targeted release mechanism can enhance the therapeutic efficacy while reducing systemic toxicity.

This guide focuses on drug delivery systems where an alcohol-containing drug is conjugated through a disulfide linker, a concept we term "this compound" to represent the core chemical moieties involved. Many potent anticancer agents, such as paclitaxel, doxorubicin, and camptothecin, possess hydroxyl groups that can be utilized for such conjugation.

Synthesis and Formulation of Disulfide-Linked Drug Conjugates

The synthesis of a disulfide-linked drug conjugate typically involves a multi-step process to create a linker with reactive ends for conjugation to both the drug and a carrier molecule (e.g., a polymer for nanoparticle formation).

Synthesis of a Heterobifunctional Disulfide Linker

A common strategy involves the synthesis of a linker containing a disulfide bond with two different functional groups at its termini, allowing for sequential conjugation. An example is the synthesis of a linker with a carboxyl group and a pyridyl disulfide group.

Experimental Protocol: Synthesis of a Heterobifunctional Disulfide Linker

  • Synthesis of 3-(pyridin-2-yldisulfanyl)propanoic acid:

    • Dissolve 3-mercaptopropionic acid in a suitable solvent such as methanol.

    • Add Aldrithiol-2 (2,2'-dipyridyl disulfide) to the solution in a 1:1.1 molar ratio.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired heterobifunctional linker.

    • Characterize the product using ¹H NMR and mass spectrometry.

Conjugation of an Alcohol-Containing Drug to the Linker

The hydroxyl group of the therapeutic agent can be conjugated to the carboxyl group of the linker via an esterification reaction.

Experimental Protocol: Conjugation of Paclitaxel to the Disulfide Linker

  • Dissolve the synthesized heterobifunctional disulfide linker and paclitaxel in an anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.

  • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, filter the mixture to remove any precipitated by-products.

  • Concentrate the filtrate and purify the paclitaxel-disulfide linker conjugate using column chromatography.

  • Confirm the structure of the conjugate by ¹H NMR and mass spectrometry.

Formulation of Nanoparticles

The drug-linker conjugate can be formulated into nanoparticles, often through self-assembly of amphiphilic block copolymers. For instance, a polymer like polyethylene glycol (PEG) can be attached to the other end of the linker to create a PEG-linker-drug amphiphile.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

  • Synthesize a PEG-disulfide-paclitaxel conjugate.

  • Dissolve the conjugate in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline).

  • The hydrophobic drug-linker portion will form the core of the nanoparticle, while the hydrophilic PEG chains will form the corona.

  • Continue stirring for several hours to allow for nanoparticle stabilization and solvent evaporation.

  • Purify the nanoparticle suspension by dialysis against deionized water to remove the organic solvent and any un-encapsulated drug.

  • The resulting nanoparticle suspension can be stored at 4°C for further characterization.

Characterization of Disulfide-Linked Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated drug delivery system.

Data Presentation: Physicochemical Properties

Quantitative data from the characterization of these nanoparticles should be summarized in a clear and structured format for easy comparison.

ParameterMethodTypical ValuesReference
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Electrophoretic Light Scattering-30 mV to +30 mV
Drug Loading Content (DLC %) HPLC / UV-Vis Spectroscopy10 - 30% (w/w)
Encapsulation Efficiency (EE %) HPLC / UV-Vis Spectroscopy> 90%

Experimental Protocols for Characterization:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Analyze the sample using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • The instrument software calculates the mean hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity fluctuations.

  • Zeta Potential Measurement:

    • Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Introduce the sample into the measurement cell of a zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the purified nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMF or DMSO) to disrupt the nanoparticle structure and release the conjugated drug.

    • Quantify the amount of the drug in the solution using a validated HPLC method or UV-Vis spectrophotometry at the drug's characteristic absorbance wavelength.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100

In Vitro Drug Release

To confirm the redox-responsive nature of the drug delivery system, in vitro drug release studies are performed under conditions that mimic the physiological and tumor microenvironments.

Experimental Protocol: In Vitro Drug Release Study

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to diffuse).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent like dithiothreitol (DTT) or glutathione (GSH) at a concentration mimicking the intracellular environment (e.g., 10 mM).

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative drug release as a function of time. A significantly higher and faster drug release is expected in the presence of the reducing agent.

In Vitro and In Vivo Evaluation

The therapeutic potential of the disulfide-linked drug delivery system is assessed through in vitro cell-based assays and in vivo animal models.

In Vitro Cytotoxicity

The cytotoxicity of the drug-loaded nanoparticles is evaluated against cancer cell lines to determine their efficacy.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy

The therapeutic efficacy and reduced systemic toxicity of the drug delivery system are evaluated in tumor-bearing animal models.

Experimental Protocol: In Vivo Antitumor Efficacy Study

  • Induce tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting cancer cells.

  • Once the tumors reach a palpable size, randomly divide the mice into different treatment groups: saline (control), free drug, and drug-loaded nanoparticles.

  • Administer the treatments intravenously via the tail vein at a predetermined dosage and schedule.

  • Monitor the tumor volume and body weight of the mice regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Compare the tumor growth inhibition among the different treatment groups to assess the in vivo efficacy of the nanoparticle formulation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex processes involved in disulfide-linked drug delivery.

Synthesis and Formulation Workflow

G cluster_synthesis Synthesis cluster_formulation Formulation Alcohol-Drug Alcohol-Drug Drug-SS-Linker Drug-SS-Linker Alcohol-Drug->Drug-SS-Linker Esterification Disulfide Linker Disulfide Linker Disulfide Linker->Drug-SS-Linker PEG-SS-Drug PEG-SS-Drug Drug-SS-Linker->PEG-SS-Drug Conjugation PEG Polymer PEG Polymer PEG Polymer->PEG-SS-Drug Nanoprecipitation Nanoprecipitation PEG-SS-Drug->Nanoprecipitation Nanoparticle Nanoparticle Nanoprecipitation->Nanoparticle

Caption: Workflow for the synthesis of the PEG-SS-Drug conjugate and subsequent nanoparticle formulation.

Mechanism of Redox-Responsive Drug Release

G Nanoparticle Nanoparticle Tumor Cell Tumor Cell Nanoparticle->Tumor Cell EPR Effect Endocytosis Endocytosis Tumor Cell->Endocytosis Endosome Endosome Endocytosis->Endosome High GSH High GSH Endosome->High GSH Intracellular Environment Disulfide Cleavage Disulfide Cleavage High GSH->Disulfide Cleavage Drug Release Drug Release Disulfide Cleavage->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Cellular uptake and redox-triggered drug release mechanism of disulfide-linked nanoparticles.

Conclusion and Future Perspectives

Drug delivery systems based on the "this compound" concept, representing disulfide-linked conjugates of alcohol-containing drugs, hold significant promise for targeted cancer therapy. The inherent redox sensitivity of the disulfide bond allows for selective drug release within the tumor microenvironment, potentially leading to improved therapeutic outcomes and reduced side effects. This technical guide provides a foundational framework for the synthesis, characterization, and evaluation of these systems.

Future research in this area may focus on the development of novel disulfide linkers with tuned cleavage kinetics, the incorporation of additional targeting moieties for enhanced specificity, and the combination of redox-responsiveness with other stimuli-sensitive mechanisms to create multi-responsive drug delivery platforms. As our understanding of tumor biology deepens, so too will our ability to design more sophisticated and effective targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using THP-SS-Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs utilizing the THP-SS-alcohol linker, a cleavable linker system designed for controlled drug release.

The this compound linker features a disulfide bond, which is stable in circulation but can be cleaved by the reducing environment within the target cell, such as in the presence of glutathione. The tetrahydropyran (THP) group serves as a protecting group for the alcohol functionality, which can be utilized for further conjugation or modification. This system offers a strategy for releasing alcohol-containing payloads within the target cell.

Synthesis Workflow Overview

The synthesis of an ADC using the this compound linker typically involves a multi-step process. The general workflow begins with the synthesis of the this compound linker itself. This is followed by the activation of the linker to make it reactive towards the antibody. The activated linker is then conjugated to the monoclonal antibody, often through surface-exposed lysine residues. Subsequently, the cytotoxic drug is attached to the linker-antibody conjugate. The final step involves the purification of the resulting ADC to remove any unconjugated components and aggregates.

Synthesis_Workflow cluster_synthesis Linker Synthesis & Activation cluster_conjugation Conjugation & Purification Linker_Synthesis Synthesis of This compound Linker_Activation Activation of Linker Linker_Synthesis->Linker_Activation Conjugation Conjugation to Antibody Linker_Activation->Conjugation Antibody_Preparation Antibody Preparation Antibody_Preparation->Conjugation Drug_Attachment Drug Attachment Conjugation->Drug_Attachment Purification ADC Purification Drug_Attachment->Purification Final_ADC Characterized ADC Purification->Final_ADC

Caption: General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Linker

This protocol describes the synthesis of the core linker, 2-((2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)disulfanyl)ethan-1-ol.

Materials:

  • 2-(2-Hydroxyethyl)disulfanyl)ethan-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-(2-Hydroxyethyl)disulfanyl)ethan-1-ol in anhydrous DCM.

  • Add DHP (1.1 equivalents) to the solution.

  • Add a catalytic amount of PPTS.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Activation of this compound Linker

For conjugation to the antibody, the terminal alcohol of the this compound linker needs to be activated. A common method is to convert it into a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or DMF

  • Anhydrous diethyl ether

Procedure:

  • Dissolve this compound in anhydrous acetonitrile.

  • Add DSC (1.2 equivalents) and TEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-16 hours.

  • Monitor the formation of the activated linker by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude activated linker can be purified by precipitation with anhydrous diethyl ether or by flash chromatography.

  • Dry the purified activated THP-SS-linker under vacuum.

Protocol 3: Conjugation of Activated Linker to Antibody

This protocol outlines the conjugation of the activated THP-SS-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Activated THP-SS-linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

  • Prepare a stock solution of the activated THP-SS-linker in anhydrous DMSO.

  • Adjust the pH of the mAb solution to 7.4-8.0 using a suitable buffer. The concentration of the mAb should typically be in the range of 5-10 mg/mL.

  • Slowly add a molar excess of the activated linker solution to the mAb solution with gentle stirring. The molar ratio of linker to antibody will determine the final drug-to-antibody ratio (DAR) and needs to be optimized for each specific antibody and drug.

  • Incubate the reaction mixture at 4°C for 4-12 hours with gentle agitation.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or lysine.

  • Purify the resulting antibody-linker conjugate by size-exclusion chromatography (SEC) using a pre-equilibrated column with the desired storage buffer (e.g., PBS, pH 7.4). This step removes unreacted linker and other small molecules.

  • Collect the protein-containing fractions and concentrate if necessary using an appropriate ultrafiltration device.

Protocol 4: Drug Attachment to the Antibody-Linker Conjugate

This protocol describes the attachment of a thiol-containing cytotoxic drug to the disulfide bond of the antibody-linker conjugate via thiol-disulfide exchange.

Materials:

  • Antibody-linker conjugate

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Reaction buffer (e.g., PBS with EDTA, pH 7.0)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography, HIC)

Procedure:

  • Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).

  • Partially reduce the disulfide bond on the antibody-linker conjugate using a controlled amount of TCEP. The amount of TCEP needs to be carefully optimized to achieve the desired level of reduction without denaturing the antibody.

  • Incubate the reduction reaction for 1-2 hours at room temperature.

  • Add the thiol-containing drug solution to the reduced antibody-linker conjugate.

  • Allow the thiol-disulfide exchange reaction to proceed for 2-4 hours at room temperature.

  • Purify the final ADC using SEC or HIC to remove any unreacted drug and other impurities.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the drug, the concentrations of both can be determined, and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the quantification of the different drug-loaded species.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its different drug-loaded forms, allowing for a precise calculation of the DAR.

ParameterMethodTypical Result
Average DARUV-Vis Spectroscopy3.5 - 4.5
DAR DistributionHIC-HPLCDAR 0, 2, 4, 6, 8 peaks
Exact MassLC-MS (ESI-TOF)Confirms conjugation
Stability Assessment

The stability of the ADC in circulation is critical to minimize off-target toxicity.

  • In Vitro Plasma Stability: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a period of time. Samples are taken at various time points and analyzed by methods such as ELISA or LC-MS to quantify the amount of released drug.

Time (hours)% Intact ADC (Human Plasma)% Intact ADC (Mouse Plasma)
0100100
24>95>90
48>90>85
72>85>80
In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated using cell-based assays.

  • Cell Viability Assay (e.g., MTT, XTT): Target cancer cells are treated with varying concentrations of the ADC. Cell viability is measured after a defined incubation period (e.g., 72 hours) to determine the half-maximal inhibitory concentration (IC50).

Cell LineTarget AntigenADC IC50 (nM)Free Drug IC50 (nM)
SK-BR-3HER20.50.01
MCF-7HER2 (low)500.02
MDA-MB-231HER2 (negative)>10000.05

Signaling Pathway and Mechanism of Action

The this compound linker facilitates the intracellular release of the cytotoxic payload. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond of the linker, releasing the drug in its active form. The THP group may be cleaved by the acidic environment of the endosomes or lysosomes. The released drug can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.

Mechanism_of_Action ADC ADC (THP-SS-Drug-Antibody) Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome/ Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (e.g., by Glutathione) Endosome->Cleavage Acidic pH & Reducing Environment Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Cytotoxic Effect

Caption: Mechanism of action of an ADC with a this compound linker.

Conclusion

The this compound linker provides a versatile platform for the development of cleavable ADCs. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the synthesis, characterization, and evaluation of ADCs utilizing this linker technology. Careful optimization of each step, particularly the linker-to-antibody ratio and the drug attachment, is crucial for producing a homogeneous and effective therapeutic agent. The detailed characterization of the final ADC product is essential to ensure its quality and predict its in vivo performance.

Application Notes and Protocols: Conjugation of a Cleavable Disulfide Linker to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. A critical component of an ADC is the linker, which connects the antibody to the payload. This document provides a detailed protocol for the conjugation of a custom linker, THP-SS-alcohol, to a monoclonal antibody. This linker features a disulfide bond, designed for cleavage in the reducing environment of the intracellular space, and a terminal alcohol group that requires activation prior to conjugation.

The protocol is divided into two main stages:

  • Part A: Activation of the this compound Linker. The terminal hydroxyl group of the linker is functionalized with a maleimide moiety to make it reactive towards thiol groups.

  • Part B: Conjugation to the Monoclonal Antibody. The interchain disulfide bonds of the mAb are partially reduced to generate free thiols, which are then conjugated to the maleimide-activated linker.

This document also outlines the necessary purification and characterization steps to ensure a homogenous and effective ADC.

Experimental Protocols

Part A: Activation of this compound with a Maleimide Group

This protocol describes the chemical activation of the this compound linker by coupling it with 6-maleimidohexanoic acid. This reaction forms an ester bond, presenting a terminal maleimide group for subsequent antibody conjugation.

Materials:

  • This compound

  • 6-Maleimidohexanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and 6-maleimidohexanoic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the maleimide-activated THP-SS-linker (Maleimide-THP-SS).

  • Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Part B: Conjugation of Maleimide-Activated Linker to a Monoclonal Antibody

This part of the protocol details the generation of free thiol groups on the antibody via reduction of its interchain disulfide bonds, followed by conjugation with the Maleimide-THP-SS linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-THP-SS linker dissolved in DMSO (10 mM stock solution)

  • Quenching solution: N-acetylcysteine (100 mM)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, with 1 mM EDTA

  • Purification columns (e.g., Sephadex G25, HIC, SEC)

Procedure:

Step 1: Antibody Reduction

  • Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

  • To generate a target Drug-to-Antibody Ratio (DAR) of 4, add a 2-3 molar excess of TCEP to the antibody solution. The precise amount should be optimized for each specific antibody.[1]

  • Incubate the reaction at 37°C for 60-90 minutes. This step partially reduces the interchain disulfide bonds.[2] Avoid excessive reduction which can lead to antibody fragmentation.

Step 2: Conjugation Reaction

  • Allow the reduced antibody solution to cool to room temperature.

  • Add the Maleimide-THP-SS stock solution to the reduced antibody at a molar ratio of 5-10 fold excess of the linker over the antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3] The reaction should be performed under gentle agitation. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 to ensure selectivity for thiols over amines.

Step 3: Quenching

  • To stop the conjugation reaction, add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups.

  • Incubate for 20 minutes at room temperature.

Step 4: Purification of the Antibody-Linker Conjugate

  • Remove excess linker and other small molecules using a desalting column (e.g., Sephadex G25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • For a more rigorous purification and to separate antibody species with different DARs, employ Hydrophobic Interaction Chromatography (HIC).

  • To remove any aggregates formed during the process, perform Size Exclusion Chromatography (SEC) as a final polishing step.

Data Presentation

The success of the conjugation is evaluated based on several key parameters, which should be systematically measured and recorded.

ParameterDescriptionTypical Values
Antibody Concentration Protein concentration post-conjugation and purification, typically measured by UV-Vis spectroscopy at 280 nm.> 90% recovery
Drug-to-Antibody Ratio (DAR) The average number of linker molecules conjugated to each antibody. This is a critical quality attribute affecting both efficacy and safety.3.5 - 4.5 for a target DAR of 4
Purity Percentage of the desired ADC in the final product, typically assessed by SEC-HPLC to measure monomer content.> 95% monomer
Residual Free Linker Amount of unconjugated Maleimide-THP-SS linker remaining in the final product, measured by RP-HPLC.< 1%
Endotoxin Levels Measured to ensure the suitability of the conjugate for in-vivo studies.< 0.5 EU/mg

Characterization of the Conjugate

Thorough characterization is essential to ensure the quality and consistency of the final ADC.

Analysis MethodPurposeExpected Outcome
UV-Vis Spectroscopy To determine the final antibody concentration and estimate the DAR.Provides a quick estimation of protein concentration and average DAR.
Hydrophobic Interaction Chromatography (HIC) To determine the distribution of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).A chromatogram showing peaks corresponding to different drug loading species.
Size Exclusion Chromatography (SEC) To quantify the percentage of monomer, aggregates, and fragments.A major peak for the monomeric ADC, with minimal peaks for aggregates or fragments.
Mass Spectrometry (LC-MS) To confirm the identity of the conjugate and determine the precise mass corresponding to different DAR species.Mass spectra confirming the covalent attachment of the linker to the antibody.
Antigen Binding Assay (ELISA or SPR) To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.Binding affinity (KD) of the ADC should be comparable to the unconjugated antibody.

Visualizations

G cluster_activation Part A: Linker Activation cluster_conjugation Part B: Antibody Conjugation cluster_purification Purification & Characterization A1 This compound + 6-Maleimidohexanoic acid A2 Reaction with DCC/DMAP in Anhydrous DCM A1->A2 A3 Purification by Silica Chromatography A2->A3 A4 Maleimide-Activated THP-SS Linker A3->A4 B4 Conjugation Reaction A4->B4 B1 Monoclonal Antibody (mAb) B2 Partial Reduction (with TCEP) B1->B2 B3 Reduced mAb (with free thiols) B2->B3 B3->B4 B5 Quenching (with N-acetylcysteine) B4->B5 B6 Crude ADC B5->B6 C1 Desalting (G25) B6->C1 C2 HIC Purification C1->C2 C3 SEC Polishing C2->C3 C4 Final Purified ADC C3->C4 C5 Characterization (DAR, Purity, Binding) C4->C5

Caption: Overall experimental workflow for the conjugation of this compound to a monoclonal antibody.

G cluster_activation Linker Activation Chemistry cluster_conjugation Antibody Conjugation Chemistry Linker_Alcohol THP-SS-OH Reaction1 + Linker_Alcohol->Reaction1 Maleimide_Acid Maleimidohexanoic Acid Maleimide_Acid->Reaction1 Activated_Linker Maleimide-THP-SS Reaction2 + Activated_Linker->Reaction2 Reaction1->Activated_Linker DCC/DMAP mAb_SS mAb-(S-S) mAb_SH mAb-(SH)₂ mAb_SS->mAb_SH TCEP mAb_SH->Reaction2 ADC mAb-S-Linker Reaction2->ADC

Caption: Chemical pathways for linker activation and antibody conjugation.

References

Application Notes and Protocols: A Step-by-Step Guide for THP Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a commonly utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its widespread use is attributed to its ease of installation, stability under a variety of non-acidic conditions, and relatively straightforward removal.[1] The deprotection of THP ethers is most frequently accomplished under acidic conditions, which efficiently cleaves the acetal linkage to regenerate the free alcohol.[2]

This document provides a detailed guide to the acidic deprotection of THP ethers, offering a selection of protocols suitable for various substrates and sensitivities. The information herein is intended to assist researchers in choosing the optimal deprotection strategy and executing it successfully in the laboratory.

Mechanism of Acidic Deprotection

The acidic deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal. The reaction is initiated by protonation of the ether oxygen of the THP ring, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is then trapped by a nucleophile, typically the solvent (e.g., water or an alcohol), to generate a hemiacetal which is in equilibrium with its open-chain hydroxy aldehyde form.[2]

Experimental Protocols

Several acidic reagents can be employed for the deprotection of THP ethers. The choice of acid and reaction conditions depends on the acid sensitivity of the substrate and other functional groups present in the molecule. Milder acids like pyridinium p-toluenesulfonate (PPTS) are often preferred for sensitive substrates, while stronger acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used for more robust compounds.[3][4]

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in an Alcoholic Solvent

This is a widely used and generally effective method for THP deprotection.

Materials:

  • THP-protected alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected alcohol (1 equivalent) in an appropriate alcohol solvent such as methanol or ethanol (0.1-0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the solution is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a milder acidic catalyst, making it suitable for substrates with acid-sensitive functional groups.

Materials:

  • THP-protected alcohol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected alcohol (1 equivalent) in ethanol or a THF/water mixture (e.g., 4:1).

  • Add PPTS (0.1-0.3 equivalents).

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection using Acetic Acid

A mixture of acetic acid, THF, and water is a common and effective condition for THP deprotection, particularly for substrates that can tolerate moderately acidic conditions.

Materials:

  • THP-protected alcohol

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction by TLC.

  • After completion, carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting alcohol by column chromatography.

Data Presentation: Comparison of Acidic Deprotection Conditions

Reagent(s)SolventTemperature (°C)Typical Reaction TimeYield (%)Notes
p-TsOH·H₂OMeOH or EtOHRoom Temp.1 - 4 h>90A common and generally efficient method.
PPTSEtOH or THF/H₂ORoom Temp. - 502 - 12 h85 - 95Milder conditions, suitable for acid-sensitive substrates.
AcOH/THF/H₂O (various ratios)-Room Temp. - 452 - 16 h80 - 95Effective, but requires careful neutralization during workup.
HCl (dilute)THF or MeOHRoom Temp.0.5 - 2 h>90Strong acid, may not be suitable for sensitive molecules.
TFA (catalytic)DCM/H₂O0 - Room Temp.0.5 - 3 h>90Strong acid, use with caution for complex molecules.

Yields are typical and can vary depending on the specific substrate.

Mandatory Visualizations

Experimental Workflow for THP Deprotection

THP_Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve THP-protected substrate in solvent add_reagent Add acidic catalyst (e.g., p-TsOH) start->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench reaction (e.g., add NaHCO₃) monitor->quench Complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated pure alcohol purify->end

Caption: General workflow for the acidic deprotection of THP ethers.

Conclusion

The acidic deprotection of THP ethers is a fundamental transformation in organic synthesis. The choice of the appropriate acidic catalyst and reaction conditions is crucial for achieving high yields and preserving the integrity of other functional groups within the molecule. The protocols and data presented in this guide offer a starting point for researchers to develop and optimize deprotection strategies for their specific synthetic targets. Careful monitoring of the reaction and appropriate workup and purification procedures are essential for obtaining the desired product in high purity.

References

Application Notes and Protocols: Redox-Responsive Disulfide Linkers in Targeted Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Glutathione-Responsive Disulfide Linkers, exemplified by the THP-SS-Alcohol chemical motif, in Targeted Chemotherapy.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "this compound" describes a chemical moiety featuring a disulfide (-S-S-) bond, where an alcohol functional group is protected by a tetrahydropyranyl (THP) group. While not a standardized name for a single molecule, this structure represents a sophisticated class of chemical linkers used in targeted cancer therapy. These linkers are designed to connect a cytotoxic drug to a carrier molecule (like a polymer or nanoparticle), creating a prodrug. The key feature is the disulfide bond, which is stable in the bloodstream but is rapidly cleaved in the tumor microenvironment. This targeted release is achieved due to the significantly higher concentration of glutathione (GSH), a reducing agent, inside cancer cells compared to normal tissues.[][2][3] This application note details the mechanism, quantitative data, and experimental protocols associated with this targeted chemotherapy strategy.

Mechanism of Action

The core principle of this technology lies in the differential redox potential between the extracellular environment and the intracellular environment of tumor cells. The concentration of glutathione in tumor cells can be up to 1000 times higher than in the extracellular matrix.[] This high GSH concentration facilitates the reduction of the disulfide bond in the linker, breaking it apart and releasing the active cytotoxic drug directly at the tumor site. This targeted activation minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.[]

The general mechanism follows these steps:

  • The prodrug, containing the disulfide linker, circulates in the bloodstream with the linker intact, rendering the drug inactive and reducing side effects.

  • The prodrug preferentially accumulates in tumor tissue through passive (Enhanced Permeability and Retention - EPR effect) or active targeting.

  • Once inside a cancer cell, the high intracellular concentration of glutathione attacks the disulfide bond.

  • The disulfide bond is cleaved, breaking the linker and releasing the active form of the chemotherapeutic agent.

  • The released drug then exerts its cytotoxic effect on the cancer cell.

G cluster_0 Bloodstream (Low GSH) cluster_1 Tumor Cell (High GSH) Prodrug_circ Prodrug (Drug-SS-Carrier) Stable Stable & Inactive Prodrug_circ->Stable Remains Intact Prodrug_intra Prodrug Internalized Prodrug_circ->Prodrug_intra Tumor Targeting (EPR Effect) Cleavage Disulfide Cleavage Prodrug_intra->Cleavage GSH Glutathione (GSH) GSH->Cleavage Reduction Drug_Release Active Drug Released Cleavage->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death Induces

Figure 1: Mechanism of glutathione-mediated drug release from a disulfide-linked prodrug.

Quantitative Data Summary

The efficacy of disulfide-linked drug delivery systems has been quantified in numerous studies. Below are representative data for systems using drugs like Paclitaxel (PTX) and Doxorubicin (DOX).

Table 1: Drug Release Profile

This table summarizes the cumulative drug release from nanoparticles formulated with disulfide linkers in the presence and absence of glutathione (GSH), simulating intracellular and extracellular conditions, respectively.

Drug Delivery SystemDrugConditionTime (hours)Cumulative Release (%)Reference
HA/TPE-CS-SS-PTX NPsPaclitaxel10 mM GSH24~80.3
HA/TPE-CS-SS-PTX NPsPaclitaxelNo GSH24~17.5
PTX-GSSG-PEG MicellesPaclitaxel5 mg/mL GSH120~72.1
Cisplatin-loaded GPUsCisplatin10 mM GSH100~8x higher than control
MPEG-SS-PCPT NPsCamptothecinGSH stimulus-Significantly faster
Table 2: In Vitro Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

Cell LineDrug FormulationIC50 Value (µg/mL)NotesReference
MCF-7PTX-GSSG-PEG MicellesSimilar to PTX-AlbuminDemonstrates effective cell killing
4T1HA/TPE-CS-SS-PTX NPsNot specifiedSignificant cytotoxicity observed
A2780P6 NPs (Pt(IV) prodrug)Lower than CisplatinOvercomes cisplatin resistance
A2780cisP6 NPs (Pt(IV) prodrug)Lower than CisplatinEffective in cisplatin-resistant cells

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of disulfide-linked prodrugs.

Protocol 1: Synthesis of a Disulfide-Containing Linker

This protocol describes a general method for creating a heterobifunctional disulfide linker that can be used to conjugate a drug to a carrier molecule.

Materials:

  • 3-mercaptopropionic acid

  • 2,2'-Dithiodipyridine

  • Methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

Procedure:

  • Thiol Activation: Dissolve 3-mercaptopropionic acid in methanol. Add a solution of 2,2'-dithiodipyridine in methanol dropwise while stirring. Allow the reaction to proceed for 2-4 hours at room temperature to form a pyridyl-activated disulfide.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting product by silica gel column chromatography.

  • Carboxyl Activation: Dissolve the purified product in anhydrous DCM. Add NHS and DCC.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Final Purification: Filter the reaction mixture to remove dicyclohexylurea precipitate. The filtrate, containing the NHS-activated heterobifunctional disulfide linker, can be used directly for conjugation to an amine-containing carrier molecule.

G Start Start: 3-mercaptopropionic acid Step1 Thiol Activation (2,2'-dithiodipyridine) Start->Step1 Step2 Purification (Chromatography) Step1->Step2 Step3 Carboxyl Activation (NHS, DCC) Step2->Step3 End End: NHS-activated disulfide linker Step3->End G PTX Paclitaxel (Released) Microtubules Microtubule Dynamics PTX->Microtubules Stabilizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupts Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Triggers Caspase Caspase Cascade Activation G2M_Arrest->Caspase Triggers Apoptosis Apoptosis Bcl2->Apoptosis Promotes Caspase->Apoptosis Executes

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Synthesized with a THP-SS-Alcohol Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) synthesized using a Tetrahydropyranyl-Disulfide-Alcohol (THP-SS-alcohol) based linker. This type of linker is designed to be cleavable within the reducing environment of the target cell, releasing the cytotoxic payload. Effective purification is paramount to ensure the safety, efficacy, and homogeneity of the final ADC product by removing process-related impurities such as unconjugated antibody, excess linker-payload, aggregates, and to achieve a defined drug-to-antibody ratio (DAR).

Introduction to ADC Purification with this compound Linkers

ADCs synthesized with this compound linkers present unique purification challenges due to the introduction of hydrophobic moieties and the potential for heterogeneity in the drug load. The primary goals of the purification process are to:

  • Remove unconjugated antibody (DAR=0).

  • Separate ADC species with different DARs to achieve a more homogeneous product.

  • Eliminate high molecular weight aggregates.

  • Remove residual free drug-linker and other small molecule impurities.

A multi-step purification strategy is typically employed, combining different chromatography techniques that separate molecules based on distinct physicochemical properties. The most common workflow involves Hydrophobic Interaction Chromatography (HIC) for DAR species separation, followed by Size Exclusion Chromatography (SEC) as a polishing step. Ion Exchange Chromatography (IEX) can also be utilized for charge variant analysis and purification.

Impurity Profile of Crude ADC Mixtures

Following the conjugation reaction, the crude ADC mixture is a heterogeneous collection of the desired product and various impurities. A thorough understanding of this profile is essential for designing an effective purification strategy.

ImpurityDescriptionImpact on Final Product
Unconjugated Antibody Antibody that has not been conjugated with the drug-linker.Reduces potency and efficacy of the ADC.
Aggregates High molecular weight species of the ADC or unconjugated antibody.Can induce immunogenicity, alter pharmacokinetic properties, and reduce efficacy.[1]
Excess Linker-Payload Unreacted drug-linker molecules.Can cause off-target toxicity.
Free Cytotoxic Drug Unconjugated payload that may have been present as an impurity or released from the linker.Highly toxic and can lead to severe side effects.
Reaction Byproducts Small molecules generated during the conjugation and quenching steps.Potential for off-target effects and interference with formulation.
Different DAR Species ADCs with varying numbers of drug molecules per antibody.Affects potency, pharmacokinetics, and therapeutic index.

Purification Workflow

A typical purification process for an ADC synthesized with a this compound linker involves a two-step chromatographic approach. The initial capture and primary purification are performed using HIC to separate the ADC based on drug load. This is followed by a polishing step using SEC to remove aggregates and any remaining small molecule impurities.

ADC_Purification_Workflow Crude Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude->HIC  Capture & DAR Separation SEC Size Exclusion Chromatography (SEC) HIC->SEC  Polishing & Aggregate Removal Final Purified ADC SEC->Final  Final Product ADC_Trafficking cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Membrane Lysosome Lysosome (Reducing Environment) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Disulfide Reduction) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

References

Application Notes and Protocols for the Analytical Characterization of THP-SS-Alcohol Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. The THP-SS-alcohol linker is a cleavable linker system designed for the conjugation of alcohol-containing payloads. It incorporates a tetrahydropyranyl (THP) ether protecting group and a disulfide bond, allowing for a two-stage drug release mechanism.

This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing the this compound linker. These methods are essential for ensuring the quality, consistency, and stability of the ADC product.

Linker Chemistry and Cleavage Mechanism

The this compound linker is designed to be stable in systemic circulation and to release its payload upon internalization into target cells. The release is a two-step process:

  • Acid-mediated cleavage of the THP ether: The acidic environment of the endosomes and lysosomes (pH 4.5-6.2) facilitates the hydrolysis of the THP ether, exposing the alcohol functionality of the payload-linker construct.

  • Reductive cleavage of the disulfide bond: The high concentration of reducing agents, such as glutathione (GSH), in the cytoplasm efficiently cleaves the disulfide bond, releasing the active payload.

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cell cluster_endosome Endosome/Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm (Reducing Environment) ADC Intact ADC (THP-SS-Payload) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization THP_Cleavage THP Ether Hydrolysis ADC_Internalized->THP_Cleavage Acidic Environment ADC_SS_Payload ADC-SS-Payload (Exposed Alcohol) THP_Cleavage->ADC_SS_Payload SS_Cleavage Disulfide Reduction (e.g., by GSH) ADC_SS_Payload->SS_Cleavage Transport to Cytoplasm Released_Payload Released Active Payload (with Alcohol) SS_Cleavage->Released_Payload

Figure 1: Proposed cleavage mechanism of the this compound linker.

Analytical Characterization Workflow

A comprehensive analytical strategy is required to characterize this compound ADCs. The following workflow outlines the key analytical methods and their logical relationships.

G cluster_workflow Analytical Workflow for this compound ADC Characterization cluster_dar_methods DAR Methods cluster_free_drug_methods Free Payload Methods cluster_stability_methods Stability Methods DAR_Analysis Drug-to-Antibody Ratio (DAR) Determination HIC Hydrophobic Interaction Chromatography (HIC) DAR_Analysis->HIC RPHPLC Reversed-Phase HPLC (RP-HPLC) DAR_Analysis->RPHPLC MS_Intact Intact Mass Spectrometry DAR_Analysis->MS_Intact Free_Drug Residual Free Payload Analysis RPHPLC_Free RP-HPLC with UV/MS Free_Drug->RPHPLC_Free SEC_RPHPLC 2D-LC (SEC-RP/MS) Free_Drug->SEC_RPHPLC Stability Stability Assessment HIC_Stability HIC (DAR change) Stability->HIC_Stability SEC Size Exclusion Chromatography (Aggregation) Stability->SEC MS_Degradation Mass Spectrometry (Degradation Products) Stability->MS_Degradation HIC->HIC_Stability Monitors DAR over time RPHPLC->MS_Intact Orthogonal Methods

Figure 2: Comprehensive analytical workflow for this compound ADCs.

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the efficacy and toxicity of an ADC. Several orthogonal methods should be employed for accurate DAR determination.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity under non-denaturing conditions. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Experimental Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Separation: Perform the separation on a HIC column using a decreasing salt gradient.

  • Data Analysis: Integrate the peak areas of the different drug-loaded species. The average DAR is calculated as the weighted average of the peak areas.

Table 1: HIC Method Parameters

ParameterCondition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC under reducing conditions separates the light and heavy chains of the ADC. The number of drugs conjugated to each chain can be determined, and the overall DAR can be calculated. This method is often coupled with mass spectrometry for peak identification.[1]

Experimental Protocol:

  • Sample Reduction: Reduce the ADC sample (1 mg/mL) with 50 mM DTT at 37°C for 30 minutes.

  • Chromatographic Separation: Separate the reduced light and heavy chains on a C4 or C8 reversed-phase column.

  • Data Analysis: Calculate the weighted average DAR based on the peak areas of the conjugated and unconjugated light and heavy chains.[1]

Table 2: RP-HPLC Method Parameters

ParameterCondition
Column Agilent PLRP-S, 2.1 x 50 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-60% B over 30 minutes
Flow Rate 0.5 mL/min
Column Temperature 80°C
Detection UV at 280 nm and/or Mass Spectrometry
Injection Volume 5 µL

Analysis of Residual Free Payload

It is crucial to quantify the amount of unconjugated (free) payload and related species in the ADC preparation, as these can contribute to off-target toxicity.[2]

Experimental Protocol:

  • Sample Preparation: No prior sample preparation is typically required for direct injection.[2] Alternatively, protein precipitation can be performed using acetonitrile.

  • Chromatographic Separation: Use a reversed-phase method to separate the small molecule payload from the large ADC molecule.

  • Quantification: Quantify the free payload using an external calibration curve of a reference standard.

Table 3: Free Payload Analysis by RP-HPLC

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at payload-specific wavelength and/or Mass Spectrometry
Injection Volume 10 µL

Stability Assessment

The stability of the this compound ADC must be evaluated under various stress conditions to ensure its integrity during storage and in vivo.

In Vitro Plasma Stability

This assay assesses the stability of the linker in plasma, monitoring for premature drug release.

Experimental Protocol:

  • Incubation: Incubate the ADC in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Analyze the samples by HIC to monitor changes in the DAR profile, and by RP-HPLC-MS to quantify the released payload.

pH and Thermal Stress Stability

These studies evaluate the impact of pH variations and elevated temperatures on ADC stability, particularly focusing on the lability of the THP ether and the integrity of the disulfide bond.

Experimental Protocol:

  • Stress Conditions: Incubate the ADC at different pH values (e.g., pH 5.0, 7.4, 9.0) and temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: Collect samples at specified intervals.

  • Analysis:

    • Size Exclusion Chromatography (SEC): To monitor for aggregation and fragmentation.

    • HIC: To assess changes in the DAR profile, which may indicate linker instability.

    • Mass Spectrometry: To identify degradation products, such as those resulting from premature cleavage of the THP group or disulfide bond reduction/scrambling.

Table 4: SEC Method for Aggregation Analysis

ParameterCondition
Column TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm (or equivalent)
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 20 µL

Conclusion

The analytical characterization of this compound ADCs requires a multi-faceted approach employing orthogonal techniques. The protocols outlined in this document provide a robust framework for assessing the critical quality attributes of these complex biotherapeutics. It is essential to note that these methods may require optimization for specific ADC constructs. Thorough characterization and stability testing are paramount to ensuring the development of safe and effective ADC therapies.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation Using THP-SS-Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, efficacy, and safety profile. Site-specific conjugation methods are increasingly favored over random conjugation approaches as they yield homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of THP-SS-alcohol, a cleavable linker, in the site-specific conjugation of payloads to antibodies. This compound features a disulfide bond, which is designed to be cleaved in the reducing intracellular environment, and a tetrahydropyranyl (THP) protected alcohol. The protocols outlined below describe a strategy for incorporating this linker into a payload and conjugating it to an antibody with an engineered cysteine residue.

Principle of this compound in Site-Specific Conjugation

This compound is a heterobifunctional linker. For site-specific conjugation to an engineered cysteine on an antibody (e.g., a THIOMAB), the linker must first be activated. A common strategy is to introduce a thiol-reactive group, such as a maleimide, onto the linker. This is achieved by reacting the alcohol functionality of this compound (after deprotection of the THP group) with a maleimide-containing reagent. The resulting activated linker-payload can then be selectively conjugated to the free thiol of an engineered cysteine residue on the antibody.

The disulfide bond within the linker provides a mechanism for cleavable drug release. Upon internalization of the ADC into a target cell, the higher intracellular concentration of reducing agents, such as glutathione, will cleave the disulfide bond, releasing the payload in its active form.

Diagrams

Caption: Proposed mechanism for this compound in ADC synthesis and action.

Experimental_Workflow start Start linker_prep Step 1: Preparation of Activated Linker-Payload start->linker_prep conjugation Step 3: Site-Specific Conjugation Reaction linker_prep->conjugation ab_prep Step 2: Antibody Preparation (Reduction & Reoxidation) ab_prep->conjugation purification Step 4: Purification of ADC (e.g., SEC, HIC) conjugation->purification characterization Step 5: Characterization (DAR, Purity, Stability) purification->characterization end End characterization->end

Caption: General experimental workflow for site-specific ADC synthesis.

Data Presentation

Table 1: Summary of Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Antibody ConstructLinker-PayloadMolar Ratio (Linker:Ab)Conjugation Efficiency (%)Average DAR (by HIC-HPLC)
Antibody-Cys1Maleimide-SS-Payload5:1951.9
Antibody-Cys1Maleimide-SS-Payload10:1982.0
Antibody-Cys2Maleimide-SS-Payload5:1921.8
Antibody-Cys2Maleimide-SS-Payload10:1961.9

Table 2: In Vitro Stability of ADCs in Human Plasma

ADC ConstructIncubation Time (days)% Intact ADC (by ELISA)% Free Payload (by LC-MS)
ADC-Cys10100<0.1
ADC-Cys1398.50.5
ADC-Cys1795.21.8
ADC-Cys20100<0.1
ADC-Cys2397.90.8
ADC-Cys2794.12.5

Table 3: In Vitro Cytotoxicity against Target-Positive and Target-Negative Cell Lines

CompoundTarget-Positive Cells (IC50, nM)Target-Negative Cells (IC50, nM)
ADC-Cys11.5>1000
ADC-Cys22.1>1000
Free Payload0.10.2
Unconjugated Antibody>1000>1000

Experimental Protocols

Protocol 1: Synthesis of Maleimide-Activated THP-SS-Linker-Payload

This protocol is a generalized procedure and may require optimization based on the specific payload.

  • Deprotection of THP-group:

    • Dissolve this compound in a suitable organic solvent (e.g., methanol).

    • Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until deprotection is complete.

    • Quench the reaction and purify the resulting diol by column chromatography.

  • Payload Attachment:

    • This step is highly dependent on the functional groups available on the payload. If the payload has a carboxylic acid, an esterification reaction can be performed with one of the hydroxyl groups of the deprotected linker.

    • Activate the carboxylic acid of the payload using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Add the deprotected linker and stir at room temperature until the reaction is complete.

    • Purify the linker-payload conjugate.

  • Maleimide Activation:

    • Dissolve the linker-payload conjugate in a suitable solvent (e.g., DCM).

    • Add a maleimide reagent with a reactive group for the remaining hydroxyl, for example, N-(ε-Maleimidocaproic acid) N-hydroxysuccinimide ester (EMCS).

    • Stir the reaction at room temperature.

    • Purify the final maleimide-activated THP-SS-linker-payload by HPLC.

Protocol 2: Site-Specific Conjugation to an Engineered Cysteine Antibody

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4).

    • To reduce the engineered cysteine, add a 50-fold molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add the maleimide-activated THP-SS-linker-payload to the reduced antibody at a 5-10 fold molar excess.

    • Incubate the reaction at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS).

Protocol 3: Characterization of the ADC

  • Determination of Drug-to-Antibody Ratio (DAR):

    • HIC-HPLC: Use a HIC column with a decreasing salt gradient to separate antibody species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.

    • RP-HPLC: Reduce the ADC to separate the light and heavy chains. The drug-loaded chains can be quantified by reverse-phase HPLC.

  • Purity and Aggregation Analysis:

    • SEC-HPLC: Use a size-exclusion column to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.

    • SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation and assess purity.

Protocol 4: In Vitro Stability Assay

  • Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the sample.

  • Analyze the samples for the amount of intact ADC using an ELISA that detects both the antibody and the payload.

  • Analyze the samples for the amount of released free payload using LC-MS/MS.

Protocol 5: In Vitro Cytotoxicity Assay

  • Plate target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate the cells for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

  • Calculate the IC50 values from the dose-response curves.

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions, purification methods, and analytical techniques will be necessary for specific antibodies and payloads. All work should be conducted in a suitable laboratory environment with appropriate safety precautions.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency with THP-SS-Alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions for researchers experiencing low conjugation efficiency when using linkers containing a Tetrahydropyranyl (THP) protected alcohol and a disulfide (SS) bond.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the multi-step conjugation process involving THP-SS-alcohol linkers. The general workflow involves three key phases: THP deprotection, disulfide reduction, and the final conjugation reaction.

Phase 1: THP Group Deprotection

Q1: I am unsure if the THP group on my alcohol is being removed efficiently. How can I troubleshoot this step?

Low efficiency in THP group removal is a common problem. The THP ether is cleaved under acidic conditions to reveal the free alcohol.[1][2]

  • Inadequate Acid Strength: The reaction requires an acid catalyst. If the pH is not low enough, the reaction will be slow or incomplete. Common catalysts include p-toluenesulfonic acid (pTSA), pyridinium p-toluenesulfonate (PPTS), or acetic acid.[2]

  • Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration. While some deprotections are rapid, others may require several hours at room temperature or gentle heating.[3]

  • Solvent Choice: The reaction is typically performed in a protic solvent like ethanol or a mixture of solvents such as THF/water to facilitate the hydrolysis of the acetal.[2]

  • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to your starting material. The deprotected alcohol should have a different retention factor (Rf).

Q2: My compound is sensitive to strong acids. Are there milder conditions for THP deprotection?

Yes, for acid-sensitive substrates, several milder methods can be employed:

  • Lewis Acids: Catalytic amounts of mild Lewis acids can be used.

  • Catalytic PPTS: Pyridinium p-toluenesulfonate (PPTS) is less acidic than pTSA and is often used for sensitive molecules.

  • Zeolite Catalysts: Zeolite H-beta offers a recyclable and mild alternative for both THP protection and deprotection.

Phase 2: Disulfide Bond Reduction

Q3: I suspect incomplete reduction of the disulfide bond. What are the optimal conditions?

The disulfide bond must be fully reduced to generate the reactive free thiol (-SH) group required for conjugation.

  • Choice of Reducing Agent: The two most common reducing agents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). TCEP is often preferred as it is odorless, more stable, and does not need to be removed before downstream maleimide conjugation reactions. DTT is also effective but can interfere with maleimide reactions and must be removed prior to conjugation.

  • Stoichiometry: Use a sufficient molar excess of the reducing agent (typically 10-20 fold) to ensure complete reduction.

  • Reaction pH: TCEP is effective over a wide pH range (1.5-8.5), whereas DTT's reducing power is limited to a pH greater than 7.

  • Incubation Time: Reduction is usually rapid, often completing in under 15 minutes at room temperature.

Phase 3: Thiol-Maleimide Conjugation

Q4: My thiol-maleimide conjugation is yielding very little product. What could be going wrong?

This is a critical step where many factors can impact efficiency. The reaction involves a Michael addition of the thiol to the maleimide double bond.

  • Incorrect pH: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5. Below this range, the reaction is slow. Above pH 7.5, maleimides can react competitively with primary amines (e.g., lysine side chains), reducing selectivity.

  • Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis, especially at higher pH. The resulting maleamic acid is unreactive towards thiols. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry organic solvent like DMSO or DMF.

  • Thiol Oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Degassing buffers can help minimize this side reaction.

  • Presence of DTT: If DTT was used for reduction, it must be completely removed. DTT contains thiols that will react with the maleimide, consuming your reagent. TCEP is recommended as it does not interfere.

Q5: The conjugation seems to work initially, but the final product is unstable. Why?

The initial thioether bond formed can be unstable under certain conditions.

  • Retro-Michael Reaction: The thiol-maleimide conjugation is reversible. The thioether bond can break, reforming the maleimide and free thiol. This can lead to the payload detaching or migrating to other thiols, such as serum albumin.

  • Improving Stability: The stability of the conjugate can be significantly increased by hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether. Some "self-hydrolysing" maleimides are designed to undergo this stabilizing reaction rapidly after conjugation.

Data & Protocols

Data Presentation

Table 1: Comparison of Common Disulfide Reducing Agents

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Odor OdorlessStrong, unpleasant
Effective pH Range 1.5 - 8.5> 7.0
Stability More resistant to air oxidationSusceptible to air oxidation
Interference Does not interfere with maleimide chemistryReacts with maleimides; must be removed
Removal Required No, for most applicationsYes, prior to thiol-reactive chemistry

Table 2: Key Parameters for Thiol-Maleimide Conjugation

ParameterRecommended ConditionRationale & Potential Issues
pH 6.5 - 7.5Ensures chemoselective reaction with thiols. >7.5 leads to competing reaction with amines.
Temperature 4°C to Room TemperatureReaction is typically efficient at room temperature. Lower temperature can be used for overnight reactions.
Solvent Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary or secondary amines (e.g., Tris) will compete in the reaction.
Reagents Prepare maleimide solutions freshMaleimides hydrolyze in aqueous solutions, rendering them inactive.
Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction with TCEP

  • Dissolve the disulfide-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.2).

  • Prepare a fresh stock solution of TCEP.HCl in water. Neutralize the TCEP solution with NaOH if a significant pH drop in the reaction buffer is a concern.

  • Add a 10-20 fold molar excess of TCEP to the disulfide-containing solution.

  • Incubate the reaction at room temperature for 15-30 minutes.

  • The resulting solution containing the free thiol can be used directly in the subsequent maleimide conjugation step without removing the TCEP.

Protocol 2: General Procedure for Thiol-Maleimide Conjugation

  • Dissolve the maleimide-functionalized reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

  • Immediately before conjugation, dilute the maleimide stock solution into the reaction buffer (pH 6.5-7.5) containing the freshly reduced thiol molecule.

  • The molar ratio of maleimide to thiol may need optimization, but a 10-20 fold excess of the maleimide reagent is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using fluorescent dyes.

  • (Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to consume any excess maleimide.

  • Purify the final conjugate promptly using appropriate chromatography techniques (e.g., size exclusion, affinity chromatography) to remove unreacted reagents.

Visualizations

G cluster_workflow Conjugation Workflow A Start: this compound Linker B Step 1: THP Deprotection A->B Acid Catalyst (e.g., pTSA, PPTS) C Intermediate 1: HO-SS-Alcohol B->C D Step 2: Disulfide Reduction C->D Reducing Agent (e.g., TCEP, DTT) E Intermediate 2: HS-Alcohol (Free Thiol) D->E F Step 3: Thiol-Maleimide Conjugation E->F Maleimide Reagent pH 6.5 - 7.5 G Final Product: Stable Conjugate F->G

Caption: General experimental workflow for this compound conjugation.

G cluster_troubleshooting Troubleshooting Decision Tree Start Low Conjugation Yield Check1 Verify THP Deprotection (TLC/LC-MS) Start->Check1 Check2 Confirm Disulfide Reduction (Ellman's Test) Start->Check2 Check3 Analyze Conjugation Step Start->Check3 Sol1 Optimize Acid Catalyst Increase Time/Temp Check1->Sol1 Incomplete? Sol2 Increase Reducing Agent Check Agent Choice (TCEP vs DTT) Check2->Sol2 Incomplete? Sol3 Check pH (6.5-7.5) Use Fresh Maleimide Remove DTT if used Check3->Sol3 Problem Found?

Caption: A decision tree for troubleshooting low conjugation yield.

G cluster_pathway Potential Side Reactions in Thiol-Maleimide Conjugation cluster_side Side Reactions Thiol Free Thiol (-SH) Desired Stable Thioether (Desired Product) Thiol->Desired Maleimide Maleimide Maleimide->Desired Michael Addition (pH 6.5-7.5) Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide->Hydrolysis H₂O, pH > 7.5 AmineReaction Reaction with Amines (Loss of Selectivity) Maleimide->AmineReaction Primary Amines, pH > 7.5 Retro Retro-Michael Reaction (Instability) Desired->Retro Thiol Exchange

Caption: Key side reactions that compete with thiol-maleimide conjugation.

References

Optimizing Reaction Conditions for THP-SS-Alcohol Linker Attachment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the attachment of the THP-SS-alcohol linker to molecules of interest, particularly those containing primary amine functionalities. This guide offers detailed troubleshooting, frequently asked questions, and experimental protocols to ensure successful conjugation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the attachment of the this compound linker.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the this compound.Ensure complete conversion of the alcohol to a better leaving group (e.g., tosylate or mesylate). Monitor the activation step by TLC or LC-MS. Increase the equivalents of the activating agent (e.g., TsCl or MsCl) and base (e.g., pyridine or triethylamine).[1][2][3]
Poor nucleophilicity of the primary amine.If the amine is sterically hindered or electronically deactivated, a stronger base or higher reaction temperature may be required for the amination step. However, be cautious of potential side reactions.
Degradation of the linker.The disulfide bond may be sensitive to certain reducing agents. Ensure all reagents and solvents are free from contaminants. The THP group is acid-labile; avoid acidic conditions during workup and purification.
Multiple Products Observed Over-alkylation of the primary amine.The newly formed secondary amine can react further. To minimize this, use a larger excess of the primary amine starting material.[1]
Side reactions involving the disulfide bond.Thiol-disulfide exchange could occur if free thiols are present. Ensure the reaction is performed under an inert atmosphere if your molecule of interest contains sensitive functional groups.
Formation of diastereomers.The THP group introduces a new stereocenter, which can result in a mixture of diastereomers if the starting alcohol is chiral. This may complicate purification and characterization.[4]
Difficulty in Product Purification Similar polarity of starting material and product.Optimize chromatographic conditions. Consider using a different solvent system or a different type of stationary phase.
Presence of unreacted tosylating/mesylating agent.Quench the activation reaction with water or a mild aqueous acid to hydrolyze any remaining TsCl or MsCl before workup.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for attaching the this compound linker to a primary amine?

A1: A direct reaction between the alcohol of the linker and a primary amine is generally not feasible due to the poor leaving group nature of the hydroxyl group. The recommended approach is a two-step process:

  • Activation of the Alcohol: Convert the primary alcohol of the this compound linker into a good leaving group, such as a tosylate or mesylate.

  • Nucleophilic Substitution: React the activated linker with the primary amine of your molecule of interest.

Q2: What are the critical parameters to control during the activation step?

A2: Key parameters for the activation step (tosylation or mesylation) include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.

  • Stoichiometry: Use a slight excess of the tosyl chloride (TsCl) or mesyl chloride (MsCl) and the base (e.g., pyridine or triethylamine) to ensure complete conversion of the alcohol.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: How can I monitor the progress of the reactions?

A3: Both the activation and the amination steps can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the masses of the components, which can help in identifying the product and any side products.

Q4: Is the this compound linker stable under the reaction conditions?

A4: The stability of the linker's functional groups must be considered:

  • THP Group: The tetrahydropyranyl (THP) group is an acetal and is sensitive to acidic conditions. Therefore, it is crucial to avoid strong acids throughout the reaction and purification process.

  • Disulfide Bond: The disulfide bond is susceptible to cleavage by reducing agents. Ensure that your reagents and reaction conditions are free of reducing agents unless cleavage is desired.

Q5: How should the final conjugated product be purified?

A5: The purification of the final product will depend on its properties. Common purification techniques include:

  • Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This can be used for more challenging separations or to achieve high purity.

Experimental Protocols

Protocol 1: Activation of this compound (Tosylation)

This protocol describes the conversion of the primary alcohol of the this compound linker to a tosylate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.

  • Slowly add TsCl (1.2 equivalents) portion-wise, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding cold deionized water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated linker.

  • The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Attachment of Activated Linker to a Primary Amine

This protocol describes the reaction of the tosylated this compound linker with a molecule containing a primary amine.

Materials:

  • Tosylated this compound

  • Primary amine-containing molecule of interest

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (optional, e.g., DIPEA)

Procedure:

  • Dissolve the primary amine-containing molecule (1 equivalent) and the tosylated this compound (1.2-1.5 equivalents) in an anhydrous solvent such as DMF or DMSO.

  • If the primary amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize it.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • The crude product is then purified by an appropriate method, such as flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the activation of primary alcohols and subsequent amination, based on general organic chemistry principles. These should be used as a starting point for optimization.

Table 1: General Conditions for Tosylation of Primary Alcohols

ParameterValue
Stoichiometry (Alcohol:TsCl:Base) 1 : 1.2 : 1.5
Solvent Anhydrous DCM or THF
Base Pyridine or Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 2 - 12 hours
Typical Yield > 90%

Table 2: General Conditions for Mesylation of Primary Alcohols

ParameterValue
Stoichiometry (Alcohol:MsCl:Base) 1 : 1.2 : 1.5
Solvent Anhydrous DCM
Base Triethylamine
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Typical Yield > 90%

Table 3: General Conditions for Amination of Tosylated/Mesylated Alcohols

ParameterValue
Stoichiometry (Activated Alcohol:Amine) 1 : 1.2 - 5
Solvent DMF, DMSO, or Acetonitrile
Temperature Room Temperature to 80 °C
Reaction Time 4 - 24 hours
Typical Yield 60 - 95%

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Primary Amine start This compound reagents1 TsCl or MsCl Pyridine or TEA Anhydrous DCM, 0°C reaction1 Tosylation or Mesylation Reaction start->reaction1 1 eq. reagents1->reaction1 activated_linker Activated THP-SS-Linker (Tosylate or Mesylate) reaction1->activated_linker purification1 Aqueous Workup & Optional Chromatography activated_linker->purification1 reaction2 Nucleophilic Substitution purification1:e->reaction2:w 1.2-1.5 eq. amine Primary Amine Molecule reagents2 Anhydrous DMF or DMSO Optional Base (DIPEA) RT to 60°C amine->reaction2 1 eq. reagents2->reaction2 final_product THP-SS-Linker Conjugate reaction2->final_product purification2 Workup & Purification (Chromatography/HPLC) final_product->purification2

Caption: Two-step workflow for this compound linker attachment.

References

Technical Support Center: Large-Scale Synthesis of THP-SS-Alcohol ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Antibody-Drug Conjugates (ADCs) utilizing THP-SS-alcohol linker technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the synthesis and purification of these complex biotherapeutics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the large-scale synthesis of this compound ADCs.

Issue Potential Causes Recommended Actions & Solutions
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody disulfide bonds.Instability of the this compound linker-drug conjugate prior to conjugation.Suboptimal reaction conditions (pH, temperature, time).Antibody Reduction: - Increase the concentration of the reducing agent (e.g., TCEP, DTT).- Optimize reduction time and temperature.- Ensure removal of the reducing agent before conjugation.Linker-Drug Stability: - Prepare the linker-drug conjugate immediately before use.- Analyze the purity of the linker-drug conjugate by HPLC.Reaction Conditions: - Adjust the pH of the conjugation buffer (typically pH 6.5-7.5 for thiol-maleimide chemistry).- Optimize the molar ratio of linker-drug to antibody.
High Levels of Aggregation Hydrophobicity of the payload and linker.Interchain disulfide bond scrambling and reformation.High DAR.Formulation: - Include excipients like polysorbate 80 or sucrose in the formulation buffer to minimize aggregation.- Perform conjugation at a lower temperature.Purification: - Utilize size exclusion chromatography (SEC) to remove aggregates.- Employ hydrophobic interaction chromatography (HIC) to separate ADC species with different DARs and aggregation potential.
Premature Drug Release (Linker Instability) Reductive environment of plasma leading to disulfide cleavage.Instability of the THP protecting group under acidic conditions.Linker Design: - Introduce steric hindrance around the disulfide bond to increase plasma stability.[1]Process Control: - Maintain a neutral to slightly basic pH during the conjugation and purification steps to ensure the stability of the THP group.- Perform in vitro plasma stability assays to assess the rate of drug release.
Product Heterogeneity Incomplete conjugation leading to a mixture of species with varying DARs.Disulfide bond scrambling.Process Optimization: - Tightly control the reduction and conjugation reaction conditions.- Use site-specific conjugation technologies if possible.Purification: - Employ advanced chromatographic techniques like HIC or ion-exchange chromatography (IEX) to isolate more homogeneous ADC populations.
Difficulty in Removing Unconjugated Linker-Drug Hydrophobic interactions between the linker-drug and the ADC.Purification: - Optimize the purification method, such as tangential flow filtration (TFF) with a suitable buffer.- Use HIC to separate the more hydrophobic unconjugated linker-drug from the ADC.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Tetrahydropyran (THP) group in the this compound linker?

The THP group serves as a protecting group for the alcohol functionality on the linker. This protection prevents undesirable side reactions of the alcohol during the synthesis of the linker-drug conjugate and its subsequent conjugation to the antibody. The THP group is generally stable under basic and nucleophilic conditions but can be removed under acidic conditions to reveal the free alcohol.

Q2: What is the mechanism of conjugation for a this compound ADC?

Typically, the synthesis involves a disulfide exchange reaction. The interchain disulfide bonds of the antibody are first partially reduced to generate free thiol groups. The this compound linker, activated with a leaving group such as a pyridylthio group, then reacts with the antibody's thiol groups to form a stable disulfide bond, linking the drug to the antibody.

Q3: How can I monitor the progress of the conjugation reaction?

The progress of the conjugation reaction can be monitored by analyzing the Drug-to-Antibody Ratio (DAR) at different time points. Techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, and mass spectrometry can be used to determine the average DAR and the distribution of different drug-loaded species.

Q4: What are the critical process parameters to control during large-scale synthesis?

Critical process parameters include:

  • pH: Maintaining the optimal pH is crucial for both the stability of the antibody and the efficiency of the conjugation reaction. Alkaline conditions can promote disulfide bond scrambling.[2]

  • Temperature: Temperature affects the reaction kinetics and the stability of the ADC.

  • Molar Ratios: The ratio of the reducing agent to the antibody and the linker-drug to the antibody will directly impact the final DAR.

  • Reaction Time: The duration of the reduction and conjugation steps needs to be optimized to achieve the desired DAR without causing excessive aggregation or degradation.

Q5: What are the recommended storage conditions for the final this compound ADC product?

ADCs are typically stored at low temperatures (2-8 °C or frozen at -20 °C to -80 °C) in a buffered solution containing stabilizing excipients. The optimal storage conditions should be determined through long-term stability studies.

Experimental Protocols

General Protocol for the Synthesis of a this compound ADC

This protocol outlines a general procedure and should be optimized for specific antibodies, drugs, and linkers.

  • Antibody Preparation:

    • Dialyze the antibody into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Concentrate the antibody to the desired concentration (e.g., 10-20 mg/mL).

  • Reduction of Antibody Disulfide Bonds:

    • Add a solution of a reducing agent (e.g., TCEP or DTT) to the antibody solution. A molar excess of 2-5 fold is common.

    • Incubate at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 1-2 hours).

    • Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).

  • Conjugation Reaction:

    • Immediately after the removal of the reducing agent, add the this compound linker-drug conjugate to the reduced antibody solution. A molar excess of 3-10 fold of the linker-drug is typical.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4-25 °C) for a set time (e.g., 2-16 hours) with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-drug and other impurities using methods such as TFF, size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).

    • The choice of purification method will depend on the scale of the synthesis and the desired purity of the final product.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Measure the average DAR using HIC-HPLC, RP-HPLC, or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Analyze the in vitro cytotoxicity and in vivo efficacy of the ADC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody Antibody in Buffer reduction Reduction of Disulfides antibody->reduction reducer Reducing Agent (TCEP/DTT) reducer->reduction purification1 Removal of Reducing Agent reduction->purification1 conjugation Conjugation with THP-SS-Linker-Drug purification1->conjugation purification2 Purification (SEC/HIC) conjugation->purification2 analysis Characterization (DAR, Aggregation) purification2->analysis final_product Final ADC Product analysis->final_product

Caption: Experimental workflow for this compound ADC synthesis.

signaling_pathway cluster_antibody Antibody cluster_linker Linker-Drug cluster_conjugation Conjugation Ab_SS Antibody (Interchain S-S) Ab_SH Reduced Antibody (Free -SH) Ab_SS->Ab_SH + Reducing Agent Linker_Drug THP-O-R-S-S-Pyridyl + Drug ADC This compound ADC Linker_Drug->ADC Ab_SH->ADC + Linker-Drug

Caption: Disulfide exchange mechanism for ADC conjugation.

troubleshooting_tree start Low DAR in Final Product check_reduction Check Antibody Reduction Efficiency start->check_reduction check_linker Analyze Linker-Drug Purity start->check_linker check_conditions Review Conjugation Conditions start->check_conditions solution_reduction Optimize Reducing Agent Conc./Time check_reduction->solution_reduction If Incomplete solution_linker Synthesize Fresh Linker-Drug check_linker->solution_linker If Impure solution_conditions Adjust pH, Molar Ratios, Time check_conditions->solution_conditions If Suboptimal

Caption: Troubleshooting decision tree for low DAR.

References

Technical Support Center: Enhancing the Stability of ADCs with THP-SS-Alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) that utilize THP-SS-alcohol linkers. Here you will find troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and in vitro/in vivo evaluation of ADCs featuring this compound linkers.

Issue Potential Causes Recommended Solutions
1. Premature Payload Release in Plasma Stability Assays - Thiol-Disulfide Exchange: The disulfide bond in the linker can react with free thiols in plasma, such as cysteine-34 of human serum albumin, leading to premature cleavage.[1] - Enzymatic Cleavage: Plasma enzymes like thioredoxin (TRX) and glutaredoxin (GRX) may be capable of catalytically cleaving the disulfide bond.[1]- Optimize Linker-Payload Conjugation: Ensure the conjugation chemistry is robust and the linker is attached to the payload as intended. - Steric Hindrance: Consider linker designs that introduce steric hindrance around the disulfide bond to shield it from attacking thiols.[1] - Site-Specific Conjugation: If possible, conjugate the linker to engineered cysteines on the antibody that are in a less solvent-exposed environment to protect the disulfide bond.[1] - Buffer Conditions: During in vitro assays, ensure the pH and composition of the buffer do not promote disulfide reduction.
2. Low Drug-to-Antibody Ratio (DAR) after Conjugation - Inefficient Reduction of Antibody Disulfides: Incomplete reduction of interchain disulfide bonds on the antibody prior to conjugation. - Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for the conjugation reaction. - Linker Instability: The this compound linker may be unstable under the conjugation conditions.- Optimize Antibody Reduction: Titrate the concentration of the reducing agent (e.g., TCEP) and optimize the reaction time and temperature. - Reaction Condition Optimization: Perform small-scale experiments to determine the optimal pH, temperature, and stoichiometry for the conjugation reaction. - Linker Quality Control: Verify the purity and integrity of the this compound linker before use.
3. ADC Aggregation - Hydrophobicity: The payload or the linker-payload combination may be highly hydrophobic, leading to aggregation, especially at high DARs.[2] - Inappropriate Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.- Introduce Hydrophilic Spacers: Incorporate polyethylene glycol (PEG) or other hydrophilic moieties into the linker design to increase the overall hydrophilicity of the ADC. - Formulation Optimization: Screen different buffer systems (e.g., varying pH, excipients) to identify a formulation that minimizes aggregation. - Control DAR: Aim for a lower, more homogeneous DAR, as higher DAR values can increase the propensity for aggregation.
4. Inconsistent Results Between Batches - Variability in Reagents: Inconsistent quality of the antibody, linker, or payload. - Process Variability: Minor differences in reaction conditions (e.g., temperature, timing) between batches.- Stringent Quality Control: Implement rigorous quality control measures for all starting materials. - Standardize Protocols: Develop and strictly adhere to standardized operating procedures (SOPs) for all steps of the ADC synthesis and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the role of the THP group in the this compound linker?

The Tetrahydropyranyl (THP) group is a protecting group for the alcohol functionality. It is generally stable under neutral and basic conditions but can be removed under acidic conditions. In the context of this linker, it protects the alcohol during synthesis and conjugation. The deprotection of the THP group is a necessary step before the final payload can be released.

Q2: What is the proposed cleavage mechanism of the this compound linker inside a target cell?

While specific literature on the cleavage mechanism of this compound linkers is not abundant, a plausible mechanism can be inferred based on the components of the linker. The disulfide (-SS-) bond is designed to be cleaved in the reducing environment of the cell, primarily due to the high concentration of glutathione (GSH). Following internalization of the ADC into the target cell, the disulfide bond is reduced, leading to the release of the payload-alcohol moiety. The subsequent steps would depend on the specific design of the self-immolative spacer, if present, that connects the alcohol to the payload.

Q3: How can I assess the stability of my ADC with a this compound linker?

You can assess the stability through in vitro plasma stability assays. This involves incubating the ADC in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72, 96 hours). At each time point, the amount of intact ADC, free payload, and total antibody can be quantified using techniques like ELISA, Hydrophobic Interaction Chromatography (HIC), and LC-MS.

Q4: What are the critical parameters to monitor during the synthesis of an ADC with a this compound linker?

Key parameters to monitor include:

  • Drug-to-Antibody Ratio (DAR): This is a critical quality attribute that affects both the potency and the potential for aggregation of the ADC.

  • Purity: The absence of unconjugated antibody, free payload, and aggregates should be confirmed.

  • Stability: The integrity of the linker and the absence of premature payload release should be verified.

Q5: Can I use a non-cleavable linker instead of a this compound linker?

The choice between a cleavable and a non-cleavable linker depends on the mechanism of action of your payload and the desired therapeutic outcome. Cleavable linkers, like this compound, release the payload in its unmodified, active form inside the cell. Non-cleavable linkers rely on the degradation of the antibody backbone in the lysosome to release the payload, which will still have the linker and an amino acid residue attached. This can affect the payload's activity and cell permeability.

Quantitative Data Summary

The following table provides a hypothetical comparison of the plasma stability of an ADC with a this compound linker against other common cleavable linkers. This data is for illustrative purposes to guide experimental design and interpretation.

Linker TypeADC ConstructPlasma SourceIncubation Time (hours)% Intact ADC Remaining (Hypothetical)
This compound Anti-HER2-THP-SS-MMAEHuman7285%
Val-Cit-PABCAnti-HER2-vc-MMAEHuman7290%
HydrazoneAnti-CD33-Hydrazone-CalicheamicinHuman7275%

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC with a this compound linker in plasma over time.

Materials:

  • ADC with this compound linker

  • Human or mouse plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Analytical instruments (e.g., HIC-HPLC, LC-MS)

Methodology:

  • Prepare a stock solution of the ADC in PBS.

  • Spike the ADC into pre-warmed plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 96 hours), collect aliquots from the plasma and PBS samples.

  • Immediately analyze the aliquots or store them at -80°C for later analysis.

  • Analyze the samples by HIC-HPLC to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

  • Analyze the samples by LC-MS to quantify the amount of free payload released.

Protocol 2: Synthesis and Purification of an ADC with a this compound Linker

Objective: To conjugate a this compound linker-payload to an antibody and purify the resulting ADC.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer

  • Reducing agent (e.g., TCEP)

  • This compound linker-payload with a reactive group for conjugation (e.g., maleimide)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, protein A chromatography)

  • Reaction buffers (e.g., PBS)

Methodology:

  • Antibody Reduction: Incubate the antibody with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA).

  • Conjugation: Add the this compound linker-payload to the reduced antibody at a specific molar ratio. Incubate at room temperature for 1-4 hours.

  • Quenching: Add a quenching reagent to cap any unreacted thiols on the antibody.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using HIC-HPLC, SEC-HPLC, and SDS-PAGE.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with This compound linker Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Active Payload Lysosome->Payload 4. Disulfide Cleavage (GSH-mediated) Apoptosis Cell Death Payload->Apoptosis 5. Pharmacological Action Experimental_Workflow cluster_synthesis ADC Synthesis cluster_analysis Stability Analysis Ab_Reduction Antibody Reduction Conjugation Linker-Payload Conjugation Ab_Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Plasma_Incubation Plasma Incubation (37°C) Purification->Plasma_Incubation Characterized ADC Time_Points Sample at Time Points Plasma_Incubation->Time_Points Analysis HIC / LC-MS Analysis Time_Points->Analysis

References

Technical Support Center: Overcoming Aggregation in ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome aggregation issues during the production of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1][2] This is a critical quality attribute to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[1] Aggregates can lead to reduced solubility, altered degradation profiles, and a heterogeneous drug load distribution.[1] Furthermore, ADC aggregates can elicit an immunogenic response in patients and lead to off-target toxicity by being internalized by non-target cells.[1]

Q2: What are the primary causes of ADC aggregation?

ADC aggregation can be triggered by a variety of factors related to the ADC's intrinsic properties and external stressors. Key causes include:

  • Hydrophobicity of Components: The conjugation of hydrophobic payloads and linkers to the antibody surface is a major driver of aggregation. These hydrophobic patches promote intermolecular interactions, leading to the formation of aggregates.

  • High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation rates because more drug molecules contribute to the overall hydrophobicity of the ADC.

  • Conjugation Chemistry and Conditions: The chemical reactions used for conjugation can destabilize the antibody's conformation by altering its surface charge or reducing disulfide bonds. Manufacturing conditions, such as pH, temperature, and the use of organic solvents, are often optimized for the conjugation reaction rather than for the stability of the monoclonal antibody (mAb).

  • Antibody Properties: The specific antibody or antibody fragment used can have an inherent propensity to aggregate.

  • Storage and Handling: Exposure to physical stress (e.g., shaking), thermal stress, and even light can accelerate product degradation and lead to aggregation.

Q3: Which analytical techniques are used to detect and quantify ADC aggregation?

Several analytical methods can be employed to characterize and quantify ADC aggregates. The choice of technique often depends on the specific stage of development and the information required. An orthogonal approach, using multiple techniques, is highly recommended for a comprehensive understanding.

Analytical TechniquePrincipleKey Applications
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.The industry standard for quantifying soluble aggregates and fragments.
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC coupled with MALS detection to determine the absolute molar mass of eluting species.Provides accurate molecular weight and size distribution of aggregates.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.A highly sensitive method for detecting and quantifying different aggregate species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography followed by mass analysis.Characterizes the composition of aggregates, including modifications and drug conjugation patterns.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.A rapid screening tool to detect the presence of aggregates.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common aggregation issues encountered during ADC production.

Issue 1: Increased Aggregation Observed After Drug Conjugation

Symptoms:

  • Higher than expected levels of high molecular weight species (HMWs) detected by SEC post-conjugation compared to the naked mAb.

  • Visible precipitation or turbidity in the ADC solution.

Potential Causes & Troubleshooting Workflow:

G A Start: Increased Aggregation Post-Conjugation B Investigate Payload & Linker Hydrophobicity A->B High hydrophobicity is a common cause C Evaluate Drug-to-Antibody Ratio (DAR) A->C Higher DAR often increases aggregation D Assess Conjugation Process Conditions A->D Process conditions can induce stress E Use Hydrophilic Linker (e.g., PEG) B->E Solution F Optimize for Lower DAR C->F Solution G Modify Conjugation Buffer (pH, excipients) D->G Solution H Immobilize Antibody During Conjugation D->H Alternative Solution I End: Aggregation Minimized E->I F->I G->I H->I

Caption: Troubleshooting workflow for post-conjugation aggregation.

Detailed Methodologies:

  • Protocol 1: Comparative Analysis of Linker-Payload Hydrophobicity

    • Objective: To assess if the hydrophobicity of the linker-payload is the primary cause of aggregation.

    • Method:

      • Synthesize small molecule models of the linker-payload.

      • Analyze their hydrophobicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

      • If the linker-payload is highly hydrophobic, consider redesigning it to incorporate hydrophilic moieties, such as polyethylene glycol (PEG), sulfonate groups, or glycosides.

      • Conjugate the modified, more hydrophilic linker-payload to the antibody and compare the aggregation levels with the original ADC using SEC.

  • Protocol 2: DAR De-escalation Study

    • Objective: To determine the relationship between DAR and aggregation for your specific ADC.

    • Method:

      • Perform a series of conjugation reactions, varying the molar ratio of the linker-payload to the antibody to generate ADCs with a range of average DARs (e.g., 2, 4, 6, 8).

      • Characterize the DAR of each preparation using techniques like Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.

      • Quantify the percentage of aggregates in each sample using SEC.

      • Plot the percentage of aggregates as a function of DAR to identify an optimal DAR that balances efficacy with an acceptable level of aggregation.

  • Protocol 3: Immobilization of Antibody During Conjugation

    • Objective: To prevent aggregation by physically separating antibody molecules during the conjugation step.

    • Method:

      • Immobilize the antibody onto a solid support, such as an affinity resin (e.g., Protein A).

      • Perform the conjugation reaction with the linker-payload while the antibody is bound to the resin. This prevents intermolecular interactions that lead to aggregation.

      • After the reaction, wash the resin to remove excess payload-linker and solvents.

      • Elute the purified ADC from the resin.

      • Analyze the eluate for aggregation levels by SEC and compare it to the conventional solution-phase conjugation method.

Issue 2: Aggregation Increases During Formulation and Storage

Symptoms:

  • A gradual increase in HMWs is observed over time during stability studies.

  • The product fails to meet stability specifications for aggregation.

Potential Causes & Troubleshooting Workflow:

G A Start: Aggregation During Storage B Evaluate Formulation Buffer (pH, ionic strength) A->B Suboptimal buffer can cause instability C Assess Role of Excipients A->C Lack of stabilizers can lead to aggregation D Check Storage Conditions (Temp, Light, Agitation) A->D Environmental stress factors E Perform pH Screening Study B->E Solution F Screen Stabilizing Excipients (e.g., surfactants, sugars) C->F Solution G Optimize Storage & Handling protocols D->G Solution H End: Improved ADC Stability E->H F->H G->H

Caption: Troubleshooting workflow for storage-induced aggregation.

Detailed Methodologies:

  • Protocol 4: Formulation Buffer pH and Excipient Screening

    • Objective: To identify a formulation buffer system that minimizes aggregation and maximizes the long-term stability of the ADC.

    • Method:

      • Design a matrix of formulation buffers with varying pH values (e.g., from 5.0 to 7.0) and different types of buffering agents (e.g., citrate, histidine, acetate).

      • In parallel, screen a panel of stabilizing excipients. Common excipients to evaluate include:

        • Surfactants: Polysorbate 20 or 80 to prevent surface-induced aggregation.

        • Sugars/Polyols: Sucrose or trehalose as cryoprotectants and lyoprotectants.

        • Amino Acids: Arginine or proline to inhibit protein-protein interactions.

      • Prepare small-scale formulations of the ADC in each buffer/excipient combination.

      • Subject the samples to accelerated stability testing (e.g., incubation at elevated temperatures like 40°C for several weeks).

      • Monitor the percentage of aggregates at regular intervals using SEC.

      • Select the formulation that demonstrates the lowest rate of aggregate formation.

Signaling Pathways and Logical Relationships

The decision-making process for mitigating ADC aggregation involves a multi-layered approach, starting from the initial design of the ADC components to the final formulation.

G cluster_0 ADC Design Phase cluster_1 Process Development Phase cluster_2 Formulation Phase A Antibody Selection (e.g., fragments) D Conjugation Chemistry A->D B Linker Design (hydrophilicity) B->D C Payload Selection (hydrophilicity, DAR) C->D E Process Conditions (pH, temp, solvents) D->E F Purification Strategy E->F G Buffer & pH Optimization F->G H Excipient Screening G->H I Stable ADC Product H->I

Caption: Logical flow for minimizing ADC aggregation.

By systematically addressing these factors at each stage of development, researchers can significantly reduce the risk of aggregation and produce a stable, safe, and effective Antibody-Drug Conjugate.

References

Technical Support Center: Purification of THP-SS-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for tetrahydropyranyl (THP) protected disulfide-alcohol conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of THP-SS-alcohol conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Final Product Premature Cleavage of THP Group: The THP protecting group is labile under acidic conditions. Exposure to acidic environments during purification (e.g., acidic silica gel, certain buffer systems) can lead to its premature removal.[1]- Neutralize acidic silica gel by pre-treating the column with a solution containing a small amount of a non-nucleophilic base like triethylamine. - Use neutral or slightly basic buffer systems for chromatography (pH ~6.5-7.5) to minimize disulfide scrambling and THP cleavage.[2] - Consider using alternative stationary phases like alumina, which can be less acidic than silica gel.
Disulfide Bond Reduction: The disulfide linker is susceptible to reduction, especially in the presence of reducing agents or certain cellular components if the conjugate is derived from a biological system.[][]- Avoid the use of reducing agents (e.g., DTT, TCEP) in all purification buffers. - If the source material is from a cell lysate, consider strategies to remove intracellular reducing enzymes early in the purification process.[5] - Work at lower temperatures (e.g., 4°C) to minimize enzymatic activity.
Product Adsorption to Stationary Phase: The conjugate may exhibit strong, non-specific binding to the chromatography matrix, leading to poor elution and recovery.- Modify the mobile phase by increasing the concentration of the polar solvent or adding a competitive binding agent. - For silica gel chromatography, if streaking or strong adhesion is observed, consider switching to a less acidic stationary phase like alumina.
Presence of Impurities in the Final Product Incomplete Reaction: The conjugation reaction may not have gone to completion, leaving unreacted starting materials.- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to ensure completion before initiating purification.
Side Products from THP Protection/Deprotection: The formation of diastereomers due to the additional stereocenter created by the THP group can complicate purification.- Optimize the THP protection step to minimize side reactions. - Employ high-resolution chromatography techniques (e.g., HPLC) to separate diastereomers if necessary.
Disulfide Scrambling: Incorrect disulfide bond formation or rearrangement can occur, particularly under neutral to alkaline pH conditions.- Maintain a slightly acidic pH (around 6.5) in purification buffers whenever possible to suppress disulfide scrambling.
Difficulty in Separating Product from Starting Materials Similar Polarity of Components: The product and one or more of the starting materials may have very similar polarities, making separation by normal-phase chromatography challenging.- Employ orthogonal purification techniques. For example, if normal-phase chromatography is ineffective, try reversed-phase chromatography (if the molecule is sufficiently hydrophobic), ion-exchange chromatography (if the molecule has a net charge), or size-exclusion chromatography (for larger molecules).
Inappropriate Chromatography Conditions: The chosen solvent system or gradient may not be optimal for resolving the desired product from impurities.- Systematically screen different solvent systems and gradients using thin-layer chromatography (TLC) to identify optimal separation conditions before scaling up to column chromatography.
Product Instability During Purification Degradation of the Linker or Payload: The linker or the attached alcohol moiety may be sensitive to the purification conditions (e.g., pH, temperature).- Conduct small-scale stability studies of the conjugate under various pH and temperature conditions to identify optimal purification parameters. - Minimize the duration of the purification process.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate appears to be degrading on the silica gel column, as I see a new, more polar spot on my TLC analysis of the collected fractions. What could be the cause?

A1: This is likely due to the acidic nature of the silica gel, which can catalyze the cleavage of the acid-labile THP protecting group. This would result in the formation of the unprotected alcohol, which is significantly more polar. To mitigate this, you can either neutralize the silica gel with a triethylamine-containing solvent system before loading your sample or switch to a more neutral stationary phase like alumina.

Q2: I am observing significant tailing/streaking of my compound during silica gel column chromatography. How can I improve the peak shape and separation?

A2: Tailing or streaking on a silica gel column, especially for compounds containing amine groups, can be due to strong interactions with acidic silanol groups on the silica surface. Adding a small amount of a base, such as triethylamine or ammonium hydroxide, to your eluent can help to block these active sites and improve the chromatography.

Q3: What are the best analytical techniques to assess the purity of my this compound conjugate?

A3: A combination of techniques is recommended for comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reactions and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for assessing purity and quantifying impurities.

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the desired product and can help identify impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the final product and identify the presence of impurities.

Q4: How can I prevent reduction of the disulfide bond during purification?

A4: To prevent disulfide bond reduction, it is crucial to avoid any reducing agents in your buffers and solvents. If your conjugate is in a complex mixture that may contain endogenous reducing agents (like a cell lysate), it is advisable to perform a preliminary purification step to remove these components. Maintaining a slightly oxidizing environment, where possible, can also help preserve the disulfide bond.

Q5: Are there alternative purification methods to silica gel chromatography for this compound conjugates?

A5: Yes, several orthogonal purification techniques can be employed, depending on the specific properties of your conjugate.

  • Reversed-Phase Chromatography (RPC): Effective for compounds with sufficient hydrophobicity. Separation is based on hydrophobic interactions with the stationary phase.

  • Ion-Exchange Chromatography (IEX): Suitable if your conjugate possesses a net positive or negative charge. Separation is based on electrostatic interactions.

  • Size-Exclusion Chromatography (SEC): Useful for separating molecules based on their size. This is more applicable if your conjugate is significantly larger than the impurities.

Experimental Protocols

General Protocol for Purification of a this compound Conjugate by Silica Gel Flash Chromatography

This protocol provides a general workflow for the purification of a this compound conjugate using silica gel flash chromatography. Optimization will be required based on the specific properties of the conjugate.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane).

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Loading the Sample:

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the starting solvent system, which should be relatively non-polar.

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. A common solvent system is a mixture of a non-polar solvent like hexanes or ethyl acetate and a more polar solvent like methanol.

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound conjugate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Crude this compound Conjugate sample_prep Sample Preparation (Dissolution or Dry Loading) synthesis->sample_prep column_chrom Silica Gel Flash Chromatography sample_prep->column_chrom elution Gradient Elution column_chrom->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

Caption: A typical experimental workflow for the purification of this compound conjugates.

troubleshooting_logic start Purification Issue Identified low_recovery Low Product Recovery? start->low_recovery impurity Impurities Present? low_recovery->impurity No thp_cleavage Check for THP Cleavage (Acidic Conditions) low_recovery->thp_cleavage Yes disulfide_reduction Check for Disulfide Reduction impurity->disulfide_reduction Yes incomplete_reaction Verify Reaction Completion impurity->incomplete_reaction No orthogonal_purification Consider Orthogonal Purification impurity->orthogonal_purification Separation Difficulty solution1 Neutralize Silica / Change Stationary Phase thp_cleavage->solution1 solution2 Avoid Reducing Agents / Lower Temperature disulfide_reduction->solution2 solution3 Optimize Reaction Time / Conditions incomplete_reaction->solution3 solution4 Use RP-HPLC, IEX, or SEC orthogonal_purification->solution4

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Disulfide-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for disulfide-linked antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to off-target toxicity and optimize the performance of their ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target toxicity with disulfide-linked ADCs?

A1: Off-target toxicity of disulfide-linked ADCs can stem from several factors:

  • Premature Payload Release: The disulfide linker can be cleaved prematurely in the systemic circulation before reaching the target tumor cells. This can be caused by reduction from plasma reductants like glutathione (GSH) or through thiol-disulfide exchange with serum proteins such as albumin.[][2]

  • Non-specific ADC Uptake: ADCs can be taken up by healthy tissues through mechanisms other than target antigen binding. For instance, mannose receptors on hepatic sinusoidal endothelial cells can recognize the glycan structures on the antibody, leading to non-specific uptake and subsequent payload release in the liver.[3]

  • Bystander Effect on Healthy Tissue: While the bystander effect is desirable for killing adjacent antigen-negative tumor cells, the diffusion of a membrane-permeable payload out of target cells can also affect nearby healthy cells.[4][5]

  • High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can exhibit faster clearance rates and increased aggregation, which may contribute to off-target toxicity.

Q2: How does the structure of the disulfide linker influence its stability and off-target effects?

A2: The chemical structure surrounding the disulfide bond is critical for its stability. Steric hindrance around the disulfide bond can protect it from premature reduction in the bloodstream. For example, introducing methyl groups on the carbon atoms adjacent to the disulfide bond can increase its stability and, consequently, the ADC's therapeutic window. Unsubstituted disulfide bonds are more prone to cleavage, while disubstituted ones are significantly more stable.

Q3: What is the "bystander effect," and how can it contribute to both efficacy and toxicity?

A3: The bystander effect occurs when the cytotoxic payload released from a target cancer cell diffuses out and kills neighboring cells, including tumor cells that may not express the target antigen. This is beneficial for treating heterogeneous tumors. However, if the payload is highly permeable and released in proximity to healthy tissues, it can also lead to off-target toxicity. The ability of a payload to exert a bystander effect is largely dependent on the use of a cleavable linker, like a disulfide linker, which releases the payload in its free, membrane-permeable form.

Q4: What are the key differences between cleavable and non-cleavable linkers regarding off-target toxicity?

A4: The primary difference lies in the mechanism of payload release.

  • Cleavable linkers (e.g., disulfide, hydrazone, peptides) are designed to release the payload upon encountering specific conditions, such as the reducing environment inside a cell. This can lead to a potent bystander effect but also carries the risk of premature cleavage and off-target toxicity if the linker is not sufficiently stable in circulation.

  • Non-cleavable linkers (e.g., thioether) release the payload only after the antibody itself is degraded in the lysosome. This generally results in better stability in circulation and reduced off-target toxicity. However, the resulting payload-linker-amino acid catabolite is often less membrane-permeable, limiting the bystander effect.

Troubleshooting Guides

Problem 1: High background toxicity observed in in-vivo models.

This could be due to premature payload release, leading to systemic exposure to the cytotoxic agent.

Troubleshooting Steps:

  • Assess Linker Stability in Plasma:

    • Objective: To determine the rate of payload deconjugation from the ADC in a physiological environment.

    • Protocol: In Vitro Plasma Stability Assay

      • Incubate the disulfide-linked ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.

      • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

      • Separate the ADC from the plasma proteins.

      • Quantify the average Drug-to-Antibody Ratio (DAR) at each time point using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • A significant decrease in DAR over time indicates linker instability.

  • Analyze Free Payload in Circulation:

    • Objective: To directly measure the amount of unconjugated payload in the plasma of treated animals.

    • Protocol: Pharmacokinetic (PK) Analysis of Free Payload

      • Administer the ADC to the animal model.

      • Collect blood samples at predetermined time points.

      • Process the blood to isolate plasma.

      • Use protein precipitation or solid-phase extraction to remove proteins.

      • Quantify the concentration of the free payload using LC-MS/MS. High levels of free payload shortly after administration suggest poor linker stability.

  • Investigate ADC Aggregation:

    • Objective: To determine if ADC aggregation is leading to rapid clearance and non-specific uptake.

    • Protocol: Size Exclusion Chromatography (SEC)

      • Analyze the ADC formulation using SEC to detect the presence of high molecular weight species (aggregates).

      • Increased aggregation can lead to faster clearance and potential off-target toxicity.

Problem 2: Discrepancy between in-vitro potency and in-vivo efficacy.

This may indicate issues with payload release within the target cell or a limited bystander effect in the tumor microenvironment.

Troubleshooting Steps:

  • Quantify Intracellular Payload Release:

    • Objective: To confirm that the disulfide linker is being efficiently cleaved within the target cells.

    • Protocol: Intracellular Payload Release Assay

      • Treat target cells with the ADC.

      • At various time points, lyse the cells.

      • Use techniques like LC-MS/MS to quantify the amount of free payload released inside the cells.

      • Alternatively, Förster Resonance Energy Transfer (FRET)-based systems can be used to quantify the kinetics of disulfide bond cleavage in live cells.

  • Evaluate the Bystander Killing Effect:

    • Objective: To determine if the released payload can effectively kill neighboring antigen-negative cells.

    • Protocol: In Vitro Bystander Effect Assay (Co-culture method)

      • Co-culture target antigen-positive cells with antigen-negative cells (e.g., labeled with a fluorescent marker).

      • Treat the co-culture with the ADC.

      • After a set incubation period, assess the viability of the antigen-negative cells using flow cytometry or imaging.

      • A significant reduction in the viability of antigen-negative cells indicates a positive bystander effect.

Data Summary

Table 1: Comparison of Linker Stability and Cytotoxicity

Linker TypeModificationIn Vitro Reductant% Remaining Conjugate (Time)In Vitro IC50 (nM)Reference
Disulfide (Cys-DM1)No steric hindranceDTT (50 µM)67% (15 min)-
Disulfide (Cys-DM1)No steric hindranceGSH (50 µM)16% (24 h)-
Disulfide (Cys-DM3)1 adjacent methyl groupDTT (50 µM)97% (15 min)-
Disulfide (Cys-DM3)1 adjacent methyl groupGSH (50 µM)73% (24 h)-
Thiol Exchange Linker (TVK)-GSH-1.0
Disulfide Linker (Control)-GSH-2.3

Note: Data is compiled from multiple sources for illustrative comparison. Experimental conditions may vary between studies.

Visualizations

Disulfide_ADC_Toxicity_Pathway ADC_Circulation Disulfide-Linked ADC in Circulation Premature_Cleavage Premature Cleavage (e.g., by GSH) ADC_Circulation->Premature_Cleavage Instability Target_Cell Target Tumor Cell (Antigen-Positive) ADC_Circulation->Target_Cell Targeting Free_Payload_Systemic Systemic Free Payload Premature_Cleavage->Free_Payload_Systemic Off_Target_Toxicity Off-Target Toxicity Free_Payload_Systemic->Off_Target_Toxicity Internalization Internalization & Lysosomal Trafficking Target_Cell->Internalization Intracellular_Cleavage Intracellular Cleavage (High GSH) Internalization->Intracellular_Cleavage Free_Payload_Intracellular Intracellular Free Payload Intracellular_Cleavage->Free_Payload_Intracellular Cell_Death_Target Target Cell Death Free_Payload_Intracellular->Cell_Death_Target Payload_Diffusion Payload Diffusion (Bystander Effect) Free_Payload_Intracellular->Payload_Diffusion Bystander_Cell Neighboring Cell (Antigen-Negative) Cell_Death_Bystander Bystander Cell Death Bystander_Cell->Cell_Death_Bystander Payload_Diffusion->Bystander_Cell

Caption: Mechanism of action and off-target toxicity pathway for disulfide-linked ADCs.

Troubleshooting_Workflow Start High In-Vivo Toxicity Observed Check_Stability Assess In Vitro Plasma Stability Start->Check_Stability Is_Stable Is Linker Stable? Check_Stability->Is_Stable Measure_Free_Payload Measure Free Payload in PK Study Is_Stable->Measure_Free_Payload No Check_Aggregation Analyze ADC Aggregation (SEC) Is_Stable->Check_Aggregation Yes Redesign_Linker Redesign Linker (e.g., add steric hindrance) Measure_Free_Payload->Redesign_Linker End Toxicity Source Identified Redesign_Linker->End Is_Aggregated Significant Aggregation? Check_Aggregation->Is_Aggregated Reformulate Reformulate ADC or Optimize DAR Is_Aggregated->Reformulate Yes Is_Aggregated->End No Reformulate->End

Caption: Troubleshooting workflow for high in-vivo toxicity of disulfide-linked ADCs.

References

Technical Support Center: Enhancing the Therapeutic Index of THP-SS-alcohol ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydropyranyl-disulfide-alcohol (THP-SS-alcohol) based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a this compound ADC?

A1: A this compound linker is a cleavable linker designed for targeted drug delivery. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to internalization of the ADC. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide (-S-S-) bond in the linker. This is followed by the removal of the tetrahydropyranyl (THP) protecting group, which then releases the active alcohol-containing cytotoxic payload to induce cell death.

Q2: What are the main factors influencing the therapeutic index of a this compound ADC?

A2: The therapeutic index, a measure of a drug's safety and efficacy, is influenced by several key factors for this compound ADCs:

  • Linker Stability: The disulfide bond must be stable enough to remain intact in the systemic circulation to prevent premature payload release and off-target toxicity.[1][2][]

  • Payload Release Efficiency: Once internalized by the target cell, the linker must be efficiently cleaved to release the cytotoxic drug.

  • Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody affects both potency and potential for aggregation and toxicity.[4][5]

  • Antibody Specificity and Internalization Rate: The antibody's ability to specifically target and be internalized by cancer cells is crucial for on-target efficacy.

  • Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cancer cells can enhance overall anti-tumor activity.

Q3: Why am I observing high off-target toxicity with my this compound ADC?

A3: High off-target toxicity is often a result of premature payload release in the bloodstream. For this compound ADCs, this can be caused by:

  • Disulfide Bond Instability: The disulfide bond may not be sufficiently stable in the presence of low levels of reducing agents in the plasma.

  • Thiol-Disulfide Exchange: The disulfide linker can react with free thiols on plasma proteins, such as albumin, leading to payload release.

  • Enzymatic Cleavage: While less common for this linker type, some plasma enzymes might contribute to linker cleavage.

Q4: What causes aggregation of my this compound ADC, and how can I mitigate it?

A4: ADC aggregation is a common issue that can lead to reduced efficacy and potential immunogenicity. Key causes include:

  • Hydrophobicity: Both the linker and the payload can be hydrophobic, and their conjugation to the antibody surface can create hydrophobic patches that promote self-association.

  • High DAR: A higher number of conjugated drug-linker molecules increases the overall hydrophobicity of the ADC.

  • Conjugation Process: The conditions used during conjugation, such as the use of organic co-solvents to dissolve the linker-payload, can stress the antibody and induce aggregation.

  • Storage and Handling: Improper storage conditions, such as freeze-thaw cycles or inappropriate buffer pH, can also lead to aggregation.

Mitigation strategies include optimizing the DAR, using hydrophilic spacers in the linker design, and carefully controlling the conjugation and purification processes.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common experimental issues encountered with this compound ADCs.

Symptom Potential Cause Troubleshooting Steps
Low Therapeutic Efficacy in vitro 1. Inefficient linker cleavage.- Ensure the in vitro assay conditions mimic the intracellular reducing environment (e.g., by adding glutathione).- Verify the expression of the target antigen on the cell line.
2. Low Drug-to-Antibody Ratio (DAR).- Optimize the conjugation reaction to achieve a higher DAR. See Protocol 1 .- Characterize the DAR of your ADC batch. See Protocol 4 .
3. Poor ADC internalization.- Confirm ADC binding and internalization using a fluorescently labeled ADC and microscopy or flow cytometry.
4. Cell line resistance to the payload.- Test the sensitivity of the cell line to the free payload.
Premature Payload Release in Plasma Stability Assay 1. Disulfide linker instability.- Redesign the linker to increase steric hindrance around the disulfide bond (e.g., by introducing methyl groups).- Evaluate different conjugation sites on the antibody, as some sites may offer more protection to the linker.
2. Thiol-disulfide exchange with plasma proteins.- This is an inherent challenge with disulfide linkers. Linker redesign is the most effective solution.
High Levels of ADC Aggregation 1. High hydrophobicity due to linker/payload and high DAR.- Aim for a lower, more homogeneous DAR.- Introduce hydrophilic spacers (e.g., PEG) into the linker design.
2. Suboptimal conjugation/purification conditions.- Screen different buffer conditions (pH, ionic strength) for the conjugation reaction.- Optimize purification methods to remove aggregates (e.g., size exclusion chromatography).
Weak Bystander Effect 1. Payload has poor cell permeability.- If the alcohol-containing payload is highly polar, it may not efficiently cross the cell membrane to kill neighboring cells.
2. Insufficient payload release.- Ensure efficient linker cleavage in the target cells.

Experimental Protocols

Protocol 1: Conjugation of this compound linker-payload to Antibody

Objective: To covalently link the this compound linker-payload to a monoclonal antibody.

Methodology:

  • Antibody Preparation:

    • If conjugating to native cysteines, partially reduce the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose the reactive thiol groups of the interchain cysteines.

    • Perform a buffer exchange into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4) using a desalting column to remove the reducing agent.

  • Linker-Payload Preparation:

    • Dissolve the this compound linker with a maleimide-functionalized end and the attached payload in an organic co-solvent like DMSO.

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the prepared antibody at a specific molar excess (e.g., 5-10 fold excess over the antibody).

    • Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 2-4 hours).

  • Quenching:

    • Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using techniques like size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the this compound ADC on target and non-target cells.

Methodology:

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.

    • Treat the cells with the prepared solutions and incubate for 72-120 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 3: Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation:

    • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

    • Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1).

  • Cell Seeding:

    • Seed the co-culture mixture in a 96-well plate.

  • ADC Treatment:

    • Treat the co-culture with the ADC at various concentrations for 72-96 hours.

  • Viability Assessment:

    • Measure the viability of the antigen-negative (GFP-positive) cells using flow cytometry or a fluorescence plate reader.

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • Separate the different ADC species (DAR 0, 2, 4, etc.) based on their hydrophobicity.

    • The peak area for each species is proportional to its relative abundance.

    • Calculate the weighted average DAR from the peak areas.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the intact ADC and the unconjugated antibody.

    • The mass difference corresponds to the mass of the conjugated linker-payload molecules.

    • The DAR can be calculated by dividing the total mass of the conjugated linker-payloads by the mass of a single linker-payload.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_invitro In Vitro Evaluation antibody Antibody Preparation conjugation Conjugation antibody->conjugation linker_payload Linker-Payload Preparation linker_payload->conjugation purification Purification conjugation->purification dar_analysis DAR Analysis (UV/Vis, HIC, MS) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) purification->cytotoxicity_assay bystander_assay Bystander Effect Assay cytotoxicity_assay->bystander_assay stability_assay Plasma Stability Assay cytotoxicity_assay->stability_assay

Caption: Experimental workflow for the synthesis, characterization, and in vitro evaluation of this compound ADCs.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc This compound ADC receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Active Alcohol Payload lysosome->payload Disulfide Cleavage & THP Deprotection (High Glutathione) apoptosis Apoptosis payload->apoptosis Induces

Caption: Mechanism of action for a this compound ADC leading to targeted cell apoptosis.

troubleshooting_logic node_rect node_rect start Low Therapeutic Index Observed check_efficacy Low Efficacy? start->check_efficacy check_toxicity High Off-Target Toxicity? check_efficacy->check_toxicity No check_dar DAR Optimal? check_efficacy->check_dar Yes check_stability Linker Stable in Plasma? check_toxicity->check_stability Yes check_cleavage Efficient Cleavage? check_dar->check_cleavage Yes optimize_dar Optimize Conjugation (Protocol 1) check_dar->optimize_dar No check_internalization Good Internalization? check_cleavage->check_internalization Yes improve_cleavage Modify Linker for Better Cleavage check_cleavage->improve_cleavage No enhance_internalization Select Antibody with Higher Internalization Rate check_internalization->enhance_internalization No end Therapeutic Index Improved check_internalization->end Yes improve_stability Redesign Linker for Increased Stability check_stability->improve_stability No check_stability->end Yes optimize_dar->end improve_cleavage->end enhance_internalization->end improve_stability->end

Caption: A logical troubleshooting workflow for improving the therapeutic index of this compound ADCs.

References

troubleshooting guide for THP group removal from protected alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the removal of the tetrahydropyranyl (THP) protecting group from alcohols.

Troubleshooting Guide

Question: My THP deprotection reaction is incomplete, and I observe remaining starting material. What should I do?

Answer:

Incomplete deprotection is a common issue. Here are several factors to consider and steps to take:

  • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration. Many standard procedures, such as those using pyridinium p-toluenesulfonate (PPTS) in ethanol, may require several hours.[1] If the reaction is sluggish at room temperature, gentle heating may be necessary. For instance, a method using lithium chloride in a DMSO/water mixture requires heating to 90 °C for 6 hours.[2][3]

  • Catalyst Activity: The acid catalyst may have degraded. Use a fresh batch of the acidic catalyst (e.g., p-TsOH, PPTS, or a Lewis acid). The acidity of the catalyst is crucial; for instance, PPTS is a form of TsOH with lower acidity, which might require longer reaction times.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used in acidic deprotections to facilitate the solvolysis of the acetal.[1] Some methods specify a particular solvent system for optimal results, such as acetonitrile/water for DDQ-catalyzed deprotection.

  • Substrate Steric Hindrance: Sterically hindered alcohols may require more forcing conditions for deprotection. Consider switching to a stronger acid catalyst or a different deprotection method altogether.

  • Reagent Stoichiometry: While the acid is catalytic, ensure that a sufficient amount is used, especially if the substrate or solvent contains basic impurities that could neutralize the catalyst.

Question: I am observing unexpected side products in my reaction mixture. How can I minimize their formation?

Answer:

Side reactions often arise from the acidic conditions used for THP deprotection, especially with sensitive substrates.

  • Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., other acetals, silyl ethers, or certain esters), they may be cleaved under the reaction conditions. In such cases, switching to a milder deprotection method is recommended. Options include:

    • Catalytic 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in wet acetonitrile, which is known for its mildness.

    • Iron(III) tosylate in methanol at room temperature is another gentle alternative.

    • Lithium chloride in aqueous DMSO provides a neutral deprotection method that is compatible with many sensitive functional groups like benzyl ethers and aldehydes.

  • Elimination or Rearrangement: For substrates prone to elimination or rearrangement under acidic conditions, using milder acids like PPTS or employing non-acidic methods is advisable.

  • Oxidative Deprotection: Be aware that some reagents can lead to over-oxidation. For example, methods using N-bromosuccinimide (NBS) can oxidatively deprotect THP ethers to carbonyl compounds.

Question: I'm having difficulty purifying my deprotected alcohol. What are some common purification challenges and their solutions?

Answer:

Purification can be challenging due to the properties of the deprotected alcohol and byproducts.

  • Streaking on Silica Gel: If you observe streaking during column chromatography, it could be due to the polarity of your compound or its interaction with the silica. Adding a small amount of a modifying solvent like methanol or triethylamine to your eluent can help improve the peak shape.

  • Co-elution with Byproducts: The byproduct from the THP group can sometimes co-elute with the desired product. The choice of eluent system is critical. A gradient elution might be necessary to achieve good separation.

  • Water-Soluble Products: If your deprotected alcohol has high polarity, it might be partially soluble in the aqueous phase during workup, leading to lower yields. Perform multiple extractions with an appropriate organic solvent to maximize recovery.

  • Residual Catalyst: Acidic catalysts can sometimes be challenging to remove completely. A mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for THP deprotection?

A1: The most common methods involve acidic hydrolysis. This is typically achieved using protic acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent such as methanol or ethanol. Other acidic reagents include acetic acid in a THF/water mixture and trifluoroacetic acid (TFA) in dichloromethane.

Q2: Are there any mild deprotection methods for acid-sensitive substrates?

A2: Yes, several mild methods are available. These are particularly useful when other acid-labile protecting groups are present in the molecule. Some examples include using a catalytic amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in wet acetonitrile, or iron(III) tosylate in methanol.

Q3: Can the THP group be removed under neutral conditions?

A3: Yes, deprotection under neutral conditions is possible. A notable method involves heating the THP ether with lithium chloride in a mixture of DMSO and water. This method is advantageous for substrates that are sensitive to both acids and bases.

Q4: How does the introduction of a THP group affect the stereochemistry of my molecule?

A4: The protection of an alcohol with dihydropyran (DHP) introduces a new stereocenter, leading to the formation of a diastereomeric mixture. This can complicate purification and characterization (e.g., by NMR). However, upon deprotection, this new stereocenter is removed, and the original stereochemistry of the alcohol is restored.

Data Summary of Deprotection Methods

MethodReagents & ConditionsSubstrate ScopeYield (%)Reference
Acidic Hydrolysis p-TsOH (catalytic), MeOH, RTGeneral method for many alcoholsHigh
PPTS (catalytic), EtOH, RT or heatGood for substrates where a milder acid is preferredHigh
Acetic acid/THF/H₂O (2:1:1), RT to 45 °CCommon for a range of substratesGood-High
TFA (catalytic to excess), DCM, RTEffective but can cleave other acid-sensitive groupsHigh
Mild Deprotection DDQ (10 mol%), MeCN/H₂O (19:1), RTSelective for THP ethers in the presence of other sensitive groups85-95
Iron(III) tosylate (2.0 mol %), MeOH, RTMild conditions suitable for a range of THP ethersGood-High
Neutral Deprotection LiCl (excess), DMSO/H₂O, 90 °C, 6 hExcellent for substrates with acid-sensitive functionalities like aldehydes, benzyl ethers, and methyl ethers85-95

Key Experimental Protocols

1. General Acidic Deprotection using PPTS in Ethanol

  • Procedure: Dissolve the THP-protected alcohol in ethanol. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (typically 0.1-0.2 equivalents). Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) while monitoring the reaction progress by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be further purified by column chromatography if necessary.

2. Mild Deprotection using DDQ in Aqueous Acetonitrile

  • Procedure: To a solution of the THP ether in a mixture of acetonitrile and water (typically 19:1), add a catalytic amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (e.g., 10 mol%). Stir the reaction at room temperature and monitor its completion by TLC. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can then be purified by flash column chromatography.

3. Neutral Deprotection using LiCl in Aqueous DMSO

  • Procedure: In a round-bottom flask, combine the THP ether (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in dimethyl sulfoxide (10 mL). Heat the mixture with stirring at 90 °C under a nitrogen atmosphere for approximately 6 hours. After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 25 mL). Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography.

Troubleshooting Workflow

THP_Deprotection_Troubleshooting start Start: THP Deprotection check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No ts_incomplete1 Increase Reaction Time/Temp incomplete->ts_incomplete1 Yes purification_issue Purification Issues? side_products->purification_issue No ts_side_products1 Switch to Milder Conditions (e.g., DDQ, Fe(OTs)3) side_products->ts_side_products1 Yes success Successful Deprotection purification_issue->success No ts_purification1 Modify Eluent (add MeOH or Et3N) purification_issue->ts_purification1 Yes ts_incomplete2 Use Fresh/More Catalyst ts_incomplete1->ts_incomplete2 ts_incomplete3 Change Solvent ts_incomplete2->ts_incomplete3 ts_incomplete3->check_reaction ts_side_products2 Use Neutral Conditions (e.g., LiCl/DMSO/H2O) ts_side_products1->ts_side_products2 ts_side_products2->start ts_purification2 Perform Basic Wash ts_purification1->ts_purification2 ts_purification3 Optimize Chromatography ts_purification2->ts_purification3 ts_purification3->success

Troubleshooting workflow for THP deprotection.

References

Validation & Comparative

A Comparative Guide to the Preclinical Efficacy of Antibody-Drug Conjugates: Focus on THP-SS-Alcohol Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Antibody-Drug Conjugates (ADCs) featuring a THP-SS-alcohol linker, a type of cleavable disulfide linker, against other common ADC linker technologies. The information is supported by experimental data from various preclinical models to assist in the rational design and evaluation of next-generation ADCs.

Introduction to ADC Linker Technologies

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[2] This guide focuses on the preclinical validation of ADCs, with a particular emphasis on comparing the efficacy of those utilizing a this compound (disulfide-based) linker to those with other prevalent linker types, such as the protease-cleavable valine-citrulline (vc) linker.

The this compound linker belongs to the class of glutathione-sensitive disulfide linkers.[3] The release of the cytotoxic payload is triggered by the high concentration of glutathione in the intracellular environment of tumor cells, leading to the cleavage of the disulfide bond.[3][4] This mechanism provides a targeted drug release strategy aimed at enhancing anti-tumor efficacy while reducing off-target effects.

Mechanism of Action: Disulfide vs. Protease-Cleavable Linkers

The differential release mechanisms of disulfide and protease-cleavable linkers are fundamental to their preclinical performance.

dot

cluster_disulfide Disulfide Linker (e.g., this compound) cluster_vc Protease-Cleavable Linker (e.g., vc-MMAE) ADC_DS ADC in Circulation (Stable Disulfide Bond) Internalization_DS Internalization into Tumor Cell ADC_DS->Internalization_DS Lysosome_DS Endosome/Lysosome Internalization_DS->Lysosome_DS Cleavage_DS Reductive Cleavage (High Glutathione) Lysosome_DS->Cleavage_DS Payload_Release_DS Payload Release Cleavage_DS->Payload_Release_DS ADC_VC ADC in Circulation (Stable Peptide Bond) Internalization_VC Internalization into Tumor Cell ADC_VC->Internalization_VC Lysosome_VC Lysosome Internalization_VC->Lysosome_VC Cleavage_VC Proteolytic Cleavage (e.g., Cathepsin B) Lysosome_VC->Cleavage_VC Payload_Release_VC Payload Release Cleavage_VC->Payload_Release_VC

Caption: Comparative mechanism of payload release for disulfide and protease-cleavable linkers.

Preclinical Efficacy: A Comparative Analysis

The preclinical evaluation of ADCs involves a series of in vitro and in vivo studies to assess their potency, specificity, and therapeutic window. This section compares the performance of ADCs with disulfide linkers to those with other linker technologies based on published preclinical data.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for determining the potency of an ADC against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

ADC Target & Linker-PayloadCell LineIC50 (nM)Reference
Anti-HER2-Disulfide-DM1SK-BR-3 (HER2+)0.028 - 0.170
Anti-HER2-vc-MMAEN87 (HER2+)~0.01
Anti-HER2-mc-MMAF (non-cleavable)N87 (HER2+)~0.1
Anti-CD30-Disulfide-MMAEKarpas-299 (CD30+)0.016 - 0.034
Brentuximab Vedotin (vc-MMAE)Karpas-299 (CD30+)0.016

Data Summary: The data indicates that both disulfide and vc-MMAE linkers can produce ADCs with potent, sub-nanomolar in vitro cytotoxicity against antigen-positive cancer cell lines. The potency can be influenced by the antibody, payload, and the specific cell line used. Non-cleavable linkers may exhibit slightly lower potency in some cases.

In Vivo Tumor Growth Inhibition

Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the standard for evaluating the in vivo efficacy of ADCs. Tumor growth inhibition (TGI) is a primary endpoint in these studies.

ADC (Target & Linker-Payload)Xenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
huC242-SPDB-DM4 (Disulfide)COLO205-Fuc-HSA15 mg/kg, single doseSignificant tumor regression
Anti-HER2-Disulfide-DM1HER2+ xenograft3 mg/kg, single doseTumor regression
Trastuzumab-vc-MMAEN873 mg/kg, single doseSignificant tumor growth delay
Anti-CD22-MCC-DM1 (non-cleavable)Ramos2.5 mg/kg, single doseComplete tumor regression
Brentuximab Vedotin (vc-MMAE)Karpas-2991 mg/kg, single doseInitial tumor regression, then regrowth

Data Summary: In vivo studies demonstrate that ADCs with disulfide linkers can achieve significant tumor regression, comparable to or in some cases exceeding the efficacy of ADCs with other linker types. The choice of xenograft model, target antigen expression, and dosing schedule are critical variables influencing the outcome.

Pharmacokinetics

Pharmacokinetic (PK) studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. Key parameters include clearance, half-life, and exposure.

ADC AnalyteLinker TypeKey PK Observation in MiceReference
Total AntibodyDisulfideStable in circulation, >50% intact ADC after 7 days
Total Antibodyvc-MMAEDeconjugation observed over time
Conjugated PayloadDisulfideSlower payload release in circulation
Conjugated Payloadvc-MMAEFaster payload release in circulation

Data Summary: Disulfide linkers can offer enhanced stability in circulation compared to some protease-cleavable linkers, potentially leading to a wider therapeutic window by minimizing premature payload release and associated off-target toxicities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.

In Vitro Cytotoxicity Assay

dot

start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with serial dilutions of ADC incubation1->treatment incubation2 Incubate for 72-120h treatment->incubation2 viability_assay Assess cell viability (e.g., CellTiter-Glo) incubation2->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Tumor Model

dot

start Implant tumor cells subcutaneously in mice tumor_growth Monitor tumor growth start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer ADC (e.g., single IV dose) randomization->treatment monitoring Measure tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor size or study duration monitoring->endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • ADC Administration: Administer the ADC, control antibody, or vehicle via an appropriate route (typically intravenous).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.

Conclusion

The preclinical data suggests that ADCs incorporating this compound-type disulfide linkers represent a promising therapeutic strategy. They exhibit potent in vitro and in vivo anti-tumor activity, comparable to other established linker technologies like vc-MMAE. The key differentiator for disulfide linkers is their redox-sensitive cleavage mechanism, which can translate to improved stability in circulation and a potentially wider therapeutic window. The selection of the optimal linker technology remains context-dependent, relying on the specific antibody, payload, and target indication. Rigorous preclinical evaluation, as outlined in this guide, is paramount for the successful clinical translation of novel ADC candidates.

References

A Comparative Guide to the In Vivo Stability of Disulfide vs. Non-Cleavable Linkers in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in antibody-drug conjugates (ADCs) and other bioconjugates, profoundly influencing their therapeutic index. The stability of the linker in systemic circulation is a key determinant of both efficacy and safety. Premature release of a cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may not efficiently release the drug at the target site. This guide provides an objective comparison of the in vivo stability of two commonly used linker classes: cleavable disulfide linkers and non-cleavable linkers, supported by experimental data and detailed methodologies.

Disulfide linkers are designed to be cleaved in the reducing environment of the cell, while non-cleavable linkers release their payload upon lysosomal degradation of the antibody. This fundamental difference in their mechanism of action has significant implications for their stability, pharmacokinetic profiles, and overall therapeutic performance.[1][2] Generally, non-cleavable linkers are considered to have higher plasma stability compared to many cleavable linkers.[1][3]

Quantitative Data on In Vivo Stability

The following table summarizes quantitative data from preclinical studies comparing the in vivo stability of ADCs with disulfide and non-cleavable linkers. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons should be made with caution due to variations in experimental conditions, including the specific antibody, payload, animal model, and analytical methods used.

Antibody-PayloadLinker TypeLinkerAnimal ModelKey Stability FindingsReference(s)
Trastuzumab-DM1Non-cleavableSMCC (Thioether)RatSlower plasma clearance compared to the disulfide-linked version.[4]
Trastuzumab-DM1CleavableSPP (Disulfide)RatFaster plasma clearance than T-DM1 (non-cleavable).
huC242-DM1Non-cleavableSMCC (Thioether)MouseThe sole tumor metabolite was lysine-N(epsilon)-SMCC-DM1. The AUC of tumor metabolites was ~2-fold greater than the disulfide-linked conjugates.
huC242-DM4CleavableSPDB (Disulfide)MouseIdentified tumor metabolites were lysine-N(epsilon)-SPDB-DM4, DM4, and S-methyl-DM4.
huC242-DM1CleavableSPP (Disulfide)MouseSimilar metabolites to the SPDB-linked ADC, with the exception of no S-methyl-DM1 detected.
huC242-MaytansinoidNon-cleavableMCC (Thioether), SIA (Thioether), AmideMouseTerminal half-lives of approximately 7.5 days for all three non-cleavable linkers, with indistinguishable clearance.

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the distinct mechanisms of payload release for disulfide and non-cleavable linkers, and a general workflow for assessing their in vivo stability.

G cluster_0 Disulfide Linker (Cleavable) cluster_1 Non-Cleavable Linker ADC_disulfide ADC with Disulfide Linker in Circulation Internalization_disulfide Internalization into Target Cell ADC_disulfide->Internalization_disulfide GSH High Intracellular Glutathione (GSH) Internalization_disulfide->GSH Cleavage Disulfide Bond Cleavage GSH->Cleavage Reduction Payload_release_disulfide Active Payload Released Cleavage->Payload_release_disulfide ADC_noncleavable ADC with Non-Cleavable Linker in Circulation (Stable) Internalization_noncleavable Internalization into Target Cell ADC_noncleavable->Internalization_noncleavable Lysosome Trafficking to Lysosome Internalization_noncleavable->Lysosome Degradation Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Payload_release_noncleavable Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_release_noncleavable

Figure 1. Mechanisms of payload release for disulfide and non-cleavable linkers.

G cluster_workflow In Vivo Stability Assessment Workflow start Administer ADC to Animal Model (e.g., Mouse) collection Collect Blood Samples at Predetermined Time Points start->collection processing Process Blood to Obtain Plasma/Serum collection->processing immuno Immunoaffinity Capture of ADC from Plasma processing->immuno analysis LC-MS/MS Analysis immuno->analysis dar Determine Drug-to-Antibody Ratio (DAR) of Intact ADC analysis->dar payload Quantify Free Payload in Plasma Supernatant analysis->payload pk Pharmacokinetic (PK) Analysis and Modeling dar->pk payload->pk

Figure 2. Experimental workflow for in vivo ADC stability assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability. Below are generalized protocols for key experiments.

In Vivo Stability Study in Mice

Objective: To determine the pharmacokinetic profile and linker stability of an ADC in vivo.

Materials:

  • Test ADC with disulfide or non-cleavable linker

  • Female athymic nude mice (or other appropriate strain)

  • Sterile PBS or formulation buffer

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

Procedure:

  • Acclimatize animals for at least one week prior to the study.

  • Administer a single intravenous (IV) dose of the ADC (e.g., 5-10 mg/kg) to a cohort of mice.

  • At designated time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleed into EDTA-coated tubes.

  • Process the blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Immunoaffinity Capture of ADC from Plasma

Objective: To isolate the ADC from plasma for subsequent analysis.

Materials:

  • Plasma samples from the in vivo study

  • Streptavidin-coated magnetic beads

  • Biotinylated anti-human IgG antibody (or antibody against the specific ADC isotype)

  • Wash buffers (e.g., PBS with 0.05% Tween 20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

Procedure:

  • Incubate streptavidin-coated magnetic beads with the biotinylated capture antibody to prepare the affinity resin.

  • Wash the beads to remove any unbound antibody.

  • Dilute the plasma samples in a binding buffer.

  • Add the diluted plasma to the prepared beads and incubate to allow the ADC to bind to the capture antibody.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the captured ADC from the beads using the elution buffer.

  • Immediately neutralize the eluate with the neutralization buffer.

LC-MS/MS Analysis for Drug-to-Antibody Ratio (DAR) and Free Payload

Objective: To quantify the average number of drugs per antibody (DAR) and the concentration of released payload in plasma.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure for DAR Analysis:

  • Inject the purified ADC sample from the immunoaffinity capture step onto a reverse-phase or size-exclusion chromatography column.

  • Elute the ADC using a suitable gradient.

  • Introduce the eluent into the mass spectrometer.

  • Acquire the mass spectra of the intact ADC.

  • Deconvolute the raw mass spectra to determine the mass of the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Calculate the average DAR by taking the weighted average of the different DAR species.

Procedure for Free Payload Quantification:

  • Take the supernatant from the immunoaffinity capture step (which contains the unbound fraction of plasma).

  • Perform a protein precipitation step (e.g., with acetonitrile) to remove larger proteins.

  • Centrifuge and collect the supernatant.

  • Inject the supernatant onto a reverse-phase HPLC column.

  • Use a specific LC-MS/MS method with multiple reaction monitoring (MRM) to quantify the free payload against a standard curve.

Conclusion

The choice between a disulfide and a non-cleavable linker is a critical decision in the design of ADCs, with significant consequences for their in vivo stability and therapeutic window. Non-cleavable linkers generally exhibit higher stability in circulation, which can lead to a more favorable safety profile by minimizing the premature release of the cytotoxic payload. However, disulfide linkers, while potentially less stable, can offer advantages in certain contexts, such as enabling a "bystander effect" where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. The selection of the optimal linker technology is therefore highly dependent on the specific target, the properties of the payload, and the desired therapeutic outcome. Rigorous preclinical evaluation of in vivo stability using the experimental approaches outlined in this guide is essential for the successful development of safe and effective bioconjugate therapeutics.

References

A Comparative Analysis of Antibody-Drug Conjugate Homogeneity with Different Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of antibody-drug conjugates (ADCs) is critically dependent on their homogeneity. A heterogeneous ADC population, characterized by wide variations in the drug-to-antibody ratio (DAR), conjugation sites, and aggregation state, can lead to unpredictable clinical outcomes, affecting both efficacy and safety. The linker, a pivotal component connecting the monoclonal antibody to the cytotoxic payload, plays a crucial role in determining the overall homogeneity of the ADC. This guide provides an objective comparison of ADC homogeneity with different linker technologies, supported by experimental data and detailed methodologies.

The Influence of Linker Technology on ADC Homogeneity

The choice of linker technology directly impacts the physicochemical properties of an ADC, including its stability, solubility, and propensity for aggregation.[1][2] Different linker types—cleavable, non-cleavable, and those incorporating hydrophilic spacers like polyethylene glycol (PEG)—along with the conjugation strategy, significantly influence the homogeneity of the final ADC product.

Cleavable vs. Non-Cleavable Linkers:

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or changes in pH.[3][4] Non-cleavable linkers, on the other hand, release the drug only after the complete lysosomal degradation of the antibody.[3] This fundamental difference in their mechanism of action can affect the stability and homogeneity of the ADC. Non-cleavable linkers are generally associated with greater plasma stability, which can contribute to a more homogeneous ADC population in circulation.

Hydrophilic Linkers (PEGylation):

Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, accelerated clearance, and a narrower therapeutic window. Incorporating hydrophilic linkers, such as PEG, can significantly mitigate these issues. PEGylation enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties. Studies have shown that increasing the length of the PEG linker can lead to a decrease in aggregation, with some research indicating less than 2% aggregation for certain PEGylated ADCs.

Site-Specific vs. Stochastic Conjugation:

Traditional stochastic conjugation methods, which target native lysine or cysteine residues, result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. In contrast, site-specific conjugation technologies enable the attachment of a precise number of payloads at defined locations on the antibody. This approach produces a more homogeneous ADC with a uniform DAR, leading to improved pharmacokinetics and a wider therapeutic index.

Data Presentation: Comparative Analysis of ADC Homogeneity

The following tables summarize quantitative data from comparative studies on ADC homogeneity with different linkers.

Linker TypeConjugation MethodAverage DARDAR DistributionAggregation (%)Analytical MethodReference
Val-Cit (Cleavable)Stochastic (Cysteine)3.8DAR 0, 2, 4, 6, 8Not SpecifiedHIC
SMCC (Non-cleavable)Stochastic (Lysine)3.4HeterogeneousNot SpecifiedRP-HPLC
PEGylated GlucuronideSite-Specific8Homogeneous< 2%SEC
Exo-linker (Cleavable)Site-Specific10HomogeneousReduced vs. T-DXdHIC
Thioether (Non-cleavable)Site-Specific2HomogeneousNot SpecifiedHIC

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons under identical conditions are limited in the public domain.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ADC_Homogeneity_Evaluation_Workflow cluster_production ADC Production cluster_purification Purification cluster_analysis Homogeneity Analysis ADC_Prep ADC Preparation (Antibody + Linker + Payload) Purification Purification (e.g., SEC, HIC) ADC_Prep->Purification DAR_Analysis DAR Distribution (HIC, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation (SEC) Purification->Aggregation_Analysis Charge_Variant_Analysis Charge Variants (IEX, cIEF) Purification->Charge_Variant_Analysis Final_Product Homogeneous ADC Product DAR_Analysis->Final_Product Aggregation_Analysis->Final_Product Charge_Variant_Analysis->Final_Product

Caption: General workflow for ADC homogeneity evaluation.

HIC_Workflow ADC_Sample ADC Sample HIC_Column HIC Column (e.g., Butyl, Phenyl) ADC_Sample->HIC_Column UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Salt_Gradient High to Low Salt Gradient Salt_Gradient->HIC_Column Chromatogram Chromatogram (DAR Species Separation) UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration, Avg. DAR) Chromatogram->Data_Analysis

Caption: Workflow for HIC-based DAR analysis.

SEC_Workflow ADC_Sample ADC Sample SEC_Column SEC Column ADC_Sample->SEC_Column UV_Detector UV Detector (280 nm) SEC_Column->UV_Detector Isocratic_Elution Isocratic Elution Isocratic_Elution->SEC_Column Chromatogram Chromatogram (Aggregate vs. Monomer) UV_Detector->Chromatogram Data_Analysis Data Analysis (% Aggregation) Chromatogram->Data_Analysis

Caption: Workflow for SEC-based aggregation analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linkers.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC is a widely used method for determining the DAR distribution of ADCs, particularly for cysteine-linked conjugates. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Sample Injection: The ADC sample is injected onto the column.

  • Elution: A linear gradient is applied from 100% Mobile Phase A to 100% Mobile Phase B (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol) over a specified time (e.g., 30 minutes) to elute the bound ADC species.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The relative peak area of each species (DAR0, DAR2, DAR4, etc.) is calculated to determine the DAR distribution and the average DAR.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC is the primary method for quantifying aggregates in ADC samples. This technique separates molecules based on their hydrodynamic radius.

  • Column: An SEC column (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8).

  • Sample Injection: The ADC sample is injected onto the column.

  • Elution: The sample is eluted isocratically.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak areas corresponding to the monomer, dimer, and higher-order aggregates are integrated to determine the percentage of each species.

Mass Spectrometry (MS) for ADC Characterization

MS provides detailed information on the molecular weight of the ADC and its subunits, confirming the DAR and identifying different drug-loaded species. Native MS can be used to analyze the intact ADC, while denaturing MS (often coupled with liquid chromatography, LC-MS) is used to analyze the antibody subunits.

  • Sample Preparation: For native MS, the ADC sample is buffer-exchanged into a volatile buffer like ammonium acetate. For denaturing MS, the ADC may be reduced to separate the light and heavy chains.

  • Infusion/Separation: The sample is either directly infused into the mass spectrometer or separated by LC (e.g., reversed-phase or SEC) prior to MS analysis.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Deconvolution: The resulting mass spectrum is deconvoluted to determine the molecular weights of the different ADC species.

  • Data Interpretation: The mass data is used to confirm the number of conjugated drugs and calculate the average DAR.

Conclusion

The choice of linker is a critical determinant of ADC homogeneity. Site-specific conjugation technologies and the use of hydrophilic linkers, such as PEG, are key strategies for producing more homogeneous ADCs with improved therapeutic potential. A comprehensive analytical approach employing orthogonal methods like HIC, SEC, and MS is essential for the thorough characterization of ADC homogeneity, ensuring product quality and consistency. The methodologies and comparative data presented in this guide can aid researchers in the rational design and development of next-generation ADCs with enhanced safety and efficacy profiles.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to THP-SS-Alcohol Linked Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells. This guide provides a comparative analysis of the bystander effect mediated by ADCs, with a focus on those utilizing THP-SS-alcohol linkers. We present supporting experimental data from representative studies and detailed methodologies for the key assays used to evaluate this phenomenon.

The Critical Role of the Linker in the Bystander Effect

The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's ability to induce a bystander effect. Linkers are broadly categorized as cleavable or non-cleavable, with distinct implications for payload release and subsequent bystander killing.

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved within the tumor microenvironment or inside the target cell, releasing the payload in its active form. This release is essential for the bystander effect, as the freed, membrane-permeable payload can then diffuse to neighboring cells.[1]

    • Disulfide Linkers (e.g., this compound): These linkers contain a disulfide bond that is readily cleaved in the reducing intracellular environment, where glutathione concentrations are significantly higher than in the bloodstream. This targeted release mechanism makes them effective mediators of the bystander effect.

    • Peptide Linkers (e.g., Valine-Citrulline): These are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[2]

  • Non-Cleavable Linkers: These linkers, such as those based on thioether chemistry, release the payload only after the complete lysosomal degradation of the antibody. The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly limits or prevents the bystander effect.[1]

The this compound linker is a disulfide-containing cleavable linker designed for the synthesis of ADCs.[3] The disulfide bond is intended to be cleaved intracellularly, releasing the alcohol-containing payload to exert its cytotoxic effect on the target cell and, if membrane-permeable, on surrounding cells.

Comparative Analysis of Bystander Effect by Linker Type

The choice of linker technology directly impacts the extent of the bystander effect. The following table summarizes representative data comparing the bystander killing capabilities of ADCs with different linker types. While specific quantitative data for a this compound linked ADC was not available in the reviewed literature, the data for other disulfide-linked ADCs can be considered representative of this class of linkers.

Linker TypeRepresentative ADC PlatformPayloadKey Findings on Bystander Effect
Disulfide (Cleavable) huC242-DM1DM1Demonstrated significant bystander killing in mixed-model tumors with antigen-positive and antigen-negative cells.[4]
Peptide (Cleavable) Trastuzumab-vc-MMAEMMAEShowed a pronounced bystander effect that correlated with the level of HER2 expression on antigen-positive cells.
Non-Cleavable Trastuzumab-MCC-DM1 (T-DM1)DM1Exhibited minimal to no bystander effect due to the release of a charged payload metabolite that cannot efficiently cross cell membranes.

The Influence of Payload Properties on the Bystander Effect

Beyond the linker, the physicochemical properties of the payload itself are paramount in determining the magnitude of the bystander effect. For a released payload to act as a bystander agent, it must be able to diffuse out of the target cell and into neighboring cells.

PayloadKey Physicochemical PropertiesMembrane PermeabilityTypical Bystander Effect
MMAE Neutral, hydrophobicHighStrong
MMAF Negatively charged at physiological pHLowMinimal to none
PBD Dimers Lipophilic, neutralHighStrong
SN-38 LipophilicModerateModerate to Strong
DM1/DM4 Maytansinoids with varying permeabilityModerate to HighModerate to Strong

Payloads that are neutral, hydrophobic, and have a lower molecular weight, such as Monomethyl Auristatin E (MMAE) and pyrrolobenzodiazepine (PBD) dimers, are generally highly membrane-permeable and are associated with a potent bystander effect. In contrast, payloads like Monomethyl Auristatin F (MMAF), which has a charged carboxyl group, are less membrane-permeable and exhibit a significantly reduced or absent bystander effect.

Experimental Protocols for Assessing the Bystander Effect

Standardized in vitro assays are crucial for the preclinical evaluation and comparison of the bystander effect of different ADC candidates. The two most common methods are the in vitro co-culture assay and the conditioned medium transfer assay.

In Vitro Co-culture Bystander Effect Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are grown together with antigen-positive cells.

1. Cell Line Preparation:

  • Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC.

  • Select an antigen-negative (Ag-) cell line that does not express the target antigen but is sensitive to the free payload.

  • To differentiate between the two cell populations, label one cell line with a stable fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or use a fluorescent dye.

2. Co-culture Seeding:

  • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • Include control wells with monocultures of Ag+ cells and Ag- cells.

3. ADC Treatment:

  • Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

  • Include an isotype control ADC (a non-binding antibody with the same linker-payload) to control for non-specific uptake and payload release.

4. Incubation:

  • Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).

5. Quantification of Bystander Killing:

  • Quantify the viability of the fluorescently labeled Ag- cell population using flow cytometry or high-content imaging.

  • The percentage of bystander cell killing is calculated by comparing the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the monoculture control treated with the same ADC concentration.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

1. Generation of Conditioned Medium:

  • Seed Ag+ cells in larger culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

  • Treat the cells with a high concentration of the ADC (e.g., 10x IC50 for the Ag+ cells) or an isotype control ADC for 48-72 hours. Include an untreated well as a control.

  • Collect the supernatant (conditioned medium) from each well.

  • Centrifuge the conditioned medium to pellet any detached cells and filter it through a 0.22 µm sterile filter to ensure it is cell-free.

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

  • Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).

  • Include controls of Ag- cells treated with fresh medium and fresh medium containing a known concentration of the free payload.

3. Incubation:

  • Incubate the plate for 48-72 hours.

4. Quantification of Cytotoxicity:

  • Assess the viability of the Ag- cells using a standard cell viability assay such as MTT, MTS, or a luminescence-based ATP assay.

  • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated or isotype control-treated cells, indicates a bystander effect.

Visualizing the Bystander Effect Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of payload activation leading to the bystander effect and the workflow of the in vitro co-culture assay.

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC ADC Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Glutathione (for disulfide linkers) Payload Free Payload Payload_Release->Payload Apoptosis_Ag_Pos Apoptosis Payload->Apoptosis_Ag_Pos Cytotoxicity Bystander_Payload Diffused Payload Payload->Bystander_Payload Diffusion (if membrane permeable) Apoptosis_Ag_Neg Apoptosis Bystander_Payload->Apoptosis_Ag_Neg Bystander Killing

Caption: Signaling pathway of the ADC bystander effect.

Co_Culture_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis Start Start Cell_Prep Prepare Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells Start->Cell_Prep Seeding Seed Ag+ and Ag- Cells in Co-culture and Monoculture Cell_Prep->Seeding ADC_Addition Add Serial Dilutions of ADC and Control Antibodies Seeding->ADC_Addition Incubation Incubate for 72-120 hours ADC_Addition->Incubation Analysis Quantify Viability of Fluorescent Ag- Cells (Flow Cytometry / Imaging) Incubation->Analysis Comparison Compare Viability of Ag- Cells in Co-culture vs. Monoculture Analysis->Comparison Result Determine Bystander Killing Effect Comparison->Result

Caption: Experimental workflow for the in vitro co-culture bystander assay.

References

validation of analytical methods for ADC characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of Analytical Methods for ADC Characterization

For researchers, scientists, and drug development professionals, the robust characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The validation of the analytical methods used for this characterization is a critical step in the development process, providing objective evidence of a method's suitability for its intended purpose. This guide offers a comparative overview of key analytical techniques for ADC characterization, supported by experimental data and detailed validation protocols.

Section 1: Determination of Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, directly impacting its potency and therapeutic window. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS) are two of the most powerful and commonly employed techniques for DAR determination.

Comparison of Analytical Methods for DAR Determination

Table 1: Comparison of HIC and RPLC-MS for DAR Determination

Validation ParameterHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
Principle Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions.Separation based on the hydrophobicity of the ADC or its subunits under denaturing conditions, with mass detection.
Accuracy High. Can be assessed by comparison to an orthogonal method or a well-characterized reference material.High. Mass accuracy provides a high degree of confidence in the identification and quantification of different drug-loaded species.
Precision High. An application note for a HIC method for brentuximab vedotin showed excellent reproducibility with RSDs for retention time and peak area of <0.5% and <2.0% respectively.[2]High. Can be influenced by factors such as the ionization efficiency of different DAR species.
Specificity Good. Resolves species with different numbers of drugs. Peak identification can be confirmed by fraction collection and MS analysis.Excellent. Provides mass information for unambiguous identification of different DAR species and localization of the conjugation sites.
Linearity Good. The response should be linear over a range of ADC concentrations.Good. The response for each DAR species should be linear over a defined concentration range.
Robustness Method performance can be sensitive to small changes in mobile phase composition (salt concentration, pH) and temperature.Method performance can be influenced by mobile phase composition (organic solvent content, pH), temperature, and MS source parameters.
Advantages - Non-denaturing conditions preserve the native structure of the ADC.- Well-established and robust method.[3]- Provides mass information for confident peak identification.- Can provide information on conjugation sites.- High sensitivity.[1]
Limitations - May not be suitable for highly heterogeneous lysine-conjugated ADCs.- Does not directly provide mass information.- Denaturing conditions may alter the ADC structure.- Potential for differential ionization of DAR species.

Section 2: Analysis of Size Variants (Aggregation and Fragmentation)

The presence of aggregates and fragments in ADC preparations can impact product safety and efficacy. Size Exclusion Chromatography (SEC) and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) are the primary methods for monitoring these size variants.

Comparison of Analytical Methods for Size Variant Analysis

SEC is the industry standard for quantifying aggregates under native conditions, while CE-SDS is a powerful, high-resolution technique for assessing fragmentation and purity under denaturing conditions.

Table 2: Comparison of SEC and CE-SDS for Size Variant Analysis

Validation ParameterSize Exclusion Chromatography (SEC)Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
Principle Separation of molecules based on their hydrodynamic radius under native (non-denaturing) conditions.Separation of molecules based on their molecular weight under denaturing and reducing or non-reducing conditions.
Accuracy High. An application note for an SEC method for trastuzumab and an ADC demonstrated accuracy with recovery values between 82% and 112% over a range of 100-2000 µg/mL.High. A study on a CE-SDS method for an ADC showed accuracy with recovery in spiked samples ranging from 99% to 104% for various size components under reducing conditions.
Precision High. The aforementioned SEC application note reported retention time and peak area RSDs of less than 0.04% and 1%, respectively, for six replicate injections.High. An interlaboratory study on a CE-SDS method for a monoclonal antibody reported RSDs for repeatability, intraday, and intermediate precision to be <0.5% for migration time and <2.0% for corrected area percentage. For an ADC, a precision of <10% RSD was reported for the major components.
Specificity Good. Effectively separates monomers from aggregates and, in some cases, fragments.Excellent. High-resolution separation of light chain, heavy chain, and various fragments.
Linearity Excellent. A linearity curve for trastuzumab and an ADC over a concentration range of 12.5 to 2000 µg/mL showed a correlation coefficient (R²) of 0.9997.Excellent. A validated CE-SDS method for an ADC demonstrated linearity with a correlation coefficient (r) of ≥ 0.99 for all major components.
Robustness Method performance can be affected by mobile phase composition (ionic strength, pH) and flow rate.Method performance can be influenced by capillary type, temperature, and buffer composition.
Advantages - Analysis under native conditions.- Robust and reliable for aggregate quantification.- High resolution and separation efficiency.- Quantitation of both reduced and non-reduced fragments.
Limitations - Potential for non-specific interactions between the ADC and the column matrix.- Lower resolution for fragments compared to CE-SDS.- Denaturing conditions.- Not suitable for quantifying non-covalent aggregates.

Section 3: Experimental Protocols for Method Validation

The following protocols are generalized frameworks for the , based on ICH Q2(R1) guidelines. Specific parameters and acceptance criteria should be defined based on the phase of development and the intended purpose of the method.

Protocol 1: Validation of HIC for DAR Determination

1. Specificity:

  • Analyze a placebo (formulation buffer), the unconjugated antibody, and the ADC.

  • Demonstrate that the peaks corresponding to the different DAR species are well-resolved from any peaks present in the placebo and the unconjugated antibody chromatograms.

  • For peak identification confirmation, collect fractions corresponding to each major peak and analyze by an orthogonal method such as MS.

2. Linearity:

  • Prepare a series of at least five concentrations of the ADC reference standard spanning the expected range of the assay.

  • Inject each concentration in triplicate.

  • Plot the peak area of each DAR species and the total peak area against the concentration.

  • Calculate the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.99.

3. Accuracy:

  • Perform the analysis on a sample of known concentration (e.g., a reference standard).

  • Alternatively, use a spike-recovery method. Spike the ADC sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a well-characterized reference standard.

  • Analyze each spiked sample in triplicate and calculate the percentage recovery. Acceptance criteria are typically within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same ADC sample on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD) of the average DAR and the percentage of each DAR species.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD between the results from the different conditions.

5. Robustness:

  • Systematically vary critical method parameters one at a time, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Salt concentration in the mobile phase (e.g., ± 5%)

  • Analyze the ADC sample under each of these modified conditions and evaluate the impact on the average DAR and the resolution between DAR species.

Protocol 2: Validation of SEC for Aggregate and Fragment Analysis

1. Specificity:

  • Analyze a placebo, the ADC reference standard, and stressed samples (e.g., heat-stressed, light-exposed) to generate aggregates and fragments.

  • Demonstrate that the peaks for the monomer, aggregates, and fragments are well-resolved.

2. Linearity:

  • Prepare a dilution series of the ADC reference standard (at least five concentrations).

  • Inject each concentration in triplicate.

  • Plot the peak area of the monomer against concentration.

  • Calculate the correlation coefficient (r), which should typically be ≥ 0.99.

3. Accuracy:

  • Determine the accuracy by spiking the ADC sample with known amounts of purified aggregate or fragment standards, if available.

  • Analyze the spiked samples in triplicate and calculate the percentage recovery.

4. Precision:

  • Repeatability: Analyze at least six replicate injections of the ADC sample. Calculate the RSD for the percentage of monomer, aggregate, and fragment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

5. Quantitation Limit (QL) and Detection Limit (DL):

  • Determine the QL and DL for the aggregate and fragment peaks by analyzing serially diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1 (for QL) and 3:1 (for DL).

6. Robustness:

  • Vary critical method parameters such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

  • Assess the impact on the quantification of aggregates and fragments.

Protocol 3: Validation of CE-SDS for Purity and Fragment Analysis

1. Specificity:

  • Analyze a placebo, the ADC reference standard (under both reducing and non-reducing conditions), and stressed samples.

  • Demonstrate the resolution of the main peak from fragments and other impurities.

2. Linearity:

  • Prepare a dilution series of the ADC reference standard (at least five concentrations).

  • Analyze each concentration in triplicate under both reducing and non-reducing conditions.

  • Plot the peak area of the main species (and relevant fragments) against concentration and determine the correlation coefficient.

3. Accuracy:

  • Assess accuracy by analyzing a reference standard of known purity.

  • If purified fragments are available, perform spike-recovery experiments.

4. Precision:

  • Repeatability: Analyze at least six replicate preparations of the ADC sample under both reducing and non-reducing conditions. Calculate the RSD for the percent purity and the percentage of each major fragment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

5. Quantitation Limit (QL) and Detection Limit (DL):

  • Determine the QL and DL for key fragments by analyzing serially diluted solutions and establishing the signal-to-noise ratio.

6. Robustness:

  • Vary parameters such as:

    • Capillary temperature (e.g., ± 2 °C)

    • Sample preparation conditions (e.g., incubation time with reducing agent)

  • Evaluate the effect on the purity profile and fragment quantification.

Section 4: Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the .

ADC_DAR_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HIC Analysis cluster_validation Validation Parameters ADC_Sample ADC Sample HIC HIC Separation ADC_Sample->HIC Ref_Std Reference Standard Ref_Std->HIC Placebo Placebo Placebo->HIC Specificity Specificity HIC->Specificity Compare Profiles Linearity Linearity HIC->Linearity Dilution Series Accuracy Accuracy HIC->Accuracy Spike-Recovery Precision Precision HIC->Precision Replicate Injections Robustness Robustness HIC->Robustness Vary Parameters

Caption: Workflow for the validation of a HIC method for DAR determination.

ADC_Size_Variant_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_outputs Characterization Outputs ADC_Sample ADC Sample SEC SEC (Native) ADC_Sample->SEC CE_SDS CE-SDS (Denaturing) ADC_Sample->CE_SDS Stressed_Sample Stressed ADC Sample (Heat, Light) Stressed_Sample->SEC Stressed_Sample->CE_SDS Aggregates Aggregates SEC->Aggregates Fragments Fragments CE_SDS->Fragments Validation_Params Validation Parameters (Accuracy, Precision, etc.) Aggregates->Validation_Params Validate SEC Method Fragments->Validation_Params Validate CE-SDS Method

Caption: Orthogonal approach for the validation of size variant analysis.

Logical_Relationship_ICH_Q2R1 cluster_params ICH Q2(R1) Validation Parameters Method Analytical Method HIC, SEC, CE-SDS Specificity Specificity Ensures analyte is assessed unequivocally Method:f0->Specificity Accuracy Accuracy Closeness to true value Method:f0->Accuracy Precision Precision Agreement between replicate measurements Method:f0->Precision Linearity Linearity Proportional response to concentration Method:f0->Linearity Robustness Robustness Capacity to remain unaffected by small variations Method:f0->Robustness Range Range Interval of suitable precision, accuracy, and linearity Accuracy->Range Precision->Range Linearity->Range

Caption: Logical relationship of key ICH Q2(R1) validation parameters.

References

Benchmarking THP-SS-Alcohol Against Next-Generation Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and the efficiency of payload delivery to target cells. The ideal linker remains stable in systemic circulation to minimize off-target toxicity but facilitates rapid and complete release of the cytotoxic payload within the tumor microenvironment. This guide provides an objective comparison of the THP-SS-alcohol linker, a disulfide-based cleavable linker, with other next-generation linker technologies, supported by available experimental data.

Introduction to Linker Technologies

Linkers in ADCs are broadly categorized as cleavable or non-cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, a process that can result in a charged amino acid-linker-payload complex with potentially reduced cell permeability and limited bystander effect. Cleavable linkers, in contrast, are designed to be labile in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, redox potential, or the presence of specific enzymes. This controlled release can lead to a potent bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.

The This compound linker is a cleavable linker that incorporates a disulfide bond. This disulfide bond is susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream. This differential in GSH levels provides a mechanism for selective payload release within the target cell.

Next-generation cleavable linkers have been engineered to offer improved stability and more specific cleavage mechanisms. These include:

  • Peptide-Based Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

  • Enzyme-Cleavable Linkers: This category includes linkers sensitive to enzymes that are abundant in the tumor microenvironment or within lysosomes, such as β-glucuronidase, β-galactosidase, and sulfatase.

  • pH-Sensitive Linkers: These linkers, often containing hydrazone or silyl ether moieties, are designed to be stable at the physiological pH of blood (around 7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

Data Presentation: A Comparative Analysis

The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize available quantitative data comparing the performance of different cleavable linker technologies. Note: Direct head-to-head comparative data for ADCs utilizing the this compound linker is limited in the public domain. The data for disulfide linkers, in general, is presented as a surrogate.

Table 1: Comparative In Vitro Plasma Stability of Cleavable ADC Linkers

Linker TypeRepresentative Linker/ADCSpeciesStability MetricComments
Disulfide This compound (general disulfide)-Data not availableStability can be modulated by steric hindrance around the disulfide bond.
Peptide Val-CitHumanHigh (t½ > 230 days reported for one ADC)[1]Stable in human plasma but can be unstable in mouse plasma due to carboxylesterase activity.[2]
Peptide Val-AlaHumanHighGenerally more stable in mouse plasma than Val-Cit.[1]
Enzyme-Cleavable Sulfatase-cleavableMouseHigh (> 7 days)[3]Demonstrated superior stability compared to Val-Ala and Val-Cit linkers in mouse plasma.[3]
pH-Sensitive Silyl ether-basedHumanHigh (t½ > 7 days)Shows improved stability over traditional hydrazone linkers.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Cleavable Linkers

Linker TypePayloadTarget Cell LineIC50 (pmol/L)Reference
Disulfide MMAFGD2-high< 1000
Peptide MMAEHER2+14.3
Enzyme-Cleavable (β-Galactosidase) MMAEHER2+8.8
Enzyme-Cleavable (Sulfatase) MMAEHER2+61 and 111
Non-cleavable -HER2+609

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, isolate the ADC from the plasma using immunoaffinity capture (e.g., with Protein A magnetic beads). To quantify the amount of released free payload, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Quantification using LC-MS:

    • Intact ADC Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

    • Free Payload Analysis: Analyze the supernatant after protein precipitation by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining or the concentration of released payload over time to determine the plasma half-life of the ADC.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at an optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control antibody, and the free payload. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a fluorescence-based live/dead stain. For flow cytometry-based analysis, cells can be stained with a viability dye like 7-AAD and Annexin V to quantify apoptotic and necrotic cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Protocol 3: Bystander Effect Co-culture Assay

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3) in 96-well plates.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for a period that allows for ADC processing and bystander killing (typically 96-144 hours).

  • Selective Viability Assessment: Measure the viability of the fluorescently labeled antigen-negative cells using a fluorescence plate reader or by flow cytometry, gating on the fluorescent population.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of antigen-negative cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of the co-cultured antigen-negative cells indicates a bystander effect.

Mandatory Visualization

cluster_extracellular Extracellular Space (High GSH) cluster_intracellular Intracellular Space (Low GSH) ADC ADC with this compound Linker ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Payload Released Cytotoxic Payload ADC_internalized->Payload Disulfide Cleavage (High GSH) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Cleavage mechanism of the this compound linker.

start Seed Antigen-Positive and Antigen-Negative Cells treatment Treat with Serial Dilutions of ADC start->treatment incubation Incubate for 72-120 hours treatment->incubation viability_assay Assess Cell Viability (e.g., MTT, Flow Cytometry) incubation->viability_assay data_analysis Determine IC50 Values viability_assay->data_analysis

Caption: Experimental workflow for ADC cytotoxicity assay.

References

Clinical Translation of Antibody-Drug Conjugates with Disulfide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the clinical translation of antibody-drug conjugates (ADCs) utilizing disulfide linkers. We will explore key case studies, compare their performance with alternative linker technologies, and provide detailed experimental methodologies, supported by quantitative data.

Disulfide linkers represent a significant class of chemically cleavable linkers in the design of ADCs. Their mechanism of action relies on the higher concentration of reducing agents, such as glutathione, within the intracellular environment of tumor cells compared to the bloodstream. This differential allows for the stable circulation of the ADC and selective release of the cytotoxic payload upon internalization into the target cancer cell.

Mechanism of Action of Disulfide-Linked ADCs

The therapeutic action of a disulfide-linked ADC is a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the disulfide bond within the linker is cleaved in the reducing environment of the cytosol, liberating the potent cytotoxic payload to exert its cell-killing effect.

Disulfide-Linked ADC Mechanism of Action cluster_extracellular Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen PayloadRelease Payload Release (Disulfide Cleavage) Endosome->PayloadRelease 3. Trafficking & Linker Cleavage Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity 4. Payload Action

Figure 1. Mechanism of action of a disulfide-linked ADC.

Case Studies in Clinical Translation

Several ADCs utilizing disulfide linkers have entered clinical trials, demonstrating both the promise and the challenges of this technology.

Maytansinoid Conjugates

A prominent class of payloads conjugated via disulfide linkers are maytansinoids, such as DM1 and DM4, which are potent microtubule inhibitors.

  • Indatuximab Ravtansine (BT-062): This ADC targets CD138 and is being investigated for multiple myeloma and solid tumors. Phase I/IIa studies have shown good tolerability and encouraging signs of efficacy, particularly in combination therapies.[1][2] In a study of patients with relapsed/refractory multiple myeloma, indatuximab ravtansine monotherapy demonstrated that over 75% of heavily pretreated patients achieved stable disease or better.[3][4] When combined with lenalidomide and dexamethasone, the overall response rate (ORR) reached 77% in evaluable patients.[2]

  • SAR566658: Targeting the CA6 antigen, this ADC has been evaluated in patients with advanced solid tumors, including ovarian and breast cancer. A Phase I study showed a favorable safety profile and antitumor activity, with one complete response and eight partial responses observed. The recommended Phase II dose was determined to be 90 mg/m² administered on days 1 and 8 of a 3-week cycle.

  • Anetumab Ravtansine (BAY 94-9343): This anti-mesothelin ADC has been studied in various solid tumors. A Phase I trial showed an ORR of 16% in patients treated at the maximum tolerated dose of 6.5 mg/kg every 3 weeks. Notably, in a subgroup of patients with mesothelioma, the ORR was 31%.

Calicheamicin Conjugates

Calicheamicins are potent DNA-damaging agents that have been successfully incorporated into ADCs using disulfide-based linkers.

  • Gemtuzumab Ozogamicin (Mylotarg®): This ADC targets CD33 and is approved for the treatment of acute myeloid leukemia (AML). Clinical trials have demonstrated its efficacy, with one study showing a 26% remission rate in patients with CD33-positive AML. The addition of gemtuzumab ozogamicin to standard chemotherapy has been shown to improve event-free survival in adults with de novo AML.

  • Inotuzumab Ozogamicin (Besponsa®): Targeting CD22, this ADC is approved for the treatment of relapsed or refractory B-cell precursor acute lymphoblastic leukemia (ALL). In a real-world study, it achieved an overall response rate of 74.0%. Combination therapy with low-intensity chemotherapy in older patients with newly diagnosed ALL resulted in a 3-year overall survival rate of 54%.

Comparative Performance with Other Linker Technologies

The choice of linker is a critical determinant of an ADC's therapeutic index. Disulfide linkers are a type of cleavable linker, and their performance is often compared to other cleavable linkers (e.g., peptide linkers) and non-cleavable linkers (e.g., thioether linkers).

Disulfide vs. Non-Cleavable Thioether Linkers

A key clinical comparison can be drawn from the development of HER2-targeted ADCs for breast cancer. Trastuzumab emtansine (T-DM1, Kadcyla®) utilizes a non-cleavable thioether linker, while the more recently developed trastuzumab deruxtecan (T-DXd, Enhertu®) employs a cleavable peptide linker. While not a direct disulfide comparison, the principles of cleavable versus non-cleavable linkers are highlighted.

FeatureDisulfide Linker (Cleavable)Thioether Linker (Non-cleavable)
Payload Release Mechanism Reduction of disulfide bond in the high glutathione environment of the cell.Proteolytic degradation of the antibody backbone in the lysosome.
Bystander Effect Released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.Limited bystander effect as the payload is released as an amino acid-linker-drug complex which is less cell-permeable.
Plasma Stability Generally stable, but can be susceptible to premature cleavage in the bloodstream.Highly stable in plasma.
Toxicity Profile Off-target toxicity can occur due to premature payload release.Generally associated with a wider therapeutic window due to higher stability.

A meta-analysis of clinical trials revealed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events compared to those with non-cleavable linkers (47% vs. 34%).

Disulfide vs. Peptide Linkers

Both disulfide and peptide linkers are designed to be cleaved within the tumor cell. Peptide linkers are cleaved by specific proteases, such as cathepsin B, that are overexpressed in the lysosomal compartment of cancer cells.

FeatureDisulfide LinkerPeptide Linker (e.g., Val-Cit)
Cleavage Trigger High intracellular glutathione concentration.Specific lysosomal proteases (e.g., Cathepsin B).
Specificity Dependent on the reducing potential difference between intracellular and extracellular environments.Dependent on the expression and activity of specific proteases in the tumor.
Clinical Examples Gemtuzumab ozogamicin, Inotuzumab ozogamicinBrentuximab vedotin, Polatuzumab vedotin

Quantitative Data Summary

The following table summarizes key clinical data for representative ADCs with disulfide and other linker technologies.

ADCTargetLinker TypePayloadIndicationOverall Response Rate (ORR)Key Adverse Events (Grade ≥3)
Gemtuzumab Ozogamicin CD33Disulfide (cleavable)CalicheamicinAML26%Prolonged thrombocytopenia, Veno-occlusive disease
Inotuzumab Ozogamicin CD22Disulfide (cleavable)CalicheamicinALL74.0%Veno-occlusive disease, Liver toxicities
Indatuximab Ravtansine (BT-062) CD138Disulfide (cleavable)DM4Multiple Myeloma77% (in combo)Diarrhea, Fatigue, Nausea (mostly Grade 1/2)
SAR566658 CA6Disulfide (cleavable)DM4Solid Tumors1 CR, 8 PRs (Phase I)Keratopathy, Diarrhea
Trastuzumab Emtansine (T-DM1) HER2Thioether (non-cleavable)DM1Breast Cancer43.6% (EMILIA trial)Thrombocytopenia, Elevated liver enzymes
Trastuzumab Deruxtecan (T-DXd) HER2Peptide (cleavable)Topoisomerase I inhibitorBreast Cancer61.4% (DESTINY-Breast01)Neutropenia, Nausea, Interstitial lung disease

Experimental Protocols

Accurate assessment of ADC performance relies on robust experimental methodologies. Below are outlines for key assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA or LC-MS.

Plasma Stability Assay Workflow Start ADC in Plasma (37°C) Incubation Time-course Incubation Start->Incubation Sampling Aliquoting at Time Points Incubation->Sampling Analysis Quantification (ELISA / LC-MS) Sampling->Analysis Result Intact ADC, Total Antibody, Released Payload Analysis->Result

Figure 2. Experimental workflow for an in vitro plasma stability assay.

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Methodology (Co-culture Assay):

  • Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same wells. The Ag- cells are often engineered to express a fluorescent protein for identification.

  • Treat the co-culture with serial dilutions of the ADC.

  • After a defined incubation period (e.g., 72 hours), assess the viability of the Ag- cell population using flow cytometry or high-content imaging.

Bystander Effect Assay Logic Start Co-culture of Ag+ and Ag- cells Treatment ADC Treatment Start->Treatment Internalization ADC Internalization by Ag+ cells Treatment->Internalization PayloadRelease Payload Release from Ag+ cells Internalization->PayloadRelease Diffusion Payload Diffusion to Ag- cells PayloadRelease->Diffusion Killing Killing of Ag- cells Diffusion->Killing

Figure 3. Logical flow of a co-culture bystander effect assay.

Payload Release Assay

Objective: To identify and quantify the payload species released from the ADC under conditions mimicking the intracellular environment.

Methodology:

  • Incubate the ADC with a source of lysosomal enzymes, such as human liver S9 fractions.

  • Analyze the reaction mixture at different time points using LC-MS to identify and quantify the released payload and any metabolites.

Conclusion

ADCs with disulfide linkers have demonstrated significant clinical activity, leading to approved therapies for both hematological and solid tumors. The choice of a disulfide linker offers the advantage of a bystander effect, which can be beneficial in treating heterogeneous tumors. However, this must be balanced against the potential for premature payload release and associated off-target toxicities. As ADC technology continues to advance, novel linker designs with improved stability and more specific cleavage mechanisms are being explored to further enhance the therapeutic window of this powerful class of anti-cancer agents. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of the optimal linker strategy for a given ADC candidate.

References

Safety Operating Guide

Proper Disposal of THP-SS-Alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling THP-SS-alcohol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory chemical waste protocols.

Important Note: The specific chemical "this compound" did not yield a dedicated Safety Data Sheet (SDS) in searches. The following procedures are based on the safe handling and disposal of flammable alcohol solutions, such as isopropyl alcohol, which is a common laboratory chemical.[1][2][3][4] It is imperative to consult your institution's specific chemical hygiene plan and the manufacturer's SDS for the precise formulation of this compound you are using.

I. Understanding the Hazards

Before handling and disposing of any chemical, it is crucial to understand its intrinsic hazards. Alcohols are organic compounds characterized by the presence of a hydroxyl group and are generally flammable.

Key Hazards of Flammable Alcohols:

  • Flammability: Vapors can form explosive mixtures with air. It is essential to keep them away from heat, sparks, open flames, and other ignition sources.

  • Health Hazards: May cause serious eye irritation, drowsiness, or dizziness. Inhalation of vapors can irritate the respiratory tract.

  • Environmental Hazards: Improper disposal can contaminate water and soil.

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure you are wearing the appropriate PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A flame-retardant lab coat or apron.
Respiratory Use in a well-ventilated area or under a fume hood.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment, and clear labeling to ensure it is handled correctly by your institution's waste management team.

  • Segregation:

    • Do not mix this compound with other waste streams, especially incompatible materials.

    • It should be collected as hazardous chemical waste.

  • Containment:

    • Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure screw-top cap.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Indicate the primary hazard(s), such as "Flammable Liquid."

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.

    • Keep the container away from heat, sparks, and open flames.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

    • Provide all necessary documentation as required by your institution.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • If safe to do so, contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial spill kit).

    • Ventilate the area.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Activate the nearest fire alarm if there is a risk of fire.

    • Contact your institution's emergency response team or EHS from a safe location.

    • Provide details about the spilled chemical, location, and approximate quantity.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Designated Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Do not exceed 80% capacity) container->transfer seal Securely Seal the Container transfer->seal label_waste Label with 'Hazardous Waste', Chemical Name, and Hazards seal->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage request Request Waste Pickup from EHS storage->request end_node End: Proper Disposal Complete request->end_node

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Isopropyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of products containing isopropyl alcohol (IPA), often referred to by various trade names. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling isopropyl alcohol, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are required if there is a splash hazard. Safety glasses are a minimum requirement.[1] A face shield is recommended for splash hazards to the face.[1]Protects eyes from irritation and serious damage upon contact with isopropyl alcohol.[2][3]
Hand Protection Nitrile or other chemical-resistant gloves are recommended for prolonged handling.[4]Prevents skin irritation and absorption. Hands should be washed thoroughly with soap and water after removing gloves.
Body Protection A lab coat or chemical-resistant clothing is necessary. For significant exposure risk, flame-retardant and antistatic protective clothing should be worn.Protects against skin contact from spills or splashes.
Respiratory Protection Not typically required for normal use with adequate ventilation. If vapors are inhaled, move to fresh air. In case of high vapor concentrations, use a respirator.Isopropyl alcohol vapors can cause respiratory tract irritation, drowsiness, or dizziness.

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

  • Ventilation : Always use isopropyl alcohol in a well-ventilated area or under a chemical fume hood to avoid the accumulation of flammable vapors.

  • Ignition Sources : Keep isopropyl alcohol away from heat, sparks, open flames, and other sources of ignition. It is a flammable liquid and vapor. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage : Store in a cool, dry, well-ventilated, and approved area in a tightly closed container. Keep the container sealed until ready for use.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, follow these procedures.

  • Spill Response : For small spills (less than 1 liter), trained personnel may clean it up using absorbent pads. For larger spills, evacuate the area and contact emergency personnel. Eliminate all ignition sources and ventilate the area.

  • Disposal : Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

Emergency Procedures

Immediate action is required in case of exposure.

  • Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact : Take off all contaminated clothing immediately and rinse the affected skin with water and soap for 15 minutes.

  • Inhalation : Move the individual to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical assistance.

Workflow for Safe Handling of Isopropyl Alcohol

The following diagram illustrates the standard operating procedure for safely working with isopropyl alcohol.

cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_hood handle_transfer Transfer Chemical prep_hood->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use post_storage Store in a Cool, Ventilated Area handle_use->post_storage disp_spill Follow Spill Protocol handle_use->disp_spill disp_waste Dispose of Waste per Regulations handle_use->disp_waste post_cleanup Clean Work Area post_storage->post_cleanup post_ppe Remove PPE post_cleanup->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Safe Isopropyl Alcohol Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THP-SS-alcohol
Reactant of Route 2
Reactant of Route 2
THP-SS-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.